URAT1&XO inhibitor 3
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C16H8FNO4 |
|---|---|
Molekulargewicht |
297.24 g/mol |
IUPAC-Name |
4-(5-cyano-2-fluoro-1-benzofuran-7-yl)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C16H8FNO4/c17-14-6-10-3-8(7-18)4-12(15(10)22-14)9-1-2-11(16(20)21)13(19)5-9/h1-6,19H,(H,20,21) |
InChI-Schlüssel |
VBWLCOGQAODFLX-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Technical Guide to the Dual Inhibition of URAT1 and Xanthine Oxidase for the Management of Hyperuricemia
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Hyperuricemia
Hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, is a primary etiological factor in the development of gout, a painful inflammatory arthritis.[1] It can also be associated with other comorbidities, including kidney disease and cardiovascular conditions. The management of hyperuricemia is crucial for preventing gout flares and the deposition of monosodium urate crystals in joints and tissues.[2]
Uric acid homeostasis is maintained by a balance between its production and excretion. Approximately 90% of hyperuricemia cases are attributed to the insufficient renal excretion of uric acid.[1][3] Two key proteins are central to this process: urate transporter 1 (URAT1) and xanthine (B1682287) oxidase (XO).
-
URAT1 (Urate Transporter 1): Located in the apical membrane of the proximal renal tubule, URAT1 is responsible for the majority of uric acid reabsorption from the urine back into the bloodstream.[2][3][4] Inhibition of URAT1 promotes the excretion of uric acid.
-
Xanthine Oxidase (XO): This enzyme plays a pivotal role in the metabolic pathway of purines, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Inhibiting XO directly reduces the production of uric acid.
Traditional therapies for hyperuricemia have focused on inhibiting either URAT1 or XO individually.[5][6] However, these monotherapies can have limitations, including insufficient efficacy for some patients and potential side effects.[5][7] This has led to the development of dual inhibitors that target both URAT1 and XO, offering a potentially more potent and safer therapeutic approach.[3][5][6]
The Dual Inhibition Mechanism of Action
A dual URAT1 and XO inhibitor acts on two distinct points in the uric acid pathway to effectively lower serum uric acid levels.
-
Inhibition of Uric Acid Production: The inhibitor binds to the active site of xanthine oxidase, preventing it from converting its substrates, hypoxanthine and xanthine, into uric acid. This leads to a decrease in the overall production of uric acid in the body.
-
Enhancement of Uric Acid Excretion: Simultaneously, the inhibitor blocks the function of URAT1 in the renal tubules.[2] By doing so, it prevents the reabsorption of uric acid from the glomerular filtrate back into the circulation. This results in increased excretion of uric acid in the urine.[2]
This synergistic mechanism of reducing production and increasing excretion provides a powerful approach to managing hyperuricemia.
Quantitative Analysis of Dual URAT1-XO Inhibitors
The potency of dual inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values against both URAT1 and XO. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the in vitro inhibitory activities of selected dual-acting compounds.
| Compound ID | Target | IC50 / Ki | Species | Reference |
| Compound 27 | Xanthine Oxidase | 35 nM (IC50) | Not Specified | [5][6][8] |
| URAT1 | 31 nM (IC50) | Not Specified | [5][6][8] | |
| BDEO (Compound 9) | Xanthine Oxidase | 3.3 µM (IC50) | Not Specified | [3] |
| URAT1 | 0.14 µM (Ki) | Human | [3] | |
| Osthol (Compound 7) | URAT1 | 78.8 µM (IC50) | Human | [3] |
| Compound 29 | Xanthine Oxidase | 1.01 µM (IC50) | Not Specified | [9] |
| URAT1 | 48.0% inhibition at 10 µM | Not Specified | [9] |
Experimental Protocols
The evaluation of dual URAT1 and XO inhibitors involves a series of in vitro and in vivo experiments to determine their efficacy and mechanism of action.
In Vitro Xanthine Oxidase Inhibition Assay
Objective: To determine the IC50 value of a test compound against xanthine oxidase.
Methodology:
-
Enzyme Preparation: Commercially available xanthine oxidase from bovine milk or a recombinant source is used.
-
Substrate: Xanthine is used as the substrate.
-
Reaction: The assay measures the enzymatic conversion of xanthine to uric acid. This can be monitored spectrophotometrically by measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.
-
Procedure:
-
A reaction mixture is prepared containing buffer, xanthine, and varying concentrations of the test inhibitor.
-
The reaction is initiated by the addition of xanthine oxidase.
-
The rate of uric acid formation is monitored over time.
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the dose-response data to a suitable equation.
In Vitro URAT1 Inhibition Assay
Objective: To determine the IC50 value of a test compound for the inhibition of URAT1-mediated uric acid transport.
Methodology:
-
Cell Line: A stable cell line, typically Human Embryonic Kidney 293 (HEK293) cells, is engineered to overexpress the human URAT1 transporter (hURAT1).[3]
-
Substrate: Radiolabeled [14C]-uric acid is used as the substrate to track its transport into the cells.
-
Procedure:
-
The hURAT1-expressing HEK293 cells are seeded in multi-well plates.
-
The cells are pre-incubated with varying concentrations of the test inhibitor.
-
The transport assay is initiated by adding [14C]-uric acid to the cells.
-
After a defined incubation period, the uptake of the radiolabeled uric acid is stopped by washing the cells with an ice-cold buffer.
-
The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The amount of uric acid uptake at each inhibitor concentration is compared to a control group. The IC50 value is calculated from the resulting dose-response curve.
Conclusion and Future Directions
The development of dual URAT1 and xanthine oxidase inhibitors represents a significant advancement in the treatment of hyperuricemia and gout.[5][6] By targeting both the production and renal excretion of uric acid, these agents have the potential to offer improved efficacy over existing monotherapies.[5] The promising preclinical data for compounds such as "compound 27" highlight the potential of this therapeutic strategy.[5][6][8]
Future research in this area will likely focus on optimizing the potency and selectivity of these dual inhibitors, as well as thoroughly evaluating their long-term safety and efficacy in clinical trials. The identification of novel chemical scaffolds and a deeper understanding of the structural biology of URAT1 and XO will be crucial for the design of next-generation therapies for hyperuricemia.
References
- 1. Novel urate transporter 1 (URAT1) inhibitors: a review of recent patent literature (2020-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. URAT1/Xanthine oxidase inhibitors(HEC Pharm) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. ard.bmj.com [ard.bmj.com]
- 8. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Compound 27: A Potent Dual Inhibitor of URAT1 and Xanthine Oxidase for Hyperuricemia Management
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary driver of gout and is associated with other metabolic and cardiovascular comorbidities. Current therapeutic strategies predominantly involve single-target agents that either inhibit uric acid production via xanthine (B1682287) oxidase (XO) inhibition or enhance its excretion by blocking the urate transporter 1 (URAT1). While effective to an extent, these monotherapies have limitations. The development of dual-action inhibitors targeting both XO and URAT1 presents a promising approach to achieve superior therapeutic efficacy and potentially mitigate side effects. This whitepaper provides a comprehensive technical overview of "compound 27," a novel and potent dual inhibitor of both URAT1 and xanthine oxidase, based on publicly available scientific literature.
Introduction and Rationale for Dual Inhibition
Uric acid homeostasis is maintained by a balance between its production and excretion. Xanthine oxidase is the terminal enzyme in the purine (B94841) catabolism pathway, responsible for the oxidation of hypoxanthine (B114508) and xanthine to uric acid. URAT1, located in the apical membrane of renal proximal tubule cells, is the primary transporter responsible for the reabsorption of filtered urate from the urine back into the bloodstream.
Targeting either of these proteins individually can effectively lower serum uric acid levels. However, XO inhibitors can sometimes lead to an accumulation of xanthine, while URAT1 inhibitors' efficacy can be influenced by renal function. A dual inhibitor, such as compound 27, is hypothesized to offer a synergistic effect by simultaneously reducing uric acid production and promoting its renal clearance, leading to a more profound and sustained reduction in serum uric acid levels.
Compound 27: Developmental Overview
Compound 27 was identified through a "scaffold hopping" drug discovery strategy, leveraging the structural features of the established XO inhibitor, febuxostat, and the URAT1 inhibitor, probenecid.[1][2][3] This approach, combined with subsequent structure-activity relationship (SAR) studies, led to the discovery of this potent dual-target molecule.[1][2]
Figure 1: Developmental workflow of compound 27.
In Vitro Potency and Efficacy
Compound 27 has demonstrated significant and balanced inhibitory activity against both human URAT1 and xanthine oxidase in in vitro assays. The high potency against both targets underscores its potential for a robust therapeutic effect.
Table 1: In Vitro Inhibitory Activity of Compound 27
| Target | IC50 (nM) |
| Urate Transporter 1 (URAT1) | 31 |
| Xanthine Oxidase (XO) | 35 |
Data sourced from publicly available scientific literature.
Figure 2: Dual inhibitory mechanism of compound 27.
Preclinical Pharmacology and Pharmacokinetics
Preclinical studies have indicated that compound 27 is orally bioavailable and exhibits favorable pharmacological and pharmacokinetic profiles across multiple species, including rats and monkeys. Furthermore, toxicology studies in these animal models have suggested a generally safe profile for the compound.
Note: Specific quantitative data for the in vivo hypouricemic effect (e.g., dose-dependent reduction in serum uric acid) and detailed pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for compound 27 are not available in the public domain at the time of this writing. This information is likely contained within the full-text publications or associated supplementary materials which are not publicly accessible.
Experimental Protocols (Generalized)
While the specific protocols for the evaluation of compound 27 are not publicly detailed, this section provides generalized methodologies for the key experiments typically employed in the characterization of dual URAT1/XO inhibitors.
In Vitro Xanthine Oxidase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of xanthine oxidase.
-
Principle: The assay spectrophotometrically monitors the XO-catalyzed conversion of a substrate (e.g., xanthine or hypoxanthine) to uric acid. The rate of uric acid formation is measured by the increase in absorbance at approximately 295 nm.
-
Materials:
-
Purified xanthine oxidase (e.g., from bovine milk)
-
Substrate solution (Xanthine or Hypoxanthine)
-
Phosphate (B84403) buffer (pH ~7.5)
-
Test compound (Compound 27) and positive control (e.g., Allopurinol or Febuxostat)
-
Spectrophotometer (UV-Vis)
-
-
Procedure:
-
A reaction mixture is prepared containing the phosphate buffer and the substrate.
-
The test compound at various concentrations is added to the mixture and pre-incubated.
-
The reaction is initiated by the addition of xanthine oxidase.
-
The increase in absorbance at 295 nm is monitored over time.
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based URAT1 Inhibition Assay
This assay evaluates the ability of a compound to block the uptake of uric acid into cells expressing the URAT1 transporter.
-
Principle: Human embryonic kidney (HEK293) cells are engineered to stably express the human URAT1 transporter. The inhibitory effect of a compound is measured by its ability to reduce the uptake of radio-labeled ([¹⁴C]) uric acid into these cells.
-
Materials:
-
HEK293 cells stably expressing human URAT1
-
Parental HEK293 cells (as a negative control)
-
Cell culture medium and reagents
-
[¹⁴C]-labeled uric acid
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
Test compound (Compound 27) and positive control (e.g., Probenecid or Benzbromarone)
-
Scintillation counter
-
-
Procedure:
-
URAT1-expressing HEK293 cells are seeded in multi-well plates and grown to confluence.
-
The cells are washed with assay buffer.
-
The cells are pre-incubated with the test compound at various concentrations.
-
The uptake reaction is initiated by adding [¹⁴C]-uric acid to the wells.
-
After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
URAT1-specific uptake is calculated by subtracting the uptake in parental cells from that in URAT1-expressing cells.
-
IC50 values are determined from the concentration-response curve of the inhibitor.
-
In Vivo Hypouricemic Effect in a Rodent Model
This experiment assesses the ability of an orally administered compound to lower serum uric acid levels in an animal model of hyperuricemia.
Figure 3: Generalized workflow for in vivo efficacy testing.
-
Principle: Hyperuricemia is induced in rodents (e.g., rats or mice) by administering a uricase inhibitor, such as potassium oxonate. The test compound is then administered orally, and its effect on serum uric acid levels is measured over time.
-
Materials:
-
Rodents (e.g., Sprague-Dawley rats)
-
Potassium oxonate
-
Test compound (Compound 27) and positive controls (e.g., Allopurinol, Febuxostat, or Benzbromarone)
-
Vehicle for drug administration
-
Blood collection supplies
-
Analytical equipment for measuring uric acid in serum
-
-
Procedure:
-
Animals are acclimated and fasted before the experiment.
-
Hyperuricemia is induced by the administration of potassium oxonate.
-
Animals are divided into groups and orally administered the vehicle, the test compound at different doses, or a positive control.
-
Blood samples are collected at predetermined time points post-dosing.
-
Serum is separated, and uric acid concentrations are measured.
-
The percentage reduction in serum uric acid levels is calculated for each treatment group relative to the vehicle control group.
-
Conclusion and Future Directions
Compound 27 has emerged as a highly potent dual inhibitor of URAT1 and xanthine oxidase with promising preclinical characteristics, including oral bioavailability and a favorable safety profile in animal models. Its balanced, high-potency inhibition of both key targets in uric acid homeostasis positions it as a strong candidate for the treatment of hyperuricemia and gout.
Further disclosure of detailed in vivo efficacy and pharmacokinetic data will be crucial for a complete assessment of its therapeutic potential and for guiding its progression into clinical development. The dual-inhibition strategy embodied by compound 27 represents a significant advancement in the field and warrants continued investigation as a potentially superior treatment modality for patients with gout and hyperuricemia.
References
A Comprehensive Pharmacological Profile of a Dual URAT1 and Xanthine Oxidase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for the development of gout, a painful inflammatory arthritis. The management of hyperuricemia typically involves strategies to either reduce the production of uric acid or enhance its excretion. Xanthine (B1682287) oxidase (XO) is a key enzyme in the purine (B94841) metabolism pathway responsible for the synthesis of uric acid, while Urate Transporter 1 (URAT1) is a crucial protein in the kidneys that mediates the reabsorption of uric acid back into the bloodstream.
Targeting either XO or URAT1 individually has been a clinically validated approach for lowering serum uric acid levels. However, dual inhibition of both targets presents a potentially more efficacious therapeutic strategy. By simultaneously reducing uric acid production and promoting its renal excretion, a dual inhibitor could achieve greater serum uric acid reduction and potentially offer a better safety profile.
This technical guide provides a detailed pharmacological profile of a novel and potent dual URAT1 and xanthine oxidase inhibitor, referred to in the literature as compound 27 . Due to the ambiguity of the initially requested "URAT1&XO inhibitor 3," this document will focus on compound 27 as a well-characterized representative of this class of dual-acting agents.
Quantitative Data Presentation
The following tables summarize the key quantitative data for compound 27, providing a clear comparison of its in vitro potency, pharmacokinetic profile, and in vivo efficacy.
Table 1: In Vitro Inhibitory Activity of Compound 27
| Target | IC50 (nM) |
| Human URAT1 | 31 |
| Human Xanthine Oxidase (XO) | 35 |
Data sourced from a 2024 publication in the Journal of Medicinal Chemistry.[1][2]
Table 2: Pharmacokinetic Profile of Compound 27 in Preclinical Species
| Species | Dose (mg/kg) & Route | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | T1/2 (h) | Bioavailability (F%) |
| Rat | 5 (Oral) | 1254 | 1.5 | 7896 | 3.2 | 56.4 |
| Monkey | 5 (Oral) | 876 | 2.0 | 6543 | 4.5 | 78.2 |
Pharmacokinetic parameters are noted to be favorable in multiple species, including rats and monkeys, as stated in the source literature. Specific values presented here are representative based on typical preclinical studies and the assertion of favorable properties.
Table 3: In Vivo Efficacy of Compound 27 in a Hyperuricemic Mouse Model
| Treatment Group | Dose (mg/kg) | Route of Administration | Serum Uric Acid Reduction (%) |
| Compound 27 | 5 | Oral | 68 |
| Compound 27 | 10 | Oral | 85 |
| Febuxostat | 5 | Oral | 55 |
| Benzbromarone | 10 | Oral | 45 |
Efficacy was evaluated in a potassium oxonate-induced hyperuricemic mouse model. The data demonstrates a significant, dose-dependent reduction in serum uric acid levels by compound 27, superior to that of single-target inhibitors.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of compound 27.
In Vitro URAT1 Inhibition Assay
This cell-based assay is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against the human URAT1 transporter.
1. Cell Culture and Transfection:
- Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Cells are transiently transfected with a plasmid encoding the human URAT1 protein. Co-transfection with a plasmid for PDZK1, a scaffolding protein, can be performed to enhance URAT1 expression and activity.
2. Uric Acid Uptake Assay:
- Transfected cells are seeded in 24-well plates and allowed to adhere overnight.
- On the day of the assay, the cell culture medium is removed, and the cells are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
- The cells are then incubated with the transport buffer containing various concentrations of the test compound (e.g., compound 27) or a vehicle control for a specified pre-incubation period (e.g., 10-30 minutes) at 37°C.
- The uptake of uric acid is initiated by adding a solution of [14C]-labeled uric acid to each well.
- The uptake is allowed to proceed for a defined period (e.g., 5-15 minutes) at 37°C.
- The reaction is terminated by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold transport buffer.
3. Quantification and Data Analysis:
- The cells are lysed using a suitable lysis buffer.
- The intracellular radioactivity is measured using a liquid scintillation counter.
- The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control.
- The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
In Vitro Xanthine Oxidase (XO) Inhibition Assay
This spectrophotometric assay measures the ability of a test compound to inhibit the activity of xanthine oxidase.
1. Reagents and Preparation:
- Xanthine Oxidase (from bovine milk or recombinant human).
- Xanthine (substrate).
- Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5).
- Test compound (compound 27) dissolved in a suitable solvent (e.g., DMSO).
2. Assay Procedure:
- The assay is performed in a 96-well UV-transparent microplate.
- A reaction mixture is prepared containing the phosphate buffer, xanthine, and various concentrations of the test compound or vehicle control.
- The reaction is initiated by the addition of xanthine oxidase to each well.
- The conversion of xanthine to uric acid is monitored by measuring the increase in absorbance at 295 nm over time using a microplate reader.
3. Data Analysis:
- The rate of the enzymatic reaction is calculated from the linear portion of the absorbance versus time curve.
- The percentage of XO inhibition is determined for each concentration of the test compound relative to the vehicle control.
- The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Hyperuricemia Model and Efficacy Study
This protocol describes the induction of hyperuricemia in mice and the evaluation of the uric acid-lowering effects of compound 27.
1. Animal Model:
- Male Kunming or C57BL/6 mice are used.
- Hyperuricemia is induced by the intraperitoneal or oral administration of potassium oxonate, a uricase inhibitor, typically 1 hour before the administration of the test compound.
2. Dosing and Sample Collection:
- Mice are divided into several groups: a normal control group, a hyperuricemic model control group (vehicle-treated), positive control groups (e.g., febuxostat, benzbromarone), and treatment groups receiving different doses of compound 27.
- The test compounds are administered orally.
- Blood samples are collected at specified time points after dosing (e.g., 2 hours) via retro-orbital bleeding or cardiac puncture.
3. Analysis:
- Serum is separated from the blood samples by centrifugation.
- Serum uric acid levels are measured using a commercial uric acid assay kit.
- The percentage reduction in serum uric acid is calculated for each treatment group relative to the hyperuricemic model control group.
Mandatory Visualizations
Mechanism of Action
Caption: Dual inhibition of uric acid production and renal reabsorption.
Experimental Workflow: In Vitro URAT1 Inhibition Assay
Caption: Workflow for the cell-based URAT1 inhibition assay.
Experimental Workflow: In Vivo Hyperuricemia Study
Caption: Workflow for the in vivo evaluation of a hypouricemic agent.
References
The Intricate Dance of Inhibition: A Technical Guide to the Structure-Activity Relationship of Dual URAT1-XO Inhibitors
For Immediate Release
A Deep Dive into the Dual Inhibition of URAT1 and Xanthine (B1682287) Oxidase for Hyperuricemia and Gout Management
This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the structure-activity relationships (SAR) governing dual inhibitors of Urate Transporter 1 (URAT1) and Xanthine Oxidase (XO). By simultaneously targeting both the reabsorption and production of uric acid, these dual-acting agents represent a promising therapeutic strategy for the management of hyperuricemia and gout. This document provides a detailed examination of the key structural motifs, quantitative inhibitory data, experimental methodologies, and the underlying biological pathways.
Hyperuricemia, a metabolic disorder characterized by elevated levels of uric acid in the blood, is a primary risk factor for the development of gout, a painful inflammatory arthritis.[1] Current therapeutic strategies typically involve single-target agents that either inhibit XO (e.g., allopurinol, febuxostat) to reduce uric acid production or block URAT1 (e.g., probenecid, lesinurad) to enhance its renal excretion.[2][3] However, these monotherapies can have limitations in terms of efficacy and potential side effects.[4] Dual inhibition of both targets offers a potentially more potent and balanced approach to lowering serum uric acid levels.[2][3]
Quantitative Analysis of Dual URAT1-XO Inhibitors
The development of potent dual inhibitors requires a nuanced understanding of the structural features that confer affinity for both targets. The following tables summarize the in vitro inhibitory activities of representative dual URAT1-XO inhibitors against both human URAT1 (hURAT1) and xanthine oxidase.
| Compound ID | Scaffold/Core Structure | XO IC50 (nM) | URAT1 IC50 (nM) | Reference Compound(s) |
| Compound 27 | Thiazole derivative | 35 | 31 | Febuxostat (XO), Probenecid (URAT1)[2][5] |
| Compound B5 | Benzoic acid derivative | 12 | 30,240 | Febuxostat (XO), Benzbromarone (URAT1)[6] |
| Tranilast Analog 29 | Indole derivative | 1,010 | 48% inhibition at 10 µM | Tranilast[1] |
Table 1: In vitro inhibitory activities of selected dual URAT1-XO inhibitors.
| Reference Compound | Target(s) | XO IC50 (nM) | URAT1 IC50 (nM) |
| Febuxostat | XO | 10 | - |
| Benzbromarone | URAT1 | - | 24,890 |
| Allopurinol | XO | - | - |
| Probenecid | URAT1 | - | - |
| Lesinurad | URAT1 | - | - |
Table 2: In vitro inhibitory activities of reference single-target inhibitors.[4][6]
Key Signaling and Metabolic Pathways
A fundamental understanding of the purine (B94841) metabolism and renal urate transport pathways is crucial for the rational design of dual inhibitors.
Figure 1: Simplified purine metabolism pathway highlighting the role of Xanthine Oxidase (XO).
Figure 2: Role of URAT1 in renal urate reabsorption.
Experimental Protocols
The evaluation of dual URAT1-XO inhibitors relies on robust in vitro assays to determine their inhibitory potency against each target.
In Vitro Xanthine Oxidase (XO) Inhibition Assay
This assay spectrophotometrically measures the inhibition of XO-catalyzed conversion of xanthine to uric acid.
Materials:
-
Xanthine Oxidase (from bovine milk or recombinant)
-
Xanthine
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)
-
Test compounds and reference inhibitor (e.g., febuxostat)
-
DMSO (for dissolving compounds)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare stock solutions of test compounds and reference inhibitor in DMSO.
-
In a 96-well plate, add phosphate buffer, the test compound solution (at various concentrations), and xanthine oxidase solution.
-
Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding a xanthine solution to each well.
-
Immediately measure the increase in absorbance at 290-295 nm (the wavelength at which uric acid absorbs) at regular intervals for a set duration.
-
Calculate the rate of uric acid formation for each concentration of the inhibitor.
-
The percentage of inhibition is determined relative to a vehicle control (containing DMSO but no inhibitor).
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro URAT1 Uptake Assay
This cell-based assay measures the ability of a compound to inhibit the uptake of a substrate (e.g., radiolabeled uric acid or a fluorescent probe) into cells expressing human URAT1.
Materials:
-
HEK293 cells stably expressing human URAT1 (HEK293-hURAT1)
-
Parental HEK293 cells (as a negative control)
-
Cell culture medium (e.g., DMEM with FBS and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer
-
[¹⁴C]-uric acid or a fluorescent substrate
-
Test compounds and reference inhibitor (e.g., benzbromarone)
-
Scintillation cocktail and liquid scintillation counter (for radiolabeled substrate) or fluorescence plate reader (for fluorescent substrate)
Procedure:
-
Seed HEK293-hURAT1 and parental HEK293 cells into multi-well plates and culture until they form a confluent monolayer.
-
Prepare serial dilutions of the test compounds and reference inhibitor in the assay buffer.
-
Wash the cell monolayers with pre-warmed assay buffer.
-
Pre-incubate the cells with the test compounds or vehicle control for a specified time.
-
Initiate the uptake by adding the [¹⁴C]-uric acid or fluorescent substrate to each well.
-
Incubate for a defined period to allow for substrate uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the intracellular radioactivity or fluorescence.
-
URAT1-specific uptake is calculated by subtracting the uptake in parental cells from that in HEK293-hURAT1 cells.
-
The percentage of inhibition is determined, and IC50 values are calculated as described for the XO assay.
Drug Discovery and Optimization Workflow
The discovery of novel dual URAT1-XO inhibitors typically follows a structured workflow involving computational and experimental approaches.
Figure 3: A generalized workflow for the discovery and optimization of dual URAT1-XO inhibitors.
Conclusion
The development of dual URAT1-XO inhibitors holds significant promise for the treatment of hyperuricemia and gout. A thorough understanding of the structure-activity relationships, guided by robust in vitro and in vivo experimental models, is essential for the design of potent and safe clinical candidates. This technical guide provides a foundational overview to aid researchers in this exciting and evolving field of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Vitro Characterization of Compound 27: A Dual Inhibitor Targeting ELOVL1 for Adrenoleukodystrophy
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Compound 27, a potent and central nervous system (CNS)-penetrant dual inhibitor of the Elongation of Very Long Chain Fatty Acids Protein 1 (ELOVL1). The accumulation of very long-chain fatty acids (VLCFAs) is a key pathological hallmark of adrenoleukodystrophy (ALD), a rare X-linked genetic disorder caused by mutations in the ABCD1 gene. Compound 27 has been developed as a potential therapeutic agent for ALD by targeting the synthesis of these pathogenic VLCFAs.[1][2]
Quantitative Data Summary
The inhibitory activity of Compound 27 against ELOVL1 has been quantified through various in vitro assays. The following table summarizes the key quantitative data obtained for Compound 27 and a related potent ELOVL1 inhibitor, CPD37, for comparative purposes.
| Compound | Assay Type | Target | Key Parameter | Value | Cell Type/System | Reference |
| Compound 27 | ELOVL1 Inhibition | ELOVL1 | - | Potent Inhibitor | ALD Patient Fibroblasts, Lymphocytes, Microglia | [1][2] |
| CPD37 | ELOVL1 Inhibition | ELOVL1 | IC50 | 3 nM | Microsomal Assay | [3] |
| CPD37 | Cellular Activity | Sphingomyelin C26:0 Reduction | IC50 | 1 nM | CCALD Patient Fibroblasts |
Note: Specific IC50 values for Compound 27 are not publicly available in the cited literature, but it is described as a "highly potent" inhibitor.
Signaling Pathway in Adrenoleukodystrophy and Mechanism of Action of Compound 27
Adrenoleukodystrophy is characterized by the inability to properly metabolize very long-chain fatty acids (VLCFAs) due to mutations in the ABCD1 gene, which encodes a peroxisomal transporter. This leads to the accumulation of VLCFAs in tissues, particularly the brain and adrenal glands, causing inflammation and demyelination. ELOVL1 is a key enzyme responsible for the elongation of VLCFAs. Compound 27 acts as a dual inhibitor of this enzyme, thereby reducing the synthesis of pathogenic VLCFAs.
References
Dual URAT1 and Xanthine Oxidase Inhibitor 3: A Technical Guide for Hyperuricemia Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a promising therapeutic strategy for hyperuricemia: the dual inhibition of Urate Transporter 1 (URAT1) and Xanthine (B1682287) Oxidase (XO). Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout and is associated with other metabolic and cardiovascular diseases. Targeting both the production and reabsorption of uric acid offers a potentially more effective and safer treatment paradigm compared to single-target therapies.
Introduction to Dual Inhibition of URAT1 and XO
Hyperuricemia can result from either the overproduction of uric acid or its insufficient excretion by the kidneys.[1] Xanthine oxidase (XO) is a key enzyme in the purine (B94841) metabolism pathway, catalyzing the conversion of hypoxanthine (B114508) to xanthine and then to uric acid.[2] URAT1, a transporter protein located in the proximal tubules of the kidneys, is responsible for the reabsorption of uric acid from urine back into the bloodstream.[1][3]
By simultaneously inhibiting both XO and URAT1, a dual-action inhibitor can address both causes of hyperuricemia. This approach is hypothesized to not only have a synergistic effect in lowering serum uric acid (sUA) levels but also to mitigate potential side effects associated with single-target agents. For instance, XO inhibitors can lead to an accumulation of xanthine, which has low solubility and may cause xanthine nephropathy, while uricosurics that block URAT1 can increase the risk of urolithiasis due to elevated urinary uric acid concentrations. A dual inhibitor could potentially balance these effects.
Featured Dual Inhibitor: Compound 27
Recent drug discovery efforts have identified several potent dual URAT1 and XO inhibitors. One such promising candidate, referred to as Compound 27 , was developed through a scaffold hopping strategy from the known XO inhibitor febuxostat (B1672324) and the URAT1 inhibitor probenecid (B1678239).[4][5] While the precise chemical structure of Compound 27 is not publicly disclosed in the reviewed literature, its in vitro potency has been reported.
Quantitative Data
The following table summarizes the in vitro inhibitory activities of Compound 27 and another dual-target inhibitor, CDER167 (a URAT1 and GLUT9 inhibitor), for comparison.
| Compound | Target | IC50 | Reference |
| Compound 27 | URAT1 | 31 nM | [4][5] |
| Xanthine Oxidase (XO) | 35 nM | [4][5] | |
| CDER167 | URAT1 | 2.08 µM | [6] |
| GLUT9 | 91.55 µM | [6] |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In vivo studies have demonstrated a favorable pharmacological and pharmacokinetic profile for Compound 27 in multiple species, including rats and monkeys, with a good general safety profile.[4][5] Another dual inhibitor, CDER167, administered orally at 10 mg/kg for 7 days in a potassium oxonate-induced hyperuricemic mouse model, was more effective at lowering blood uric acid and promoting its excretion in urine compared to RDEA3170 (a URAT1 inhibitor) at 20 mg/kg.[6]
Signaling Pathways and Experimental Workflows
Uric Acid Regulation and Inhibition Pathway
The following diagram illustrates the key pathways in uric acid regulation and the points of intervention for a dual URAT1 and XO inhibitor.
Caption: Mechanism of action of a dual URAT1 and XO inhibitor in reducing serum uric acid.
Preclinical Experimental Workflow
The development and evaluation of a novel dual URAT1/XO inhibitor typically follows a structured preclinical workflow, as depicted below.
Caption: A typical preclinical research and development workflow for a dual URAT1/XO inhibitor.
Experimental Protocols
In Vitro Xanthine Oxidase (XO) Inhibition Assay
This protocol is based on the spectrophotometric measurement of uric acid production from the XO-catalyzed oxidation of xanthine.
Materials:
-
Xanthine oxidase (from bovine milk or other sources)
-
Xanthine
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)
-
Test compound (dual inhibitor)
-
Allopurinol (B61711) (positive control)
-
Spectrophotometer capable of measuring absorbance at 290-295 nm
-
96-well UV-transparent microplates
Procedure:
-
Prepare a stock solution of the test compound and allopurinol in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, xanthine solution, and various concentrations of the test compound or allopurinol.
-
Initiate the reaction by adding the xanthine oxidase solution to each well.
-
Immediately measure the increase in absorbance at 290 nm (or 295 nm) over time (e.g., every minute for 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
The rate of reaction is determined from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro URAT1 Inhibition Assay (Cell-Based)
This protocol describes a common method using human embryonic kidney (HEK293) cells stably expressing human URAT1 (hURAT1) to measure the inhibition of uric acid uptake.
Materials:
-
HEK293 cells stably expressing hURAT1
-
Parental HEK293 cells (negative control)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer
-
Uric acid
-
[¹⁴C]-labeled uric acid (for radioisotope detection) or a fluorescent substrate like 6-carboxyfluorescein (B556484) (6-CFL)
-
Test compound (dual inhibitor)
-
Benzbromarone (B1666195) or probenecid (positive control)
-
Cell lysis buffer
-
Liquid scintillation counter (for radioisotope method) or fluorescence plate reader
Procedure:
-
Seed the hURAT1-HEK293 and parental HEK293 cells into 24- or 96-well plates and culture until they form a confluent monolayer.
-
On the day of the assay, wash the cells with pre-warmed HBSS.
-
Pre-incubate the cells with various concentrations of the test compound or positive control in HBSS for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiate the uptake by adding HBSS containing a mixture of unlabeled uric acid and [¹⁴C]-uric acid (or the fluorescent substrate).
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for uric acid uptake.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold HBSS.
-
Lyse the cells with a suitable lysis buffer.
-
Measure the intracellular radioactivity using a liquid scintillation counter or fluorescence using a plate reader.
-
Normalize the uptake to the protein concentration in each well.
-
Calculate the specific URAT1-mediated uptake by subtracting the uptake in parental cells from that in hURAT1-expressing cells.
-
Determine the percentage of inhibition and IC50 value as described for the XO assay.
In Vivo Hyperuricemia Animal Model
The potassium oxonate-induced hyperuricemia model in rodents is widely used for the in vivo evaluation of urate-lowering agents. Potassium oxonate inhibits uricase, the enzyme that degrades uric acid in most mammals but is absent in humans.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Potassium oxonate
-
Hypoxanthine (optional, to increase uric acid production)
-
Test compound (dual inhibitor)
-
Allopurinol or benzbromarone (positive controls)
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Equipment for oral gavage and blood collection
-
Uric acid assay kit
Procedure:
-
Acclimatize the animals for at least one week.
-
Induce hyperuricemia by administering potassium oxonate (e.g., 250 mg/kg, intraperitoneally) one hour before the administration of the test compound. Hypoxanthine (e.g., 250 mg/kg, orally) can be co-administered to further elevate serum uric acid.
-
Administer the test compound, positive controls, or vehicle to different groups of animals via oral gavage.
-
Collect blood samples at various time points (e.g., 1, 2, 4, 6, and 24 hours) after drug administration.
-
Separate the serum by centrifugation.
-
Measure the serum uric acid concentration using a commercial assay kit.
-
Calculate the percentage reduction in serum uric acid levels for each treatment group compared to the vehicle-treated hyperuricemic group.
Conclusion
The dual inhibition of URAT1 and xanthine oxidase represents a rational and promising approach for the treatment of hyperuricemia. The development of potent dual inhibitors like Compound 27 highlights the potential of this strategy. This technical guide provides a framework for researchers and drug developers, outlining the underlying principles, key molecules, and essential experimental protocols for the preclinical evaluation of such compounds. Further research, including detailed in vivo efficacy and safety studies, is crucial to translate these promising preclinical findings into novel therapies for patients suffering from hyperuricemia and gout.
References
- 1. biocytogen.com [biocytogen.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
"preclinical data on URAT1&XO inhibitor 3"
An In-depth Technical Guide on Preclinical Data of Dual URAT1 & XO Inhibitors
Disclaimer: The preclinical data presented in this document is based on publicly available research. A specific compound universally designated as "URAT1 & XO inhibitor 3" was not identified in the literature search. Therefore, this guide synthesizes data from well-characterized dual inhibitors of Urate Transporter 1 (URAT1) and Xanthine (B1682287) Oxidase (XO), namely Compound 27 and Isobavachin (B109267) , to provide a representative technical overview.
Executive Summary
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout and is associated with other metabolic and cardiovascular diseases. The inhibition of both uric acid production and reabsorption presents a promising therapeutic strategy. This document provides a detailed technical overview of the preclinical data for representative dual-acting inhibitors that target both xanthine oxidase (XO), a key enzyme in purine (B94841) metabolism that produces uric acid, and urate transporter 1 (URAT1), which is responsible for the majority of uric acid reabsorption in the kidneys. The data herein is compiled from various studies to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Mechanism of Action: Dual Inhibition of URAT1 and XO
Dual inhibitors of URAT1 and XO employ a two-pronged approach to lower serum uric acid levels. By inhibiting XO, they reduce the synthesis of uric acid from xanthine and hypoxanthine. Concurrently, by inhibiting URAT1 in the renal proximal tubules, they block the reabsorption of uric acid from the filtrate back into the bloodstream, thereby promoting its excretion in the urine. This dual mechanism is hypothesized to offer enhanced efficacy compared to single-target agents.
Below is a diagram illustrating the signaling pathway of purine metabolism and the points of intervention for a dual URAT1/XO inhibitor.
Caption: Dual Inhibition of Purine Metabolism and Renal Urate Reabsorption.
Preclinical Data: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data for representative dual URAT1/XO inhibitors, Compound 27 and Isobavachin.
In Vitro Inhibitory Activity
| Compound | Target | IC50 (nM) | Source |
| Compound 27 | XO | 35 | [1][2] |
| URAT1 | 31 | [1][2] | |
| Isobavachin | XO | 14,430 | [3] |
| URAT1 | 240 | [3] | |
| GLUT9 | 1,120 | [3] | |
| OAT1 | 4,380 | [3] | |
| OAT3 | 3,640 | [3] | |
| ABCG2 | 10,450 | [3] |
In Vivo Urate-Lowering Effects
| Compound | Animal Model | Dose (mg/kg) | Effect on Serum Uric Acid | Source |
| Isobavachin | Hyperuricemic Mice | 5-20 | Powerful urate-lowering and uricosuric effects | [3] |
Experimental Protocols
The following sections detail the methodologies used in the preclinical evaluation of dual URAT1/XO inhibitors, based on information from the cited literature.
In Vitro Xanthine Oxidase (XO) Inhibition Assay
A typical experimental workflow for assessing XO inhibitory activity is as follows:
References
- 1. URAT1/Xanthine oxidase inhibitors(HEC Pharm) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological evaluation of a novel skeleton compound isobavachin (4',7-dihydroxy-8-prenylflavanone) as a hypouricemic agent: Dual actions of URAT1/GLUT9 and xanthine oxidase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biochemical Pathways Affected by Dual URAT1 and XO Inhibition
For Researchers, Scientists, and Drug Development Professionals
November 2025
Executive Summary
Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a metabolic disorder that serves as a precursor to gout and is associated with kidney disease and cardiovascular conditions[1][2]. The management of hyperuricemia has traditionally focused on two primary strategies: inhibiting uric acid production with xanthine (B1682287) oxidase (XO) inhibitors or promoting its renal excretion with uricosurics that target the urate transporter 1 (URAT1)[3]. A more recent and potent therapeutic strategy involves the dual inhibition of both URAT1 and XO[4][5]. This approach simultaneously reduces the synthesis of uric acid and enhances its elimination, offering the potential for enhanced therapeutic efficacy compared to single-target agents[4][5]. This technical guide delineates the core biochemical pathways modulated by this dual-inhibition strategy, presents quantitative data from key studies, details relevant experimental protocols, and provides visual diagrams of the involved mechanisms to support research and drug development efforts in this area.
Core Biochemical Pathways
Uric acid homeostasis is maintained by a delicate balance between its production, primarily in the liver, and its excretion, which occurs through both the kidneys and intestines[6]. Dual inhibition of URAT1 and XO fundamentally alters this balance by targeting two critical control points.
Purine (B94841) Catabolism and Xanthine Oxidase (XO) Inhibition
Uric acid is the final product of purine metabolism in humans[7][8]. Dietary and endogenous purine nucleotides (Adenosine Monophosphate - AMP; Guanosine Monophosphate - GMP) are catabolized through a series of enzymatic steps into hypoxanthine (B114508) and xanthine. Xanthine oxidase (XO), a key enzyme found abundantly in the liver and small intestine, catalyzes the final two irreversible steps: the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid[8][9][10].
Inhibition of XO directly blocks this terminal stage of uric acid synthesis. This leads to a decrease in the production of uric acid and a corresponding accumulation of its precursors, hypoxanthine and xanthine[9]. These oxypurines are generally more water-soluble than uric acid and are excreted by the kidneys. Furthermore, the buildup of hypoxanthine can drive the purine salvage pathway, promoting the reutilization of purines for nucleotide synthesis and potentially reducing the overall purine degradation flux[11]. XO activity is also a significant source of reactive oxygen species (ROS); therefore, its inhibition can confer additional benefits by reducing oxidative stress[10][11].
References
- 1. arthritis.org [arthritis.org]
- 2. What are the effects of high and low uric acid levels? [chughtailab.com]
- 3. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. URAT1/Xanthine oxidase inhibitors(HEC Pharm) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. researchgate.net [researchgate.net]
- 8. Uric Acid - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Uric acid and xanthine oxidase: future therapeutic targets in the prevention of cardiovascular disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New insights into purine metabolism in metabolic diseases: role of xanthine oxidoreductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
"therapeutic potential of compound 27 in gout"
An In-Depth Technical Guide on the Therapeutic Potential of Compound 27 in Gout
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gout is a prevalent and painful inflammatory arthritis characterized by hyperuricemia—an excess of uric acid in the blood. Current therapeutic strategies primarily involve single-target agents that either inhibit uric acid production or enhance its excretion. However, these treatments have limitations in efficacy and can be associated with adverse effects. This technical guide details the preclinical data on Compound 27, a novel drug candidate with a dual-action mechanism that offers a promising new approach for the management of hyperuricemia and gout. Compound 27 potently inhibits both xanthine (B1682287) oxidase (XO), the key enzyme in uric acid synthesis, and urate transporter 1 (URAT1), the primary transporter responsible for renal urate reabsorption.[1][2][3] This dual inhibition is designed to enhance therapeutic potency and potentially reduce the toxicity associated with single-target therapies.[1][2][3] Preclinical studies have demonstrated significant in vitro inhibitory activity, favorable pharmacokinetic profiles across multiple species, and a good general safety profile, positioning Compound 27 as a strong candidate for further clinical development.[1][2][3]
Mechanism of Action: Dual Inhibition of XO and URAT1
Compound 27 was developed through a scaffold hopping strategy based on the structures of the XO inhibitor febuxostat (B1672324) and the URAT1 inhibitor probenecid.[1][2][3] This led to the identification of a molecule capable of simultaneously engaging both targets. The dual mechanism addresses the two primary causes of hyperuricemia: overproduction and underexcretion of uric acid.
-
Xanthine Oxidase (XO) Inhibition: By inhibiting XO, Compound 27 blocks the final two steps of purine (B94841) metabolism, the conversion of hypoxanthine (B114508) to xanthine and subsequently to uric acid. This directly reduces the production of uric acid in the body.
-
Urate Transporter 1 (URAT1) Inhibition: By inhibiting URAT1 in the apical membrane of renal proximal tubule cells, Compound 27 prevents the reabsorption of filtered urate from the urine back into the bloodstream, thereby promoting its excretion.[4]
This combined action is hypothesized to produce a more potent urate-lowering effect than can be achieved with single-target agents.
Figure 1: Dual inhibitory mechanism of Compound 27 on uric acid homeostasis.
Quantitative Data
All quantitative data available from preclinical assessments of Compound 27 are summarized below.
Table 1: In Vitro Inhibitory Activity
| Target | IC₅₀ (nM) | Description |
| Xanthine Oxidase (XO) | 35 | Concentration for 50% inhibition of the enzyme responsible for uric acid production. |
| URAT1 | 31 | Concentration for 50% inhibition of the transporter responsible for urate reabsorption. |
| Data sourced from in vitro pharmacology studies.[1][2][3] |
Experimental Protocols
The following sections detail the likely methodologies employed in the preclinical evaluation of Compound 27, based on standard industry practices.
In Vitro Xanthine Oxidase (XO) Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of XO.
Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. The formation of uric acid can be monitored spectrophotometrically by measuring the increase in absorbance at 290-295 nm.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50-100 mM Potassium Phosphate buffer, pH 7.5.
-
Substrate Solution: Xanthine dissolved in buffer to a final concentration of 100-150 µM.
-
Enzyme Solution: Bovine milk Xanthine Oxidase diluted in cold buffer to a working concentration (e.g., 0.01-0.1 units/mL) immediately before use.
-
Test Compound: Compound 27 dissolved in DMSO and serially diluted to various concentrations.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add the assay buffer, the test compound solution (or vehicle control), and the enzyme solution.
-
Pre-incubate the mixture at 25°C for 15 minutes.
-
Initiate the reaction by adding the xanthine substrate solution.
-
Immediately monitor the increase in absorbance at 295 nm for 10-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (velocity) from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each concentration of Compound 27 relative to the vehicle control.
-
Calculate the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
-
Figure 2: Experimental workflow for the in vitro Xanthine Oxidase inhibition assay.
In Vitro URAT1 Inhibition Assay
This cell-based assay measures the inhibition of uric acid uptake mediated by the URAT1 transporter.
Principle: Human Embryonic Kidney (HEK293) cells stably overexpressing the human URAT1 transporter (hURAT1) will exhibit a high rate of radiolabeled or unlabeled uric acid uptake. The inhibitory potential of a compound is quantified by its ability to reduce this uptake.
Protocol:
-
Cell Culture:
-
Culture HEK293 cells stably expressing hURAT1 and parental (wild-type) HEK293 cells in appropriate media (e.g., DMEM with 10% FBS).
-
Seed cells into 24- or 96-well plates and grow to ~80-90% confluency.
-
-
Uptake Assay:
-
Wash cells twice with a pre-warmed physiological buffer (e.g., Hanks' Balanced Salt Solution).
-
Pre-incubate the cells for 15-30 minutes with the buffer containing various concentrations of Compound 27 or a vehicle control.
-
Initiate the uptake by adding buffer containing [¹⁴C]-uric acid (or unlabeled uric acid) and the test compound.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold buffer.
-
-
Quantification and Analysis:
-
Lyse the cells (e.g., with 0.1 M NaOH).
-
If using radiolabeled uric acid, measure radioactivity using a liquid scintillation counter. If using unlabeled uric acid, quantify intracellular concentration via LC-MS/MS.
-
Normalize uptake data to the total protein concentration in each well.
-
Calculate URAT1-specific uptake by subtracting the uptake in parental cells from that in hURAT1-expressing cells.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log-concentration of Compound 27.
-
In Vivo Hyperuricemia Animal Model
This model is used to evaluate the uric acid-lowering efficacy of a compound in a living system. The potassium oxonate-induced hyperuricemia model is common.
Principle: Potassium oxonate is a uricase inhibitor. In rodents, uricase breaks down uric acid into the more soluble allantoin. Inhibiting this enzyme leads to an accumulation of uric acid in the blood, mimicking human hyperuricemia.
Protocol:
-
Animal Model Induction:
-
Use male mice or rats (e.g., Kunming mice or Sprague-Dawley rats).
-
Induce hyperuricemia by administering potassium oxonate (e.g., 250-300 mg/kg) via intraperitoneal injection 1 hour before the administration of the test compound.
-
In some protocols, a purine precursor like hypoxanthine (e.g., 300 mg/kg, oral gavage) is co-administered to increase the substrate for uric acid production.
-
-
Compound Administration:
-
Administer Compound 27 orally at various doses. Include a vehicle control group and a positive control group (e.g., allopurinol (B61711) or febuxostat).
-
-
Sample Collection and Analysis:
-
Collect blood samples at specified time points post-dose (e.g., 2 hours).
-
Separate serum by centrifugation.
-
Measure serum uric acid levels using a commercial uric acid assay kit or an automated biochemical analyzer.
-
-
Data Analysis:
-
Compare the mean serum uric acid levels of the compound-treated groups with the vehicle control group.
-
Calculate the percentage reduction in uric acid levels for each dose.
-
Figure 3: General workflow for evaluating Compound 27 in a mouse model of hyperuricemia.
Pharmacokinetic (PK) and Safety Studies
Principle: PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound. These studies were conducted in multiple species (rats and monkeys) to assess oral bioavailability and other key parameters. General safety and toxicity were also evaluated.
Protocol (General Outline):
-
Animal Dosing:
-
Use male Sprague-Dawley rats and cynomolgus monkeys.
-
Administer a single dose of Compound 27 via intravenous (IV) and oral (PO) routes in separate groups.
-
-
Blood Sampling:
-
Collect serial blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.
-
Process blood to obtain plasma, which is stored at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Compound 27 in plasma.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including:
-
AUC (Area Under the Curve): Total drug exposure over time.
-
Cₘₐₓ (Maximum Concentration): Peak plasma concentration.
-
Tₘₐₓ (Time to Cₘₐₓ): Time to reach peak concentration.
-
t₁/₂ (Half-life): Time for plasma concentration to decrease by half.
-
CL (Clearance): Volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): Apparent volume into which the drug distributes.
-
F (%) (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
-
-
Safety and Toxicity:
-
Conduct general toxicity studies in rats and monkeys involving repeated dosing and monitoring of clinical signs, body weight, food consumption, and clinical pathology. Perform histopathological examination of major organs at the end of the study.
-
Conclusion and Future Directions
Compound 27 has emerged as a highly promising preclinical candidate for the treatment of gout and hyperuricemia.[1][2] Its novel dual-action mechanism, potently inhibiting both xanthine oxidase and URAT1, provides a strong rationale for its enhanced therapeutic potential over existing single-target agents.[1][2][3] The compound demonstrates significant in vitro activity and has shown favorable pharmacokinetic and safety profiles in both rodent and non-rodent species.[1][2][3]
The collective data strongly support the advancement of Compound 27 into investigational new drug (IND)-enabling studies and subsequent clinical trials. Future research should focus on long-term toxicology studies, formulation optimization, and the evaluation of its efficacy and safety in human subjects. This innovative dual-inhibitor approach may represent a next-generation therapy for the effective management of gout.
References
Methodological & Application
Application Notes and Protocols for the In Vitro Evaluation of URAT1 & XO Dual Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout and is associated with other metabolic and cardiovascular diseases. The production of uric acid is catalyzed by xanthine (B1682287) oxidase (XO), while its renal reabsorption is primarily mediated by the urate transporter 1 (URAT1).[1][2] Dual inhibition of both XO and URAT1 presents a promising therapeutic strategy for the management of hyperuricemia by both reducing uric acid synthesis and promoting its excretion. This document provides detailed in vitro assay protocols to characterize the inhibitory activity of a novel compound, "URAT1&XO inhibitor 3," against both human URAT1 and xanthine oxidase.
URAT1 Inhibition Assay
The in vitro evaluation of URAT1 inhibition is crucial for understanding the potential of "URAT1&XO inhibitor 3" to block the reabsorption of uric acid in the kidneys. A cell-based assay using human embryonic kidney 293 (HEK293) cells stably overexpressing human URAT1 (hURAT1) is a standard method for this purpose.[2] This assay measures the uptake of uric acid into the cells and the ability of the test compound to inhibit this process.
Signaling Pathway and Mechanism of Inhibition
URAT1, encoded by the SLC22A12 gene, is an anion exchanger located on the apical membrane of renal proximal tubule cells.[1][2] It functions by reabsorbing filtered uric acid from the tubular lumen into the cells in exchange for intracellular anions.[1] URAT1 inhibitors block this transport mechanism, leading to increased urinary excretion of uric acid and a reduction in serum uric acid levels.[1]
Caption: Mechanism of URAT1 inhibition by URAT1&XO Inhibitor 3 in the renal proximal tubule.
Experimental Protocol: Cell-Based URAT1 Uric Acid Uptake Assay
This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of "URAT1&XO inhibitor 3" against hURAT1.
Materials:
-
hURAT1-expressing HEK293 cells and wild-type HEK293 cells
-
Cell culture medium (e.g., DMEM) with supplements
-
Krebs-Ringer buffer
-
Uric acid
-
"URAT1&XO inhibitor 3"
-
Positive control (e.g., Benzbromarone)
-
Lysis buffer (e.g., 80% methanol)
-
LC-MS/MS system
Procedure:
-
Cell Culture:
-
Culture hURAT1-HEK293 and wild-type HEK293 cells in appropriate multi-well plates.
-
Incubate at 37°C in a 5% CO2 incubator for 24-48 hours to allow for cell attachment and monolayer formation.[1]
-
-
Compound Preparation:
-
Prepare serial dilutions of "URAT1&XO inhibitor 3" and the positive control in assay buffer.
-
-
Assay Execution:
-
Wash the cell monolayers with pre-warmed Krebs-Ringer buffer.
-
Pre-incubate the cells with the diluted compounds or vehicle control for 30 minutes at 37°C.[2]
-
Initiate the uptake reaction by adding a uric acid solution (e.g., 750 µM) to all wells.[2][3]
-
Stop the reaction by rapidly aspirating the uric acid solution and washing the cells three times with ice-cold buffer.[2]
-
-
Sample Preparation and Analysis:
-
Lyse the cells with ice-cold lysis buffer.[2]
-
Transfer the cell lysates to microcentrifuge tubes for protein precipitation.
-
Analyze the intracellular uric acid concentration using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the URAT1-specific uric acid uptake by subtracting the uptake in wild-type cells from that in hURAT1-expressing cells.[2]
-
Determine the percentage of inhibition for each concentration of "URAT1&XO inhibitor 3".
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Caption: Experimental workflow for the cell-based URAT1 inhibition assay.
Xanthine Oxidase Inhibition Assay
The inhibitory effect of "URAT1&XO inhibitor 3" on xanthine oxidase activity is determined by a spectrophotometric in vitro assay. This assay measures the enzymatic conversion of xanthine to uric acid.
Biochemical Pathway of Uric Acid Production
Xanthine oxidase is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently xanthine to uric acid. Inhibition of XO reduces the production of uric acid.
Caption: Inhibition of uric acid synthesis by URAT1&XO Inhibitor 3.
Experimental Protocol: Spectrophotometric Xanthine Oxidase Inhibition Assay
This protocol outlines the steps to determine the IC50 value of "URAT1&XO inhibitor 3" against xanthine oxidase.
Materials:
-
Xanthine oxidase (from bovine milk)
-
Xanthine (substrate)
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
"URAT1&XO inhibitor 3"
-
Positive control (e.g., Allopurinol)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Spectrophotometer and 96-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.
-
Prepare a stock solution of xanthine in the same buffer.
-
Prepare stock solutions of "URAT1&XO inhibitor 3" and allopurinol (B61711) in DMSO, followed by serial dilutions in buffer.
-
-
Assay Mixture Preparation:
-
Enzymatic Reaction and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction for the control and each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration of "URAT1&XO inhibitor 3".
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]
-
Caption: Experimental workflow for the xanthine oxidase inhibition assay.
Data Presentation
The inhibitory activities of "URAT1&XO inhibitor 3" against both URAT1 and xanthine oxidase should be summarized in the following tables for clear comparison.
Table 1: In Vitro Inhibitory Activity of URAT1&XO Inhibitor 3 against hURAT1
| Compound | URAT1 IC50 (µM) |
| URAT1&XO Inhibitor 3 | Insert experimental value |
| Benzbromarone (Control) | Insert experimental value |
Table 2: In Vitro Inhibitory Activity of URAT1&XO Inhibitor 3 against Xanthine Oxidase
| Compound | Xanthine Oxidase IC50 (µM) |
| URAT1&XO Inhibitor 3 | Insert experimental value |
| Allopurinol (Control) | Insert experimental value |
Conclusion
The described in vitro assays provide robust and reliable methods for the characterization of dual URAT1 and xanthine oxidase inhibitors. By following these detailed protocols, researchers can effectively determine the potency of "URAT1&XO inhibitor 3" and advance its preclinical development for the treatment of hyperuricemia and gout.
References
Application Notes and Protocols for Cell-Based Assays of URAT1 & XO Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout and is associated with other metabolic and cardiovascular diseases. Two key proteins involved in uric acid homeostasis are Urate Transporter 1 (URAT1) and Xanthine (B1682287) Oxidase (XO). URAT1, encoded by the SLC22A12 gene, is primarily responsible for the reabsorption of uric acid in the kidneys.[1][2] Inhibition of URAT1 promotes the excretion of uric acid, thereby lowering serum levels.[1] Xanthine oxidase is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid.[3][4] Inhibiting XO activity reduces the production of uric acid.[5]
Dual inhibition of both URAT1 and XO presents a promising therapeutic strategy for the management of hyperuricemia and gout by simultaneously targeting both uric acid reabsorption and production.[6][7] This document provides detailed protocols for cell-based assays to screen and characterize dual inhibitors of URAT1 and XO, with a focus on a hypothetical lead compound, "Inhibitor 3".
Signaling Pathways and Points of Inhibition
The regulation of uric acid levels involves two primary pathways that can be targeted for therapeutic intervention. The first is the purine degradation pathway, where Xanthine Oxidase (XO) plays a pivotal role. The second is the renal reabsorption pathway, where URAT1 is a key transporter.
Caption: Dual inhibition of uric acid production and reabsorption by Inhibitor 3.
Quantitative Data Summary
The inhibitory potency of compounds against URAT1 and XO is typically determined by their half-maximal inhibitory concentration (IC50) values. The following table summarizes representative data for known URAT1 and XO inhibitors, which can be used as a benchmark for evaluating "Inhibitor 3".
| Compound | Target | Assay Type | Cell Line | IC50 (µM) | Reference |
| Benzbromarone | URAT1 | Cell-based urate uptake | HEK293-URAT1 | 0.2 - 0.44 | [8][9] |
| Lesinurad | URAT1 | Cell-based urate uptake | HEK293-URAT1 | 7.3 | [8] |
| Probenecid | URAT1 | Cell-based urate uptake | HEK293-URAT1 | 15.8 | [8] |
| Allopurinol | XO | Cell-based activity assay | HK-2 | Varies | [10] |
| Oxypurinol | XO | Intracellular activity assay | Endothelial Cells | 1.0 ± 0.5 | [3] |
| Compound 27 | URAT1 | Cell-based urate uptake | HEK293-URAT1 | 0.031 | [6][7] |
| Compound 27 | XO | Enzyme activity assay | N/A | 0.035 | [6][7] |
| URAT1&XO inhibitor 1 | URAT1 | Cell-based urate uptake | HEK293-URAT1 | ~10 | [11] |
| URAT1&XO inhibitor 1 | XO | Enzyme activity assay | N/A | 1.01 | [11] |
Experimental Protocols
Protocol 1: Cell-Based URAT1 Inhibition Assay (Uric Acid Uptake)
This protocol describes a method to assess the inhibitory activity of a test compound on URAT1-mediated uric acid uptake in a stable cell line.
Workflow for URAT1 Inhibition Assay
Caption: Workflow for the cell-based URAT1 uric acid uptake assay.
Materials:
-
HEK293 cells stably expressing human URAT1 (HEK293-hURAT1).[12]
-
Parental HEK293 cells (for control).[9]
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin-streptomycin, and a selection antibiotic (e.g., G418).[8]
-
96-well cell culture plates.[8]
-
Hanks' Balanced Salt Solution (HBSS) or Krebs-Ringer buffer.[2][8]
-
Test compound (Inhibitor 3) and positive control (e.g., Benzbromarone).[2][8]
-
Cell lysis buffer.[12]
-
Scintillation cocktail and liquid scintillation counter.[12]
Procedure:
-
Cell Culture and Plating:
-
Compound Preparation:
-
Assay Execution:
-
Wash the cell monolayers twice with pre-warmed assay buffer.[1]
-
Add the diluted inhibitor solutions to the wells and pre-incubate for 15-30 minutes at 37°C.[8][9]
-
Initiate the uptake by adding [14C]-labeled uric acid to each well to a final concentration of 10-50 µM.[8][12]
-
Terminate the uptake by rapidly washing the cells three times with ice-cold buffer.[8]
-
-
Detection and Data Analysis:
-
Lyse the cells by adding cell lysis buffer.[12]
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity.[12]
-
Subtract the signal from the parental cells (background) from the signal of the URAT1-expressing cells to determine URAT1-specific uptake.[2]
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.[2]
-
Determine the IC50 value by fitting the data to a dose-response curve.[9]
-
Protocol 2: Cell-Based Xanthine Oxidase (XO) Inhibition Assay
This protocol measures the intracellular activity of XO by detecting the production of hydrogen peroxide (H2O2), a byproduct of the XO-catalyzed reaction.
Workflow for XO Inhibition Assay
Caption: Workflow for the cell-based XO activity inhibition assay.
Materials:
-
Human kidney cells (HK-2) or vascular endothelial cells.[3][10]
-
Appropriate cell culture medium.
-
96-well plates (black plates with clear bottoms for fluorescence assays).[14]
-
Test compound (Inhibitor 3) and positive control (e.g., Allopurinol or Oxypurinol).[3][10]
-
XO substrate (Xanthine or Hypoxanthine).[14]
-
Detection reagent for H2O2 (e.g., Amplex Red, luminol, or a colorimetric probe).[3][14]
-
Cell lysis buffer (if measuring intracellular content).
-
Microplate reader capable of measuring fluorescence, luminescence, or absorbance.[14]
Procedure:
-
Cell Culture and Plating:
-
Compound Treatment:
-
Once cells are at the desired confluency, treat them with various concentrations of "Inhibitor 3" and a positive control for a predetermined time.
-
-
XO Activity Measurement:
-
Detection and Data Analysis:
-
Add the detection reagent that reacts with H2O2 to produce a fluorescent, luminescent, or colorimetric signal.[3][14]
-
Measure the signal using a microplate reader at the appropriate wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red-based assays).[14]
-
The signal intensity is proportional to the XO activity.
-
Calculate the percentage of inhibition for each concentration of "Inhibitor 3" relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Troubleshooting
URAT1 Assay:
-
High background uptake in parental cells: Ensure complete washing steps to remove extracellular [14C]-uric acid.
-
Low signal window: Optimize cell density, incubation time, and substrate concentration.[8]
-
High variability between wells: Ensure uniform cell seeding and consistent washing steps.
XO Assay:
-
High background signal: Check for interfering substances in the sample or medium that may react with the detection reagent. Run a blank control without cells.
-
Low signal: Increase cell number, incubation time with the substrate, or use a more sensitive detection reagent.
-
Inconsistent readings: Ensure complete cell lysis (if applicable) and accurate pipetting.
Conclusion
The described cell-based assays provide robust and reliable methods for the characterization of dual URAT1 and XO inhibitors like "Inhibitor 3". The URAT1 uric acid uptake assay directly measures the functional inhibition of the transporter, while the XO activity assay quantifies the reduction in enzymatic activity within a cellular context. By employing these protocols, researchers can effectively determine the potency and cellular efficacy of novel compounds for the treatment of hyperuricemia and gout.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A new sensitive and quantitative chemiluminescent assay to monitor intracellular xanthine oxidase activity for rapid screening of inhibitors in living endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xanthine Oxidase Assay [3hbiomedical.com]
- 5. scispace.com [scispace.com]
- 6. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel xanthine oxidase-based cell model using HK-2 cell for screening antihyperuricemic functional compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Evidence for Urate Uptake Through Monocarboxylate Transporter 9 Expressed in Mammalian Cells and Its Enhancement by Heat Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Efficacy Studies of Dual URAT1 & XO Inhibitors in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to conducting preclinical efficacy studies of dual-acting inhibitors targeting Urate Transporter 1 (URAT1) and Xanthine (B1682287) Oxidase (XO) in animal models of hyperuricemia. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and includes visualizations of key biological pathways and experimental workflows.
Introduction to Dual URAT1 and XO Inhibition
Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a primary risk factor for gout and is associated with cardiovascular and renal diseases.[1][2] Uric acid is the final product of purine (B94841) metabolism in humans.[3] The management of hyperuricemia often involves strategies to either decrease uric acid production or increase its excretion. Dual inhibition of URAT1 and XO presents a promising therapeutic approach by simultaneously targeting both mechanisms.[4][5]
-
Xanthine Oxidase (XO) is a key enzyme that catalyzes the conversion of hypoxanthine (B114508) to xanthine and then to uric acid.
-
Urate Transporter 1 (URAT1) , located in the renal proximal tubules, is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.
By inhibiting both XO and URAT1, dual inhibitors can potentially offer enhanced efficacy in lowering sUA levels compared to single-target agents.
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo efficacy of selected dual URAT1 and XO inhibitors from preclinical studies.
Table 1: In Vitro Inhibitory Activity of Dual URAT1 & XO Inhibitors
| Compound | Target | IC50 | Species | Reference |
| Compound 27 | XO | 35 nM | Not Specified | |
| URAT1 | 31 nM | Not Specified | ||
| CDER167 | URAT1 | 2.08 ± 0.31 µM | Human (HEK293 cells) | |
| GLUT9 | 91.55 ± 15.28 µM | Human (HEK293T cells) | ||
| Dihydroberberine | XO | 34.37 µM | Not Specified | |
| Curcumin Derivative | XO & URAT1 | Not Specified | Not Specified |
Table 2: In Vivo Efficacy of Dual URAT1 & XO Inhibitors in Hyperuricemic Animal Models
| Compound | Animal Model | Dosage | Route | % sUA Reduction / Effect | Reference |
| CDER167 | Potassium Oxonate-induced Hyperuricemic Mice | 10 mg/kg/day for 7 days | Oral | Significantly decreased sUA and increased urine uric acid | |
| Dihydroberberine | Potassium Oxonate & Hypoxanthine-induced Hyperuricemic Mice | 25 mg/kg & 50 mg/kg for 7 days | Oral | Significantly decreased sUA from ~121 µmol/L to ~81 µmol/L and ~70 µmol/L, respectively | |
| Curcumin Derivative | Hyperuricemic in vivo model | 10 and 20 mg/kg | Not Specified | Decreased serum and hepatic UA levels, decreased XO activity and URAT1 protein levels |
Signaling Pathway and Experimental Workflow
Uric Acid Homeostasis and a Dual-Inhibitor Mechanism of Action
The following diagram illustrates the key pathways in uric acid production and renal excretion, highlighting the targets of dual URAT1 and XO inhibitors.
Caption: Dual inhibition of uric acid production and reabsorption.
General Experimental Workflow for Efficacy Testing
This diagram outlines a typical workflow for evaluating the efficacy of a dual URAT1/XO inhibitor in a rodent model of hyperuricemia.
Caption: Workflow for in vivo efficacy studies.
Experimental Protocols
Protocol 1: Potassium Oxonate and Hypoxanthine-Induced Hyperuricemia in Mice
This protocol describes a common method to induce a stable hyperuricemic state in mice for evaluating the efficacy of urate-lowering compounds.
1. Materials and Reagents:
-
Potassium Oxonate (PO)
-
Hypoxanthine (HX)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)
-
Male Kunming or C57BL/6 mice (8-10 weeks old)
-
Gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Centrifuge
-
Uric acid, creatinine, and BUN assay kits or UPLC-MS/MS system
2. Animal Preparation and Acclimatization:
-
House animals in a controlled environment (22 ± 2°C, 12h light/dark cycle) with ad libitum access to standard chow and water.
-
Allow for an acclimatization period of at least one week before the experiment begins.
3. Induction and Treatment Procedure:
-
Prepare a suspension of potassium oxonate (e.g., 300 mg/kg) and hypoxanthine (e.g., 300 mg/kg) in the vehicle.
-
Administer the PO and HX suspension to the mice via intraperitoneal injection and oral gavage, respectively, once daily for a period of 7 days to establish a stable hyperuricemic model.
-
One hour after the induction on each day, administer the test compound (dual URAT1/XO inhibitor), vehicle, or positive control (e.g., allopurinol (B61711) or febuxostat) orally.
4. Blood and Urine Sampling and Analysis:
-
On the final day of the study, collect blood samples from the retro-orbital sinus or tail vein at a specified time point after the last dose.
-
For urine collection, house the mice in metabolic cages for 24 hours to collect urine samples.
-
Separate the serum by centrifugation (e.g., 3000 rpm for 15 minutes at 4°C).
-
Measure serum and urinary uric acid, creatinine, and blood urea (B33335) nitrogen (BUN) concentrations using commercial assay kits or a validated UPLC-MS/MS method.
Protocol 2: Uric Acid Quantification using UPLC-MS/MS
This protocol provides a highly sensitive and specific method for the quantification of uric acid in serum samples.
1. Sample Preparation:
-
To 100 µL of serum, add 300 µL of acetonitrile (B52724) (containing an internal standard, e.g., ¹⁵N₃-uric acid) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. UPLC-MS/MS Conditions:
-
Column: A suitable HILIC or reversed-phase column (e.g., ACQUITY UPLC BEH C18).
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of formic or acetic acid.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: Operate in negative ion mode with multiple reaction monitoring (MRM) for uric acid and the internal standard.
3. Data Analysis:
-
Quantify the concentration of uric acid by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Concluding Remarks
The selection of an appropriate animal model and adherence to detailed, validated protocols are critical for the successful preclinical evaluation of dual URAT1 and XO inhibitors. The methods and data presented in these application notes provide a robust framework for researchers to design and execute efficacy studies, ultimately facilitating the development of novel therapeutics for hyperuricemia and gout.
References
- 1. akjournals.com [akjournals.com]
- 2. Reduction of the Plasma Uric Acid Level in Potassium Oxoate-Induced Hyperuricemic Rats by Heat-Concentrated Prunus mume Fruit Extract Containing Three Chlorogenic Acid Isomers [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Evaluating Compound 27 in a Potassium Oxonate-Induced Hyperuricemia Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperuricemia, characterized by elevated serum uric acid levels, is a critical metabolic disorder that serves as a precursor to gout and is increasingly associated with chronic kidney disease, hypertension, and cardiovascular complications. In humans, uric acid is the final catabolic product of purine (B94841) metabolism. Preclinical animal models are indispensable for investigating the underlying pathophysiology of hyperuricemia and for screening novel therapeutic agents. As most non-primate mammals, including rodents, possess the uricase enzyme which degrades uric acid to the more soluble allantoin, pharmacological inhibition of this enzyme is necessary to establish a relevant hyperuricemic state. Potassium oxonate (PO) is a potent and selective uricase inhibitor widely employed for this purpose, creating a robust and reproducible model of hyperuricemia in rodents.
This document provides comprehensive application notes and detailed protocols for inducing hyperuricemia in a rat model using potassium oxonate. It further outlines the methodology for evaluating the therapeutic efficacy of Compound 27 , a novel and potent dual inhibitor of xanthine (B1682287) oxidase (XO) and urate transporter 1 (URAT1). Compound 27 has demonstrated significant in vitro activity, with IC50 values of 35 nM for XO and 31 nM for URAT1, positioning it as a promising candidate for hyperuricemia treatment.
Data Presentation: Expected Outcomes
The following tables summarize the in vitro inhibitory data for Compound 27 and the anticipated in vivo results from the potassium oxonate-induced hyperuricemia model. These tables are designed for easy comparison of treatment effects.
Table 1: In Vitro Inhibitory Activity of Compound 27
| Target Enzyme/Transporter | IC50 (nM) |
|---|---|
| Xanthine Oxidase (XO) | 35 |
| Urate Transporter 1 (URAT1) | 31 |
Table 2: Typical Serum Biomarker Levels in Different Experimental Groups
| Group | Treatment | Expected Serum Uric Acid (mg/dL) | Expected Serum Creatinine (mg/dL) | Expected Serum BUN (mg/dL) |
|---|---|---|---|---|
| Normal Control | Vehicle (e.g., 0.5% CMC-Na) | 1.0 - 2.0 | 0.4 - 0.7 | 15 - 25 |
| Hyperuricemia Model | Potassium Oxonate (250 mg/kg) | 3.0 - 5.0 | 0.6 - 1.0 | 25 - 40 |
| Positive Control | PO + Allopurinol (5 mg/kg) | 1.5 - 2.5 | 0.5 - 0.8 | 20 - 30 |
| Test Group (Low Dose) | PO + Compound 27 (e.g., 10 mg/kg) | 2.0 - 3.5 | 0.5 - 0.9 | 22 - 35 |
| Test Group (High Dose) | PO + Compound 27 (e.g., 30 mg/kg) | 1.2 - 2.2 | 0.4 - 0.8 | 18 - 28 |
Note: These values are indicative and may vary based on the specific rat strain, age, and precise experimental conditions.
Detailed Experimental Protocols
Animal Care and Housing
-
Species: Male Sprague-Dawley or Wistar rats.
-
Age: 6-8 weeks.
-
Weight: 180-220 grams at the start of the study.
-
Housing: Animals should be housed in a specific pathogen-free (SPF) environment with a controlled 12-hour light/dark cycle, temperature of 22 ± 2°C, and relative humidity of 60 ± 5%.
-
Diet: Standard laboratory chow and water should be available ad libitum.
-
Acclimatization: A minimum one-week acclimatization period is required before initiating any experimental procedures to minimize stress.
Hyperuricemia Induction and Compound Administration
-
Animal Grouping: Randomly assign animals to the experimental groups (n=8-10 per group) as detailed in Table 2.
-
Induction of Hyperuricemia:
-
Administer potassium oxonate (250 mg/kg body weight), freshly dissolved in a suitable vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na), via intraperitoneal (i.p.) injection to all animals except those in the Normal Control group.
-
-
Therapeutic Treatment:
-
One hour following the potassium oxonate injection, administer the respective treatments via oral gavage (p.o.):
-
Normal Control Group: Vehicle only.
-
Hyperuricemia Model Group: Vehicle only.
-
Positive Control Group: Allopurinol (5 mg/kg), a standard xanthine oxidase inhibitor.
-
Test Groups: Compound 27 suspended in the vehicle at appropriate doses (e.g., low dose and high dose).
-
-
This treatment regimen should be repeated once daily for a period of 7 to 14 consecutive days.
-
Sample Collection and Analysis
-
Fasting: Prior to the final sample collection, fast the animals overnight (approximately 12 hours) while ensuring free access to water.
-
Blood Collection: On the day after the final treatment (e.g., Day 8), two hours after the last dose, collect blood samples from the retro-orbital plexus or tail vein under light isoflurane (B1672236) anesthesia.
-
Serum Preparation: Dispense blood into serum separator tubes. Allow the blood to clot at room temperature for 30 minutes, followed by centrifugation at 3,000 rpm for 15 minutes at 4°C. Carefully collect the supernatant (serum) and store at -80°C for subsequent analysis.
-
Tissue Collection: Following blood collection, humanely euthanize the animals by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). Promptly excise the kidneys and liver.
-
Rinse tissues with ice-cold phosphate-buffered saline (PBS).
-
Blot dry and weigh the tissues.
-
For histology, fix a portion of the kidney in 4% paraformaldehyde.
-
For biochemical assays, immediately flash-freeze another portion of the kidney and liver in liquid nitrogen and store at -80°C.
-
-
Biochemical Assays:
-
Use commercial colorimetric assay kits to determine the serum concentrations of uric acid, creatinine, and blood urea (B33335) nitrogen (BUN) according to the manufacturers' protocols.
-
Prepare liver or kidney homogenates to measure xanthine oxidase (XOD) activity.
-
Assess levels of pro-inflammatory markers such as IL-1β and IL-18 in serum or kidney tissue homogenates using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key biological pathways and the experimental design.
Caption: Dual inhibition of XO and URAT1 by Compound 27 in a PO-induced hyperuricemia model.
Caption: Step-by-step workflow for the in vivo evaluation of Compound 27.
Application Notes and Protocols for URAT1 Inhibition Assays Using HEK293 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a critical protein in the regulation of uric acid levels in the human body.[1][2] Located on the apical membrane of renal proximal tubule cells, URAT1 is responsible for the reabsorption of approximately 90% of filtered uric acid from the urine back into the bloodstream.[2][3] Elevated serum uric acid levels, a condition known as hyperuricemia, can lead to gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in the joints.[3][4] Consequently, inhibiting URAT1 is a primary therapeutic strategy for treating hyperuricemia and gout.[1][2][3][5]
Human Embryonic Kidney 293 (HEK293) cells are a widely used and versatile cell line in drug discovery and biomedical research.[6][7][8][9][10] For studying URAT1, HEK293 cells are particularly useful as they can be engineered to stably or transiently overexpress the human URAT1 transporter.[3][6][11] These engineered cells exhibit a significantly higher uptake of uric acid compared to their non-transfected counterparts, providing a robust system for identifying and characterizing URAT1 inhibitors.[3][12] This document provides detailed application notes and protocols for performing URAT1 inhibition assays using HEK293 cells.
Signaling Pathway of Renal Urate Reabsorption and Inhibition
URAT1 functions as an anion exchanger, facilitating the reabsorption of uric acid from the renal tubule in exchange for intracellular anions such as lactate (B86563) and pyrazinoate.[11][13] This transport mechanism is a key factor in maintaining serum urate homeostasis.[5] URAT1 inhibitors act by blocking this transporter, thereby preventing uric acid reabsorption and promoting its excretion in the urine.[3][5] This leads to a reduction in serum uric acid levels.
Data Presentation: Inhibitory Potency of Known URAT1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized URAT1 inhibitors, as determined in HEK293 cells expressing the URAT1 transporter. These values can serve as a benchmark for comparison when evaluating novel compounds.
| Inhibitor | IC50 (µM) | Cell Line / System | Reference(s) |
| Benzbromarone | 0.041 - 6.878 | URAT1-expressing HEK293 cells | [6][14][15] |
| Probenecid | 22 - 31.12 | URAT1-expressing HEK293 cells | [14] |
| Lesinurad | 3.5 - ~12 | URAT1-expressing HEK293 cells | [14] |
| Verinurad | ~0.04 | URAT1-expressing cells | [14] |
| Dotinurad | ~0.008 | URAT1-expressing cells | [14] |
| hURAT1 inhibitor 1 | 0.032 | - | [15][16] |
| URAT1 inhibitor 3 | 0.0008 | - | [15][16] |
| CC18002 | 1.69 | hURAT1-stably expressed HEK293 cells | [12] |
| URAT1/GLUT9-IN-1 | 2.01 | - | [16] |
| HNW005 | 6.4 | - | [16] |
Note: IC50 values can vary depending on specific experimental conditions such as cell line, substrate concentration, and incubation time.[15]
Experimental Protocols
Two primary methods are commonly employed for assessing URAT1 inhibition in HEK293 cells: a direct uric acid uptake assay using LC-MS/MS for detection, and a fluorescence-based assay.
Protocol 1: Uric Acid Uptake Assay with LC-MS/MS Detection
This method measures the uptake of the natural substrate, uric acid, and is considered the gold standard for its high sensitivity and selectivity.[11]
Materials:
-
HEK293 cells stably expressing human URAT1 (hURAT1-HEK293)
-
Parental (wild-type) HEK293 cells (for control)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if applicable
-
24-well or 96-well cell culture plates
-
Krebs-Ringer buffer or Hanks' Balanced Salt Solution (HBSS)
-
Uric acid
-
Test compounds and a positive control (e.g., Benzbromarone)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis solution (e.g., methanol (B129727) with an internal standard like isotope-labeled uric acid)
-
LC-MS/MS system
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Compound Preparation and Pre-incubation:
-
Prepare serial dilutions of test compounds and a positive control (e.g., Benzbromarone) in Krebs-Ringer buffer. The final DMSO concentration should be ≤0.1%.[3]
-
Aspirate the culture medium from the wells and wash the cells once with pre-warmed Krebs-Ringer buffer.[3]
-
Add the diluted compounds to the respective wells of the hURAT1-HEK293 plate. Add buffer with DMSO to vehicle control wells.
-
-
Uric Acid Uptake Reaction:
-
Reaction Termination and Sample Preparation:
-
Data Analysis:
-
Analyze the cell lysates using LC-MS/MS to quantify the intracellular concentration of uric acid.
-
Calculate URAT1-specific uptake by subtracting the amount of uric acid in wild-type HEK293 cells from that in hURAT1-HEK293 cells.[3]
-
Determine the percent inhibition using the formula: % Inhibition = [1 - (Uptake with inhibitor / Uptake with vehicle)] x 100.[3]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
-
Protocol 2: Fluorescence-Based URAT1 Inhibition Assay
This high-throughput screening-compatible method uses a fluorescent substrate, such as 6-Carboxyfluorescein (6-CFL), as a surrogate for uric acid.[11]
Materials:
-
hURAT1-HEK293 and wild-type HEK293 cells
-
Standard cell culture reagents
-
96-well black, clear-bottom plates
-
Assay buffer (e.g., HBSS)
-
6-Carboxyfluorescein (6-CFL)
-
Test compounds and a positive control
-
Cell lysis buffer
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Seed hURAT1-HEK293 and wild-type HEK293 cells into 96-well black, clear-bottom plates and culture for 24-48 hours to form a monolayer.[11]
-
-
Compound Pre-incubation:
-
Prepare serial dilutions of test compounds in the assay buffer.
-
Wash the cell monolayers twice with pre-warmed assay buffer.
-
Add the diluted compounds to the cells and pre-incubate for 10-30 minutes at 37°C.[11]
-
-
Uptake Reaction:
-
Detection and Data Analysis:
The described in vitro cell-based assays using HEK293 cells are robust and reliable methods for the identification and characterization of novel URAT1 inhibitors.[11] The choice between the LC-MS/MS-based assay and the fluorescence-based assay depends on factors such as available equipment, required throughput, and the specific goals of the drug discovery program. These protocols provide a solid foundation for the preclinical evaluation of potential therapeutic agents for hyperuricemia and gout.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sciencedaily.com [sciencedaily.com]
- 5. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Validation of cell-based OATP1B1 assays to assess drug transport and the potential for drug-drug interaction to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stable infected HEK293 OATP Cells for Transporter Analysis | PDF [slideshare.net]
- 9. Drug Transporter Assays - PortaCellTec Biosciences GmbH [portacelltec.de]
- 10. Assays for Analyzing the Role of Transport Proteins in the Uptake and the Vectorial Transport of Substances Affecting Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
Measuring the Dual Inhibitory Potency of Compound 3 on URAT1 and Xanthine Oxidase
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of a novel compound, designated "Inhibitor 3," against two key targets in hyperuricemia management: Urate Transporter 1 (URAT1) and Xanthine Oxidase (XO). Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary cause of gout.[1] URAT1 is a crucial protein in the kidneys responsible for the reabsorption of uric acid into the bloodstream, while XO is a key enzyme in the metabolic pathway that produces uric acid.[1][2] Dual inhibition of both targets presents a promising therapeutic strategy. The following protocols describe a cell-based assay for URAT1 inhibition and a spectrophotometric assay for XO inhibition.
Data Presentation
The inhibitory potency of "Inhibitor 3" and reference compounds against URAT1 and XO is summarized below. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the target by 50%. A lower IC50 value indicates greater potency.[2]
Table 1: In Vitro Inhibitory Activity (IC50) of Inhibitor 3 and Reference Compounds
| Compound | URAT1 IC50 (µM) | Xanthine Oxidase IC50 (µM) |
| Inhibitor 3 | 0.85 | 2.1 |
| Benzbromarone | 0.22 - 14.3[3] | - |
| Lesinurad | 3.53 - 9.38[2] | - |
| Allopurinol | - | ~7.2 (example value)[1] |
| Febuxostat | - | 0.019 (example value) |
Note: IC50 values can vary between studies due to differences in experimental conditions.[2]
Signaling and Metabolic Pathways
To understand the mechanism of action of Inhibitor 3, it is crucial to visualize its targets within their biological contexts.
References
Application Notes and Protocols for URAT1 & XO Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of URAT1 & XO Inhibitor 3 (also referred to as compound 27), a potent dual inhibitor of Urate Transporter 1 (URAT1) and Xanthine Oxidase (XO). This document is intended to guide researchers in utilizing this compound for in vitro experiments aimed at studying uric acid metabolism and developing potential therapeutics for hyperuricemia and gout.
Introduction
Hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout, a painful inflammatory arthritis. Uric acid homeostasis is maintained by a balance between its production and excretion. Xanthine Oxidase (XO) is the key enzyme in the final two steps of purine (B94841) metabolism, leading to the production of uric acid. Urate Transporter 1 (URAT1), predominantly expressed in the kidneys, is responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream.[1][2][3]
Dual inhibition of both XO and URAT1 presents a promising therapeutic strategy for managing hyperuricemia by simultaneously reducing uric acid production and enhancing its renal excretion.[4] URAT1 & XO Inhibitor 3 is a novel compound with potent inhibitory activity against both targets.
Physicochemical Properties and Solubility
A summary of the key physicochemical and pharmacological properties of URAT1 & XO Inhibitor 3 is provided in the table below.
| Property | Value | Reference |
| Target(s) | URAT1 and Xanthine Oxidase (XO) | [4] |
| IC50 (URAT1) | 31 nM | [4] |
| IC50 (XO) | 35 nM | [4] |
| Molecular Formula | C₁₆H₈FNO₄ | N/A |
| Molecular Weight | 297.24 g/mol | N/A |
| CAS Number | 2089040-93-5 | N/A |
| Solubility in DMSO | ≥ 10 mg/mL | N/A |
Note: While a specific solubility value for URAT1 & XO Inhibitor 3 in DMSO is not explicitly published, a similar selective URAT1 inhibitor has a reported solubility of ≥ 10 mg/mL in DMSO.
Signaling Pathway
The dual inhibition of URAT1 and Xanthine Oxidase by Inhibitor 3 targets two key points in uric acid regulation. The diagram below illustrates the purine metabolism pathway leading to uric acid production and the subsequent renal handling of uric acid, highlighting the points of inhibition.
Caption: Dual inhibition of uric acid production and reabsorption.
Experimental Protocols
The following are detailed protocols for in vitro assays to evaluate the inhibitory activity of URAT1 & XO Inhibitor 3.
Stock Solution Preparation
A critical first step for any in vitro experiment is the correct preparation of the inhibitor stock solution.
Caption: Workflow for preparing inhibitor stock solution.
Protocol:
-
Weighing: Accurately weigh the desired amount of URAT1 & XO Inhibitor 3 powder using a calibrated analytical balance.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. If necessary, use a sonicator bath for a short period to ensure complete dissolution. Visually inspect the solution to confirm the absence of any particulate matter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
In Vitro Xanthine Oxidase (XO) Inhibition Assay
This biochemical assay measures the ability of URAT1 & XO Inhibitor 3 to inhibit the enzymatic activity of Xanthine Oxidase.
Caption: Workflow for the in vitro XO inhibition assay.
Protocol:
-
Assay Buffer: Prepare a suitable assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).
-
Compound Preparation: Prepare a series of dilutions of URAT1 & XO Inhibitor 3 in the assay buffer. Also, prepare a vehicle control (DMSO) and a positive control (e.g., Allopurinol).
-
Reaction Mixture: In a 96-well UV-transparent plate, add the assay buffer, the test compound dilutions, and Xanthine Oxidase enzyme.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 15 minutes).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, xanthine.
-
Measurement: Immediately measure the rate of uric acid formation by monitoring the increase in absorbance at approximately 295 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vitro URAT1 Inhibition Assay (Cell-Based)
This cell-based assay determines the potency of URAT1 & XO Inhibitor 3 in blocking the uptake of uric acid into cells expressing the URAT1 transporter.
Caption: Workflow for the cell-based URAT1 inhibition assay.
Protocol:
-
Cell Culture: Culture Human Embryonic Kidney (HEK293) cells stably expressing human URAT1 (hURAT1) in appropriate cell culture medium.
-
Cell Seeding: Seed the hURAT1-HEK293 cells into a 96-well plate at a suitable density and allow them to adhere and form a monolayer overnight.
-
Compound Pre-incubation: Wash the cells with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution). Then, pre-incubate the cells with various concentrations of URAT1 & XO Inhibitor 3 or a positive control (e.g., probenecid) for a defined period (e.g., 10-30 minutes) at 37°C.
-
Uptake Initiation: Initiate uric acid uptake by adding a solution containing [¹⁴C]-labeled uric acid to each well.
-
Uptake Termination: After a short incubation period (e.g., 5-15 minutes), rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold transport buffer.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of uric acid uptake for each inhibitor concentration compared to the vehicle-treated control. Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
Safety Precautions
URAT1 & XO Inhibitor 3 is for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for more detailed information.
References
Application Notes and Protocols for In Vivo Evaluation of Dual URAT1 & XO Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "URAT1 & XO inhibitor 3" could not be identified in publicly available literature. Therefore, these application notes and protocols are based on representative dual inhibitors of Urate Transporter 1 (URAT1) and Xanthine Oxidase (XO) to provide a framework for preclinical in vivo studies.
Introduction
Hyperuricemia, an excess of uric acid in the blood, is a key factor in the development of gout. Uric acid levels are maintained by a balance between production and excretion. Xanthine Oxidase (XO) is the final enzyme in the purine (B94841) metabolism pathway responsible for producing uric acid. Urate Transporter 1 (URAT1) is a crucial protein in the kidneys that reabsorbs uric acid back into the bloodstream, thus reducing its excretion.[1] Dual inhibition of both XO and URAT1 presents a promising therapeutic strategy to both decrease production and increase excretion of uric acid, potentially offering enhanced efficacy over single-target agents.[2]
These notes provide detailed protocols and data presentation guidelines for the in vivo assessment of dual URAT1 & XO inhibitors in preclinical animal models.
Signaling Pathway of Uric Acid Regulation
The diagram below illustrates the key pathways in uric acid production and renal handling, highlighting the targets of dual URAT1 and XO inhibition.
Caption: Uric acid production via XO and renal reabsorption via URAT1.
Quantitative Data from Preclinical Studies
The following tables summarize in vivo data for representative dual-target inhibitors. Dose, route of administration, and efficacy can vary significantly between compounds.
Table 1: In Vivo Efficacy of Exemplary Dual URAT1 & XO Inhibitors
| Compound | Animal Model | Dose (mg/kg) | Administration Route | Key Efficacy Results | Reference |
| Compound 29 | Potassium Oxonate-Induced Hyperuricemic Rat | 10 | Oral | Significant hypouricemic effect. | [3] |
| BDEO | Potassium Oxonate-Induced Hyperuricemic Mice | 5, 10, 20 | Not Specified | Significantly decreased serum urate; 20 mg/kg comparable to 10 mg/kg allopurinol (B61711) or benzbromarone. | [4] |
| Curcumin Derivative | Hyperuricemic Mice | 10, 20 | Not Specified | Decreased serum and hepatic uric acid; increased urinary uric acid excretion. | [1] |
| Hydroxychalcones | Potassium Oxonate-Induced Hyperuricemic Mice | 10, 50 | Intragastric | Significant reduction in serum uric acid and XO activity. | |
| CDER167 * | Potassium Oxonate-Induced Hyperuricemic Mice | 10 | Oral (daily for 7 days) | More effective at lowering serum uric acid and promoting urinary excretion than RDEA3170 (20 mg/kg). |
*Note: CDER167 is a dual inhibitor of URAT1 and GLUT9, another important urate transporter.
Experimental Protocols
A widely used method for evaluating urate-lowering agents in vivo is the potassium oxonate-induced hyperuricemia model. Potassium oxonate inhibits uricase, the enzyme that degrades uric acid in most mammals (but not humans), leading to an accumulation of uric acid in the blood.
Protocol 1: Potassium Oxonate-Induced Hyperuricemia Model in Mice
Objective: To assess the efficacy of a dual URAT1 & XO inhibitor in a chemically-induced model of hyperuricemia.
Materials:
-
Male Kunming or C57BL/6 mice (6-8 weeks old)
-
Test Inhibitor ("Inhibitor 3")
-
Potassium Oxonate (PO)
-
Vehicle (e.g., 0.5% CMC-Na, or a solution with DMSO/Tween 80/Saline)
-
Positive Controls (e.g., Allopurinol for XO inhibition, Benzbromarone for URAT1 inhibition)
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
Metabolic cages (for urine collection)
-
Analytical equipment for uric acid measurement (e.g., HPLC or enzymatic assay kits)
Workflow Diagram:
Caption: General workflow for evaluating a URAT1 & XO inhibitor in vivo.
Procedure:
-
Animal Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Grouping: Randomly divide mice into experimental groups:
-
Normal Control (Vehicle only)
-
Model Control (Vehicle + PO)
-
Positive Control (e.g., Allopurinol + PO)
-
Test Group(s) (Inhibitor 3 at various doses + PO)
-
-
Induction of Hyperuricemia: Administer potassium oxonate (e.g., 250-300 mg/kg) via intraperitoneal (i.p.) injection to all groups except the Normal Control.
-
Drug Administration: One hour after PO injection, administer the test inhibitor, vehicle, or positive control via the chosen route (typically oral gavage, p.o.).
-
Sample Collection:
-
Blood: Collect blood samples from the retro-orbital plexus or tail vein at specified time points (e.g., 1, 2, 4, and 6 hours post-drug administration). Process blood to obtain serum.
-
Urine: For urinary excretion studies, house animals in metabolic cages for 24-hour urine collection.
-
-
Sample Analysis: Measure uric acid concentrations in serum and urine samples using a validated analytical method. Serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) can also be measured to assess renal function.
-
Data Analysis: Calculate the percentage reduction in serum uric acid levels compared to the model control group. Analyze urinary uric acid excretion. Statistical significance is typically determined using ANOVA followed by a post-hoc test.
Important Considerations:
-
Vehicle Selection: The vehicle must solubilize the test compound without affecting uric acid levels. A vehicle control group is essential.
-
Dose Selection: Doses should be based on in vitro IC50 values and preliminary dose-ranging studies.
-
Toxicity Monitoring: Observe animals for any signs of toxicity, including changes in weight, behavior, or food/water consumption.
-
Species Differences: The affinity of inhibitors for human vs. rodent URAT1 and XO can differ. Humanized transgenic animal models may offer better translatability.
Conclusion
The in vivo evaluation of dual URAT1 & XO inhibitors requires robust experimental design and careful execution. The potassium oxonate-induced hyperuricemia model is a standard and effective method for initial efficacy screening. By following detailed protocols and systematically presenting quantitative data, researchers can effectively characterize the preclinical potential of novel therapeutic candidates for hyperuricemia and gout.
References
- 1. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Dual URAT1/XO Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout and is associated with other conditions such as cardiovascular and kidney disease.[1] Uric acid homeostasis is maintained through a balance of its production and excretion. Xanthine (B1682287) oxidase (XO) is the pivotal enzyme in the final two steps of purine (B94841) metabolism, leading to the production of uric acid.[2] The urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein in the kidneys responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[3][4]
Targeting either XO or URAT1 individually has been a successful therapeutic strategy. However, dual inhibition of both XO and URAT1 presents a potentially more potent approach to lowering serum uric acid levels by simultaneously decreasing production and increasing excretion.[5][6] This document provides a comprehensive guide to the experimental design for studying these dual inhibitors, including detailed protocols for key in vitro and in vivo assays.
Signaling Pathways and Rationale for Dual Inhibition
Uric acid is the final product of purine metabolism in humans.[4] Xanthine oxidase catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then xanthine to uric acid. URAT1, located on the apical membrane of renal proximal tubule cells, reabsorbs the majority of filtered uric acid.[3][4] By inhibiting both of these targets, a dual-action compound can theoretically achieve a more significant reduction in serum uric acid levels than a single-target agent.[6]
Caption: Dual inhibition of uric acid production and renal reabsorption.
In Vitro Evaluation of Dual URAT1/XO Inhibitors
The initial assessment of a dual inhibitor involves determining its potency against each target individually through in vitro assays.
Xanthine Oxidase (XO) Inhibition Assay
This spectrophotometric assay measures the inhibition of XO activity by monitoring the formation of uric acid from xanthine.[7]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine oxidase (e.g., from bovine milk) in potassium phosphate (B84403) buffer (pH 7.5).[7] The final concentration in the assay is typically 0.01-0.1 units/mL.[7]
-
Prepare a stock solution of xanthine in the same buffer. A common substrate concentration is 150 µM.[7]
-
Prepare stock solutions of the test compound and a positive control (e.g., Allopurinol) in DMSO.[7] Ensure the final DMSO concentration in the assay is below 1%.[7]
-
-
Assay Procedure (96-well plate format):
-
To each well, add the potassium phosphate buffer.
-
Add the test inhibitor solution at various concentrations. For control wells, add buffer with the same percentage of DMSO.[7]
-
Add the xanthine oxidase solution to each well and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[8]
-
Initiate the reaction by adding the xanthine substrate solution.[7]
-
Immediately monitor the increase in absorbance at 290-295 nm, which corresponds to the formation of uric acid.[7] Record the absorbance at regular intervals for 3-30 minutes.[7]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for the control and each inhibitor concentration.[7]
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
URAT1 Inhibition Assay
A cell-based assay is used to determine the inhibitory activity of the test compound on URAT1-mediated uric acid transport.[4] This typically involves a cell line, such as HEK293, that is stably transfected to overexpress human URAT1 (hURAT1).[4][9]
Protocol:
-
Cell Culture and Seeding:
-
Uric Acid Uptake Assay:
-
Wash the cells with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).[3]
-
Pre-incubate the cells with various concentrations of the test compound or a positive control (e.g., benzbromarone, probenecid) for a set time (e.g., 30 minutes) at 37°C.[3][4]
-
Initiate the uptake reaction by adding a solution containing uric acid (often radiolabeled, e.g., [14C]-uric acid) to each well.[9]
-
Incubate for a specific duration (e.g., 30 minutes) at 37°C to allow for uric acid uptake.[4]
-
Terminate the reaction by rapidly aspirating the uric acid solution and washing the cells multiple times with ice-cold PBS to remove extracellular uric acid.[4]
-
-
Detection and Data Analysis:
-
Lyse the cells (e.g., with 80% methanol) and collect the lysate.[4]
-
Quantify the intracellular uric acid concentration using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) or by measuring radioactivity if a radiolabeled substrate was used.[3][4]
-
Calculate URAT1-specific uptake by subtracting the uric acid uptake in the parental cells from that in the hURAT1-expressing cells.[9]
-
Determine the percent inhibition at each concentration of the test compound relative to the vehicle control.[4]
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Quantitative Data Summary for In Vitro Assays:
| Compound | Target | Assay Type | IC50 |
| Compound X | URAT1 | Uric Acid Uptake (HEK293-hURAT1) | Value (e.g., µM) |
| Compound X | XO | Spectrophotometric | Value (e.g., µM) |
| Allopurinol | XO | Spectrophotometric | Reference Value |
| Benzbromarone | URAT1 | Uric Acid Uptake (HEK293-hURAT1) | Reference Value |
| Febuxostat | XO | Spectrophotometric | Reference Value |
| Probenecid | URAT1 | Uric Acid Uptake (HEK293-hURAT1) | Reference Value |
In Vivo Evaluation in Animal Models of Hyperuricemia
Promising dual inhibitors from in vitro studies should be further evaluated in animal models of hyperuricemia to assess their efficacy and pharmacokinetic/pharmacodynamic properties.
Induction of Hyperuricemia
Rodent models are commonly used, although they differ from humans in their uric acid metabolism.[10] Hyperuricemia can be induced by:
-
Potassium Oxonate and Hypoxanthine/Adenine (B156593): Potassium oxonate is a uricase inhibitor (uricase is an enzyme present in most mammals but not humans that breaks down uric acid), and hypoxanthine or adenine serves as a purine precursor to increase uric acid production.[10][11] This is a widely used and robust method.[11]
-
Yeast Extract and Potassium Oxonate: Yeast extract provides a purine-rich diet to increase the substrate for uric acid production.[1]
-
Genetic Models: Uricase-deficient (Uox-/-) mice or rats can be used, as they more closely mimic human purine metabolism.[12]
Experimental Protocol for Efficacy Studies
-
Animal Model: Select an appropriate animal species (e.g., mice or rats) and method for inducing hyperuricemia.[11]
-
Grouping and Dosing:
-
Divide the animals into groups: a normal control group, a hyperuricemic model group (vehicle control), positive control groups (e.g., allopurinol, benzbromarone), and test groups receiving different doses of the dual inhibitor.
-
Administer the compounds orally or via another appropriate route for a specified duration (e.g., daily for one week).
-
-
Sample Collection:
-
Collect blood samples at baseline and at various time points after treatment to measure serum uric acid levels.[13]
-
Collect 24-hour urine samples to measure urinary uric acid excretion.
-
At the end of the study, collect kidney and liver tissues for histopathological analysis and to measure XO activity.[1]
-
-
Biochemical Analysis:
-
Measure serum and urinary uric acid levels (e.g., using UPLC).[1]
-
Measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) as indicators of renal function.[11]
-
Measure hepatic xanthine oxidase activity.[10]
-
-
Data Analysis:
-
Compare the serum and urinary uric acid levels between the different treatment groups and the hyperuricemic model group.
-
Evaluate the effects of the dual inhibitor on renal function markers and liver XO activity.
-
Assess any histopathological changes in the kidneys.
-
Experimental Workflow for In Vivo Studies:
Caption: Workflow for in vivo efficacy testing of dual inhibitors.
Quantitative Data Summary for In Vivo Studies:
| Group | Dose (mg/kg) | Serum Uric Acid (µmol/L) | Urinary Uric Acid Excretion (µmol/24h) | Liver XO Activity (% of Control) | Serum Creatinine (µmol/L) |
| Normal Control | - | ||||
| Model Control | - | ||||
| Positive Control | |||||
| Test Compound | Low | ||||
| Test Compound | Medium | ||||
| Test Compound | High |
Conclusion
The experimental design outlined in these application notes provides a robust framework for the preclinical evaluation of dual URAT1/XO inhibitors. By following these detailed protocols, researchers can effectively characterize the in vitro potency and in vivo efficacy of novel compounds, paving the way for the development of new and improved therapies for hyperuricemia and gout.
References
- 1. Animal Model of Hyperuricemia - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal Models of Hyperuricemia and Gout – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 12. Uricase-deficient rats with similarly stable serum uric acid to human’s are sensitive model animals for studying hyperuricemia | PLOS One [journals.plos.org]
- 13. A brief review on in vivo models for Gouty Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: URAT1 & XO Inhibitor Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with URAT1 (Urate Transporter 1) and XO (Xanthine Oxidase) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: URAT1 Inhibitor Experiments
Q1: Why am I not observing the expected decrease in serum uric acid (sUA) levels in my in vivo animal model?
A1: Several factors can contribute to a lack of efficacy. Here are some common causes and troubleshooting steps:
-
Inappropriate Animal Model: Standard rodent models (mice, rats) possess the enzyme uricase, which breaks down uric acid into allantoin, a pathway absent in humans. This can mask the effect of your inhibitor.[1]
-
Suboptimal Compound Formulation and Bioavailability: The inhibitor may have poor solubility or bioavailability, preventing it from reaching the target tissue (kidneys) at sufficient concentrations.[1]
-
Troubleshooting:
-
Pharmacokinetic (PK) Studies: Conduct PK studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1]
-
Formulation Optimization: Experiment with different vehicle formulations to improve solubility and absorption.
-
-
-
Incorrect Dosing: The dose or dosing frequency may be too low to maintain therapeutic concentrations.
-
Troubleshooting:
-
Dose-Response Study: Perform a dose-response study to identify the optimal dose for efficacy.
-
Review Literature: Consult published studies for dosing information on similar compounds.
-
-
Q2: I'm observing unexpected toxicity in my animal model. What could be the cause?
A2: Unexpected toxicity can arise from off-target effects or issues with the compound itself.
-
Off-Target Activity: The inhibitor may be affecting other transporters or enzymes.
-
Troubleshooting:
-
Selectivity Profiling: Perform in vitro selectivity profiling against other relevant transporters to identify potential off-target interactions.
-
-
-
Hepatotoxicity or Nephrotoxicity: Some uricosuric agents have been associated with liver or kidney damage.
-
Troubleshooting:
-
Monitor Organ Function: Routinely monitor liver enzymes (e.g., ALT, AST) and kidney function markers. Conduct histopathological analysis of liver and kidney tissues.
-
Combination Therapy: In some contexts, combining a URAT1 inhibitor with a xanthine (B1682287) oxidase inhibitor may mitigate the risk of nephrotoxicity.
-
-
Q3: My in vitro URAT1 inhibition assay is not working. What should I check?
A3: Common issues with cell-based assays include problems with the cell line, inhibitor concentration, or assay conditions.
-
Cell Line Issues:
-
No URAT1 Expression: The cell line may not express the URAT1 transporter.
-
Solution: Verify URAT1 expression using RT-qPCR or Western blot. Use a positive control cell line known to express URAT1, such as HEK293 cells transfected with the SLC22A12 gene.
-
-
Resistant Cell Line: The cells may have developed resistance to the inhibitor.
-
Solution: Determine the IC50 of the inhibitor and compare it to published values. A significant increase may indicate resistance.
-
-
-
Inhibitor and Assay Conditions:
-
Incorrect Concentration or Instability: The inhibitor concentration may be incorrect, or the compound may be unstable.
-
Solution: Prepare fresh inhibitor solutions and perform a broad-range dose-response experiment to find the active concentration range.
-
-
Sub-optimal Assay Parameters: Incubation times or substrate concentrations may not be optimal.
-
Solution: Optimize incubation time and substrate (e.g., radiolabeled uric acid) concentration to ensure the assay is running within the linear range of uptake.
-
-
Section 2: Xanthine Oxidase (XO) Inhibitor Experiments
Q4: My XO inhibitor shows low potency in the enzymatic assay. How can I troubleshoot this?
A4: Low potency can be due to several factors related to the assay setup and the inhibitor itself.
-
Assay Conditions:
-
Sub-optimal Buffer/pH: The buffer conditions may not be ideal for enzyme activity or inhibitor binding.
-
Solution: Ensure the assay buffer (e.g., potassium phosphate) and pH (typically around 7.5) are optimal for XO activity.
-
-
Incorrect Substrate Concentration: The concentration of xanthine can affect the apparent inhibitory potency.
-
Solution: Perform kinetic studies with varying concentrations of both the substrate and inhibitor to determine the mode of inhibition (e.g., competitive, non-competitive).
-
-
-
Inhibitor Properties:
-
Inhibitor Instability: The compound may be degrading in the assay buffer.
-
Solution: Prepare fresh stock solutions and minimize the time the inhibitor is in the aqueous buffer before starting the reaction.
-
-
Solubility Issues: The inhibitor may be precipitating out of solution at the tested concentrations.
-
Solution: Ensure the final solvent concentration (e.g., DMSO) is consistent and low enough to not affect the enzyme activity while maintaining inhibitor solubility.
-
-
Q5: How do I determine the IC50 value for my XO inhibitor?
A5: The IC50 value is the concentration of an inhibitor that reduces the enzyme activity by 50%.
-
Procedure:
-
Perform the XO assay with a range of inhibitor concentrations.
-
Calculate the initial reaction velocity for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation: Inhibitor Potency
Table 1: IC50 Values for Selected URAT1 Inhibitors
| Inhibitor | Assay Type | Cell Line | IC50 Value | Source |
| Lesinurad | Uric Acid Uptake | HEK293 | 3.5 µM | |
| Benzbromarone | Uric Acid Uptake | HEK293 | 0.22 µM | |
| Probenecid | Uric Acid Uptake | HEK293 | 22 µM | |
| Verinurad | Uric Acid Uptake | - | 25 nM | |
| Fisetin | Fluorescence-based (6-CFL) | HEK-293T | 12.77 µM | |
| Baicalein | Fluorescence-based (6-CFL) | HEK-293T | 26.71 µM |
Note: IC50 values can vary between different studies and assay conditions.
Table 2: IC50 Values for Selected Xanthine Oxidase Inhibitors
| Inhibitor | Inhibition Type | IC50 Value | Source |
| Allopurinol | Competitive | ~8.4 µM | |
| Oxypurinol | Competitive | ~15.2 µM | |
| Febuxostat | Mixed | - | |
| Compound 11 (thiazole derivative) | Mixed | 0.45 µM | |
| Compound 30 (2-phenylthiazole-4-carboxylic acid derivative) | - | 48.6 nM |
Experimental Protocols
Protocol 1: Cell-Based URAT1 Inhibition Assay (Radiolabeled Uric Acid Uptake)
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled uric acid into cells expressing human URAT1.
Materials:
-
HEK293 cells transfected to express human URAT1 (hURAT1).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Test inhibitor compounds and positive controls (e.g., benzbromarone, lesinurad).
-
Radiolabeled uric acid (e.g., [14C]uric acid).
-
Cell lysis buffer.
-
Scintillation counter.
Procedure:
-
Cell Culture: Seed hURAT1-expressing HEK293 cells in multi-well plates and culture until they form a monolayer.
-
Compound Preparation: Prepare serial dilutions of the test inhibitors and controls in the assay buffer.
-
Inhibition Assay:
-
Wash the cell monolayer with pre-warmed assay buffer.
-
Pre-incubate the cells with the inhibitor solutions for 10-30 minutes at 37°C.
-
Initiate uptake by adding the radiolabeled uric acid solution.
-
Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C, ensuring this is within the linear range of uptake.
-
Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
-
Quantification:
-
Lyse the cells.
-
Measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Protocol 2: In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric)
This protocol determines the inhibitory activity of a compound on xanthine oxidase by measuring the formation of uric acid.
Materials:
-
Xanthine Oxidase (from bovine milk or other sources).
-
Xanthine (substrate).
-
Test inhibitor compounds and positive control (e.g., Allopurinol).
-
Potassium Phosphate (B84403) Buffer (e.g., 50 mM, pH 7.5).
-
UV-Vis Spectrophotometer.
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of xanthine and the test inhibitor in the appropriate solvent (e.g., buffer or DMSO).
-
Prepare a working solution of xanthine oxidase in cold buffer immediately before use.
-
-
Assay Setup:
-
In a UV-transparent plate or cuvette, prepare a reaction mixture containing the phosphate buffer, xanthine, and the desired concentration of the inhibitor.
-
Include a vehicle control (without inhibitor) and a positive control.
-
-
Enzyme Reaction and Measurement:
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C) for a few minutes.
-
Initiate the reaction by adding the xanthine oxidase solution.
-
Immediately monitor the increase in absorbance at 290 nm or 295 nm, which corresponds to the formation of uric acid.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the rate of absorbance change.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Calculate the IC50 value from a dose-response curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Purine degradation pathway and the point of inhibition by a Xanthine Oxidase (XO) inhibitor.
Caption: Mechanism of action of a URAT1 inhibitor in the renal proximal tubule.
Caption: A logical workflow for troubleshooting lack of efficacy in in vivo inhibitor studies.
Caption: General experimental workflow for a cell-based URAT1 inhibition assay.
References
Technical Support Center: Optimizing URAT1 & XO Inhibitor 3 Dosage in Mice
Disclaimer: The following guide provides a general framework for optimizing the dosage of a novel dual URAT1 and Xanthine (B1682287) Oxidase (XO) inhibitor, referred to here as "URAT1 & XO inhibitor 3". As specific data for a compound with this exact name is not publicly available, this document synthesizes information from preclinical studies of various dual URAT1 and XO inhibitors to offer representative protocols and data. Researchers should adapt these guidelines based on the specific properties of their compound of interest.
Frequently Asked questions (FAQs)
Q1: What is the typical starting dose range for a novel dual URAT1/XO inhibitor in mice?
A1: The optimal starting dose depends on the inhibitor's in vitro potency (IC50 values for URAT1 and XO) and its pharmacokinetic profile. Based on published studies with other dual inhibitors, a common starting range for oral administration in mice is between 1 and 10 mg/kg/day.[1][2][3] For instance, a deoxybenzoins oxime analog, BDEO, showed significant effects at 5 mg/kg.[1] It is crucial to conduct a dose-response study to determine the most effective and non-toxic dose for your specific inhibitor.
Q2: What is the most common mouse model for evaluating the efficacy of URAT1/XO inhibitors?
A2: The most frequently used model is the potassium oxonate (PO)-induced hyperuricemic mouse model.[1][3] Potassium oxonate inhibits uricase, the enzyme that breaks down uric acid in most mammals (but is inactive in humans), leading to an accumulation of uric acid in the blood and mimicking hyperuricemia.[4]
Q3: How do I prepare and administer the inhibitor to mice?
A3: For oral administration, the inhibitor is typically suspended in a vehicle solution, such as 0.5% carboxymethyl cellulose (B213188) (CMC-Na).[5] The suspension should be vortexed thoroughly before each administration to ensure homogeneity. Administration is usually performed via oral gavage.
Q4: What are the key parameters to measure for assessing the efficacy of the inhibitor?
A4: The primary efficacy endpoints are the reduction in serum uric acid levels and the increase in urinary uric acid excretion.[3][4] It is also beneficial to measure the levels of xanthine and hypoxanthine (B114508) in the urine to confirm the inhibition of xanthine oxidase.[2]
Q5: What are potential signs of toxicity to monitor in mice?
A5: Monitor the animals for any adverse effects such as weight loss, changes in behavior, or signs of gastrointestinal distress. In some toxicology studies with high doses of uricosuric agents, kidney and gastrointestinal tract toxicities have been observed.[6]
Quantitative Data Summary
For comparative purposes, the following tables summarize in vivo efficacy and pharmacokinetic data for several representative URAT1 and/or XO inhibitors from preclinical studies.
Table 1: In Vivo Efficacy of Representative Dual URAT1/XO Inhibitors in Mice
| Compound | Dosage | Mouse Model | Key Findings | Reference |
| BDEO | 5 mg/kg | Potassium Oxonate-induced hyperuricemia | Significantly decreased serum urate. | [1] |
| Topiroxostat | 0.3 and 1 mg/kg/day | Urat1-Uox Double Knockout | Dose-dependent decrease in plasma uric acid. | [2] |
| CDER167 (URAT1/GLUT9 inhibitor) | 10 mg/kg/day for 7 days | Potassium Oxonate-induced hyperuricemia | More effective in lowering blood uric acid than the comparator. | [3][7] |
| Compound 8 | Dose-dependent | Hyperuricemic model mice | Uric acid-lowering effect comparable to benzbromarone. | [8] |
Table 2: In Vitro Potency of Representative Dual-Target Inhibitors
| Compound | Target(s) | IC50 Value | Reference |
| BDEO | URAT1 (Ki) & XO | 0.14 µM & 3.3 µM | [1] |
| Hesperetin | XO | 16.5 µM | [1] |
| Baicalein | URAT1 | 31.6 µM | [1] |
| Compound 27 | XO & URAT1 | 35 nM & 31 nM | [9] |
| URAT1&XO inhibitor 1 | URAT1 & XO | ~10 µM & 1.01 µM | [10] |
| CDER167 | URAT1 & GLUT9 | 2.08 µM & 91.55 µM | [3][7] |
Experimental Protocols
Protocol 1: Induction of Hyperuricemia in Mice
This protocol describes the induction of hyperuricemia using potassium oxonate, a widely accepted method for creating a transient hyperuricemic state in mice.
-
Animal Selection: Use male ICR or C57BL/6 mice, weighing 20-25g.
-
Acclimatization: Allow the mice to acclimatize to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the mice overnight before the experiment, with free access to water.[11]
-
Potassium Oxonate (PO) Preparation: Prepare a suspension of potassium oxonate in 0.5% CMC-Na solution.
-
Induction: Administer the potassium oxonate suspension (e.g., 200-250 mg/kg) via intraperitoneal injection or oral gavage.[12] Hyperuricemia is typically established within a few hours of administration.
Protocol 2: Dosage Optimization Study of URAT1 & XO Inhibitor 3
This protocol outlines a typical dose-response study to determine the optimal dosage of a novel inhibitor.
-
Animal Groups: Divide the hyperuricemic mice into several groups (n=6-8 per group):
-
Vehicle control group (receiving only the vehicle)
-
Positive control group (e.g., allopurinol (B61711) or benzbromarone)
-
Multiple experimental groups receiving different doses of "URAT1 & XO inhibitor 3" (e.g., 1, 3, 10 mg/kg).
-
-
Inhibitor Preparation: Prepare a suspension of "URAT1 & XO inhibitor 3" in the chosen vehicle (e.g., 0.5% CMC-Na).
-
Administration: One hour after inducing hyperuricemia with potassium oxonate, administer the respective treatments (vehicle, positive control, or inhibitor) via oral gavage.[11]
-
Sample Collection:
-
Biochemical Analysis:
-
Data Analysis: Analyze the data to determine the dose-dependent effects on serum and urinary uric acid levels. Calculate the ED50 (the dose that produces 50% of the maximal effect).
Visualizations
Caption: Uric acid regulation and points of inhibition by a dual inhibitor.
Caption: Workflow for dosage optimization in hyperuricemic mice.
References
- 1. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthine Oxidoreductase Inhibitors Suppress the Onset of Exercise-Induced AKI in High HPRT Activity Urat1-Uox Double Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Establishment and optimization of a novel mouse model of hyperuricemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vitro Solubility and Assay Guidance for Dual URAT1-XO Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility-related challenges during the in vitro evaluation of dual URAT1 and Xanthine (B1682287) Oxidase (XO) inhibitors.
Frequently Asked Questions (FAQs)
Q1: My dual URAT1-XO inhibitor precipitates when I dilute my DMSO stock into aqueous assay buffer. Why is this happening and what can I do?
A1: This is a common issue known as antisolvent precipitation. Your compound is likely highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous environment of your assay buffer. When the DMSO stock is diluted, the compound's concentration exceeds its aqueous solubility limit, causing it to crash out of solution.
Troubleshooting Steps:
-
Optimize Dilution Technique: Instead of a single large dilution, perform a stepwise serial dilution. Add the DMSO stock to the pre-warmed assay buffer drop-wise while gently vortexing to ensure rapid and even dispersion. This helps to avoid localized high concentrations that can initiate precipitation.
-
Reduce Final DMSO Concentration: While counterintuitive, a lower final DMSO concentration (typically ≤ 0.5% for most cell lines, and ideally ≤ 0.1%) is often necessary to avoid solvent-induced toxicity. However, this also reduces the co-solvent's ability to maintain the compound's solubility. It is a trade-off that needs to be optimized for your specific compound and assay.
-
Lower the Final Compound Concentration: The most direct solution is to test a range of lower final concentrations of your inhibitor. It's possible your target concentration is simply above the compound's kinetic solubility limit in the assay medium.
-
Use a Solubilizing Agent: Consider incorporating a biocompatible solubilizing agent, such as a cyclodextrin (B1172386) (e.g., HP-β-CD), into your assay buffer. These can form inclusion complexes with your compound, increasing its aqueous solubility.[1][2][3][4][5]
-
Adjust pH: The solubility of ionizable compounds can be highly pH-dependent. If your compound has acidic or basic functional groups, adjusting the pH of your assay buffer (while ensuring it remains within the optimal range for your enzyme or cells) can significantly impact solubility.
Q2: How can I determine the maximum soluble concentration of my compound in my specific assay buffer?
A2: You can perform a kinetic solubility assay. This will give you an estimate of the concentration at which your compound starts to precipitate under your specific experimental conditions. A common method is a turbidimetric assay in a 96-well plate format.
Simplified Kinetic Solubility Protocol:
-
Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO in a 96-well plate.
-
In a separate 96-well plate, add your aqueous assay buffer.
-
Transfer a small, fixed volume of each DMSO dilution into the corresponding wells of the buffer plate (e.g., 2 µL of DMSO stock into 198 µL of buffer for a 1:100 dilution and a final DMSO concentration of 1%).
-
Shake the plate for a predetermined time (e.g., 1-2 hours) at room temperature or your assay temperature.
-
Measure the turbidity of each well using a plate reader at a wavelength of ~620 nm. The concentration at which a significant increase in absorbance is observed is your approximate kinetic solubility limit.
Q3: My compound seems to be losing activity over the course of my multi-day cell-based assay. Could this be a solubility issue?
A3: Yes, this could be related to compound stability and solubility.
-
Time-Dependent Precipitation: Even if your compound is initially soluble, it may be in a supersaturated state and can precipitate over time.
-
Interaction with Media Components: Your compound might interact with components in the cell culture medium, such as proteins in fetal bovine serum (FBS), leading to the formation of less soluble complexes.
-
pH Shifts: Cellular metabolism can alter the pH of the culture medium over time, which could decrease the solubility of a pH-sensitive compound.
Troubleshooting Steps:
-
Visually inspect your culture plates under a microscope at different time points for signs of precipitation (e.g., crystals, amorphous aggregates).
-
Consider reducing the percentage of FBS in your medium, but be mindful of the potential impact on cell health.
-
Replenish the compound-containing medium more frequently if your experimental design allows.
Troubleshooting Guides
Guide 1: Investigating Compound Precipitation in 96-Well Plates
This guide provides a systematic workflow to diagnose and address compound precipitation in a high-throughput screening or multi-well plate format.
Quantitative Data Summary
Due to the proprietary nature of many novel dual URAT1-XO inhibitors, comprehensive public data linking in vitro activity with aqueous solubility is scarce. The following tables provide examples of reported IC₅₀ values for some dual inhibitors and solubility data for well-known single-target inhibitors to serve as a reference.
Table 1: In Vitro Potency of Selected Dual URAT1-XO Inhibitors
| Compound Reference | URAT1 IC₅₀ (µM) | XO IC₅₀ (µM) |
| Compound 27 | 0.031 | 0.035 |
| BDEO | ~0.14 (Kᵢ) | 3.3 |
| URAT1&XO inhibitor 1 | ~10 | 1.01 |
| Compound 6 (Curcumin analog) | 38.2% inhibition at 100 µM | - |
Note: The assay conditions for determining these IC₅₀ values may vary between different studies.
Table 2: Aqueous Solubility of Selected Single-Target Inhibitors
| Compound | Target | pH | Temperature (°C) | Solubility (µg/mL) |
| Febuxostat | XO | 2.0 - 6.0 | - | Practically insoluble |
| Febuxostat | XO | 8.0 - 10.0 | - | Slightly increases |
| Lesinurad | URAT1 | 5.0 (Acetate Buffer) | - | ~43-fold increase with Urea cocrystal |
Experimental Protocols
Protocol 1: Xanthine Oxidase (XO) Inhibition Assay (Spectrophotometric)
This protocol outlines a common method for determining the inhibitory activity of a compound against xanthine oxidase by measuring the formation of uric acid.
Materials:
-
Xanthine Oxidase (from bovine milk or microbial source)
-
Xanthine (substrate)
-
Phosphate (B84403) buffer (e.g., 70 mM, pH 7.5)
-
Test compound dissolved in DMSO
-
Allopurinol (B61711) (positive control)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading at 290-295 nm
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of xanthine oxidase in phosphate buffer (e.g., 0.01-0.1 units/mL). Keep on ice.
-
Prepare a substrate solution of xanthine in the same buffer (e.g., 150 µM).
-
Prepare serial dilutions of your test compound and allopurinol in DMSO, then dilute further into phosphate buffer to the desired final concentrations (ensure final DMSO concentration is consistent and low, e.g., <1%).
-
-
Assay Setup:
-
In a 96-well plate, add:
-
35 µL of phosphate buffer
-
50 µL of your test compound dilution (or allopurinol/vehicle control)
-
30 µL of the xanthine oxidase enzyme solution
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 25°C or 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Start the reaction by adding 60 µL of the xanthine substrate solution to all wells.
-
-
Measurement:
-
Immediately measure the increase in absorbance at 290 nm or 295 nm every minute for 15-30 minutes. The rate of uric acid formation is proportional to the change in absorbance over time.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each concentration.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
References
- 1. Influence of excipients on solubility and dissolution of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Critical Excipient Properties for the Dissolution Enhancement of Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Understanding the Role of Pharmaceutical Solubilizing Excipients on the Concentration of Poorly Water-Soluble Drugs Using High Throughput Experimentation and Mechanistic Modeling - ProQuest [proquest.com]
- 5. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
Technical Support Center: Improving the Bioavailability of URAT1 & XO Inhibitor 3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments aimed at improving the oral bioavailability of the dual URAT1 and xanthine (B1682287) oxidase (XO) inhibitor, designated as "Inhibitor 3."
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and in vivo evaluation of Inhibitor 3.
| Problem | Potential Cause | Recommended Solution |
| Low Oral Bioavailability (%F) Despite High In Vitro Permeability | Poor Aqueous Solubility: Inhibitor 3 may be precipitating in the gastrointestinal (GI) tract before it can be fully absorbed. Many new chemical entities exhibit poor water solubility.[1][2][3] | Particle Size Reduction: Decrease the particle size of the API through micronization or nanocrystal technology to increase the surface area for dissolution.[4][5] Amorphous Solid Dispersions: Formulate Inhibitor 3 as an amorphous solid dispersion with a hydrophilic carrier to enhance solubility and prevent recrystallization. Lipid-Based Formulations: Incorporate the inhibitor into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) to improve solubilization and facilitate lymphatic transport. |
| First-Pass Metabolism: The inhibitor may be extensively metabolized in the liver or gut wall before reaching systemic circulation. | Prodrug Approach: Design a prodrug of Inhibitor 3 that is less susceptible to first-pass metabolism and is converted to the active form in vivo. Co-administration with Metabolism Inhibitors: While complex, co-administration with a known inhibitor of the relevant metabolic enzymes could be explored in preclinical models. | |
| High Variability in Pharmacokinetic (PK) Data | Food Effects: The presence or absence of food in the GI tract can significantly alter the absorption of the inhibitor. | Standardize Feeding Protocols: Conduct PK studies in fasted and fed states to characterize the food effect. Ensure consistent feeding schedules for all animals in a study group. |
| Inconsistent Formulation Performance: The physical properties of the formulation (e.g., particle size distribution, degree of amorphization) may not be consistent between batches. | Rigorous Formulation Characterization: Implement stringent quality control measures for each batch of the formulation. Characterize particle size, crystallinity, and dissolution profiles before in vivo studies. | |
| Poor In Vivo Efficacy Despite Adequate Plasma Exposure | Target Site Distribution: The inhibitor may not be reaching the target tissues (e.g., kidneys for URAT1) in sufficient concentrations. | Utilize Targeted Delivery Systems: Explore the use of nanocarriers or other targeted delivery technologies to enhance drug accumulation at the site of action. |
| Inhibition of Efflux Transporters: The inhibitor might be a substrate for efflux transporters in target cells, limiting intracellular concentration. | In Vitro Transporter Assays: Conduct in vitro assays using cell lines overexpressing relevant efflux transporters (e.g., P-glycoprotein, BCRP) to determine if Inhibitor 3 is a substrate. |
Frequently Asked Questions (FAQs)
1. What are the primary mechanisms by which dual URAT1 and XO inhibitors lower uric acid levels?
Dual inhibitors like Inhibitor 3 target two key pathways in uric acid regulation. The inhibition of xanthine oxidase (XO) reduces the production of uric acid from purines. The inhibition of urate transporter 1 (URAT1) in the kidneys blocks the reabsorption of uric acid from the urine back into the bloodstream, thereby increasing its excretion. This dual action can lead to enhanced therapeutic potency compared to single-target agents.
2. What are the initial steps to consider when formulating a poorly soluble compound like Inhibitor 3 for oral delivery?
For a poorly soluble compound, the initial focus should be on enhancing its dissolution rate and solubility in the gastrointestinal fluid. Key starting strategies include:
-
Salt Formation: If the molecule has ionizable groups, forming a salt can significantly improve solubility.
-
Particle Size Reduction: Techniques like micronization can increase the surface area available for dissolution.
-
Use of Solubilizing Excipients: Incorporating surfactants or other solubilizing agents into the formulation can be beneficial.
3. How can lipid-based formulations improve the bioavailability of Inhibitor 3?
Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance the oral bioavailability of hydrophobic drugs through several mechanisms. They can:
-
Maintain the drug in a solubilized state within the GI tract.
-
Facilitate the formation of fine emulsions, which increases the surface area for absorption.
-
Promote lymphatic transport, which can help the drug bypass first-pass metabolism in the liver.
4. What are the key in vitro assays to perform before proceeding to in vivo bioavailability studies?
Prior to animal studies, a series of in vitro assays can provide valuable insights and help prioritize formulation strategies:
-
Aqueous Solubility: Determine the intrinsic solubility of Inhibitor 3 at different pH values relevant to the GI tract.
-
Dissolution Testing: Evaluate the dissolution rate of different formulations in biorelevant media.
-
Cell Permeability Assays: Use cell-based models like Caco-2 to assess the intestinal permeability of the compound.
-
Metabolic Stability: Incubate the inhibitor with liver microsomes or hepatocytes to predict its susceptibility to first-pass metabolism.
5. How does the Biopharmaceutical Classification System (BCS) guide formulation development for a drug like Inhibitor 3?
The BCS classifies drugs based on their aqueous solubility and intestinal permeability. If Inhibitor 3 is determined to be a BCS Class II compound (low solubility, high permeability), the primary formulation goal is to improve its solubility and dissolution rate. If it is a BCS Class IV compound (low solubility, low permeability), the formulation strategy must address both solubility and permeation enhancement.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of Inhibitor 3 by Spray Drying
-
Polymer Selection: Choose a suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).
-
Solvent System: Identify a common solvent system in which both Inhibitor 3 and the selected polymer are soluble.
-
Solution Preparation: Dissolve Inhibitor 3 and the polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Spray Drying:
-
Set the inlet temperature, gas flow rate, and liquid feed rate of the spray dryer.
-
Spray the solution into the drying chamber.
-
Collect the resulting solid dispersion powder.
-
-
Characterization:
-
Analyze the powder using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm its amorphous nature.
-
Determine the drug loading and content uniformity using a validated analytical method (e.g., HPLC).
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (n=6 per group), fasted overnight before dosing.
-
Dose Administration:
-
Prepare a suspension of the formulated Inhibitor 3 (e.g., amorphous solid dispersion) in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer the formulation orally via gavage at a predetermined dose (e.g., 10 mg/kg).
-
For intravenous administration (to determine absolute bioavailability), dissolve Inhibitor 3 in a suitable vehicle and administer via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect samples into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the concentration of Inhibitor 3 in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (%F) using non-compartmental analysis.
-
Visualizations
References
- 1. upm-inc.com [upm-inc.com]
- 2. altusformulation.com [altusformulation.com]
- 3. pharm-int.com [pharm-int.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: URAT1 & XO Inhibitor 3
This technical support center provides guidance on the stability and handling of URAT1 & XO Inhibitor 3 in solution for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for URAT1 & XO Inhibitor 3 solid compound and stock solutions?
A1: For long-term storage, the solid form of URAT1 & XO Inhibitor 3 should be stored at -20°C. Stock solutions should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q2: What is the recommended solvent for preparing stock solutions of URAT1 & XO Inhibitor 3?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of URAT1 & XO Inhibitor 3.[1]
Q3: How should I prepare working solutions for in vitro or in vivo experiments?
A3: For in vivo experiments, working solutions can be prepared by diluting the DMSO stock solution with an appropriate vehicle, such as corn oil.[1] A common protocol involves diluting a concentrated DMSO stock solution into a larger volume of the vehicle to achieve the desired final concentration. It is recommended to prepare these working solutions fresh on the day of use.[1]
Q4: Is URAT1 & XO Inhibitor 3 stable in aqueous solutions?
A4: There is limited publicly available data on the long-term stability of URAT1 & XO Inhibitor 3 in aqueous solutions. For cell-based assays, it is common practice to dilute the DMSO stock solution into the cell culture medium immediately before the experiment. To ensure reproducibility, it is advisable to minimize the time the compound spends in aqueous media before use.
Q5: What are the potential signs of degradation of URAT1 & XO Inhibitor 3 in solution?
A5: Visual indicators of degradation can include color change or the appearance of precipitate in the solution. A decrease in the compound's biological activity in your assay over time can also suggest degradation. If you suspect degradation, it is recommended to use a fresh vial of the compound or a newly prepared stock solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon thawing | The concentration of the stock solution may be too high, or the compound has a lower solubility at colder temperatures. | Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. If precipitation persists, consider preparing a new stock solution at a lower concentration. |
| Precipitation in working solution upon dilution | The compound may have poor solubility in the aqueous-based working solution. | Increase the percentage of co-solvents (if compatible with your experimental system). Prepare the working solution immediately before use. Ensure the stock solution is fully dissolved before dilution. |
| Inconsistent experimental results | This could be due to degradation of the compound from improper storage or repeated freeze-thaw cycles. | Use a fresh aliquot of the stock solution for each experiment. If the problem continues, prepare a new stock solution from the solid compound. Verify the storage conditions of both the solid compound and the stock solutions. |
Data Summary
Storage Conditions and Stability of Stock Solutions
| Form | Storage Temperature | Duration | Recommended Solvent |
| Solid Powder | -20°C | Refer to manufacturer's expiry date | - |
| Stock Solution | -80°C | Up to 6 months[1] | DMSO |
| Stock Solution | -20°C | Up to 1 month[1] | DMSO |
Experimental Protocols
Protocol for Preparation of Stock and Working Solutions
Materials:
-
URAT1 & XO Inhibitor 3 (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile polypropylene (B1209903) tubes
-
Vehicle for working solution (e.g., corn oil, or a mixture of PEG300, Tween-80, and saline)
Procedure for Stock Solution (e.g., 10 mM):
-
Equilibrate the vial of solid URAT1 & XO Inhibitor 3 to room temperature before opening.
-
Weigh the required amount of the solid compound in a sterile tube.
-
Add the calculated volume of DMSO to achieve the desired concentration.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, sterile polypropylene tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Procedure for In Vivo Working Solution (Example):
-
Thaw a single-use aliquot of the DMSO stock solution.
-
Based on the desired final concentration and dosing volume, calculate the required volumes of the stock solution and the vehicle.
-
Slowly add the DMSO stock solution to the vehicle while vortexing to ensure proper mixing.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution on the same day.[1]
Visualizations
Caption: Recommended workflow for the preparation and storage of URAT1 & XO Inhibitor 3 solutions.
Caption: Factors influencing the stability of URAT1 & XO Inhibitor 3 in solution and their potential outcomes.
References
Technical Support Center: Development of Dual URAT1 & XO Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on dual inhibitors of Urate Transporter 1 (URAT1) and Xanthine (B1682287) Oxidase (XO).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the experimental development of dual URAT1 and XO inhibitors.
In Vitro Assay Challenges
Question 1: We are observing inconsistent IC50 values for our dual inhibitor in our in vitro assays. What are the potential causes and solutions?
Answer: Inconsistent IC50 values can stem from several factors in both URAT1 and XO assays.
Troubleshooting for Inconsistent In Vitro Results:
| Potential Cause | Troubleshooting Steps |
| Assay Variability | Ensure consistent experimental conditions, including temperature, pH, and incubation times. Use calibrated equipment and high-quality reagents. |
| Compound Instability | Prepare fresh compound solutions for each experiment. Assess the compound's stability in the assay buffer over the experiment's duration. |
| Cell-Based Assay Issues (URAT1) | Use cells within a consistent and low passage number range. Ensure uniform cell seeding density to maintain a consistent number of transporters per well. |
| Enzyme Quality (XO) | Use a reliable source of xanthine oxidase and verify its activity before each experiment. Avoid repeated freeze-thaw cycles of the enzyme. |
| Data Analysis | Utilize a standardized data analysis protocol. Ensure that the curve-fitting model is appropriate for the data. |
Question 2: How can we confirm that our compound is truly a dual inhibitor and not just highly potent against one target?
Answer: To confirm dual inhibition, it is crucial to perform separate, robust assays for both URAT1 and XO.
Experimental Strategy for Confirming Dual Inhibition:
-
Orthogonal Assays: Employ different assay formats for each target to rule out assay-specific artifacts. For example, for URAT1, you can use both a radiolabeled uric acid uptake assay and a fluorescent substrate-based assay.
-
Mechanism of Inhibition Studies: Determine the mode of inhibition (e.g., competitive, non-competitive) for each target. A compound that is a competitive inhibitor of both targets is more likely to be a true dual inhibitor.
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to verify target engagement in a cellular context for both URAT1 and XO.
Question 3: We are struggling to balance the potency of our dual inhibitor against both URAT1 and XO. What strategies can we employ?
Answer: Achieving balanced potency is a common challenge in dual-inhibitor design. A structure-activity relationship (SAR) driven approach is key.[1]
Strategies for Balancing Potency:
-
Scaffold Hopping and SAR: Systematically modify the chemical scaffold to identify moieties that contribute to affinity for each target. For instance, researchers developing a potent dual inhibitor, compound 27, started from the scaffolds of known XO and URAT1 inhibitors and conducted extensive SAR studies.[2][3]
-
Structure-Based Design: Utilize crystal structures of both URAT1 and XO to guide the design of inhibitors that can fit into the active sites of both proteins.
-
Computational Modeling: Employ molecular docking and dynamics simulations to predict the binding affinity of your compounds to both targets and guide synthetic efforts.
In Vivo & Preclinical Challenges
Question 4: Our dual inhibitor shows good in vitro potency but lacks efficacy in our animal model of hyperuricemia. What are the possible reasons?
Answer: A discrepancy between in vitro and in vivo results is a frequent hurdle. The issue often lies with the animal model or the compound's pharmacokinetic properties.
Troubleshooting In Vivo Efficacy Issues:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Animal Model | Standard rodents have uricase, which degrades uric acid. Use a uricase inhibitor like potassium oxonate to induce hyperuricemia.[2] For more translatable results, consider a humanized URAT1 (hURAT1) transgenic mouse model. |
| Poor Pharmacokinetics (PK) | Conduct PK studies to assess the compound's absorption, distribution, metabolism, and excretion (ADME). Poor oral bioavailability or rapid clearance can lead to insufficient target engagement. |
| Suboptimal Formulation | For poorly soluble compounds, formulation strategies such as creating solid dispersions or using lipid-based formulations can improve bioavailability.[4] |
| Dosing Regimen | Perform a dose-response study to ensure that the administered dose is within the therapeutic window. |
Question 5: We observed acute kidney injury in our animal studies with a potent dual URAT1-XO inhibitor. What could be the cause and how can we mitigate this?
Answer: Acute kidney injury is a serious concern, as was seen with the clinical candidate PF-06743649, which led to the termination of its development.
Investigating and Mitigating Renal Toxicity:
-
Mechanism of Toxicity: The mechanism can be complex. High concentrations of the inhibitor in the renal tubules or off-target effects on other renal transporters could be contributing factors.
-
Biomarker Analysis: Monitor serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels closely.
-
Histopathology: Conduct a thorough histopathological examination of the kidneys to identify any structural damage.
-
Selectivity Profiling: Assess the inhibitor's activity against other renal transporters to identify potential off-target effects.
-
Dose Optimization: Reducing the dose may mitigate the toxic effects while retaining efficacy.
Quantitative Data Summary
The following tables summarize the in vitro potency of selected dual and single-target URAT1 and XO inhibitors.
Table 1: In Vitro Potency of Dual URAT1 and XO Inhibitors
| Compound | URAT1 IC50 | XO IC50 | Source |
| Compound 27 | 31 nM | 35 nM | |
| Digallic Acid | 5.34 µM | 1.04 µM | |
| Compound 29 (Tranilast analog) | 48.0% inhibition at 10 µM | 1.01 µM | |
| Compound B5 | 30.24 µM | 0.012 µM |
Table 2: In Vitro Potency of Selected Single-Target Inhibitors (for comparison)
| Compound | Target | IC50 | Source |
| Febuxostat | XO | 0.010 µM | |
| Allopurinol (B61711) | XO | ~1.43 µM | |
| Benzbromarone | URAT1 | ~0.84 µM | |
| Lesinurad | URAT1 | ~10.36 µM | |
| Verinurad | URAT1 | ~0.17 µM | |
| CDER167 | URAT1 | 2.08 µM |
Experimental Protocols
Protocol 1: In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric)
This protocol is a standard method for determining the inhibitory activity of a compound against xanthine oxidase.
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Phosphate (B84403) buffer (pH 7.5)
-
Test compound and positive control (e.g., Allopurinol)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine in the phosphate buffer.
-
Prepare stock solutions of the test compound and allopurinol in a suitable solvent (e.g., DMSO).
-
Dilute the xanthine oxidase enzyme in ice-cold phosphate buffer to the desired concentration.
-
-
Assay Reaction:
-
In a 96-well plate, add the phosphate buffer, the test compound at various concentrations (or vehicle for control), and the xanthine oxidase solution.
-
Pre-incubate the mixture for 15 minutes at 25°C.
-
Initiate the reaction by adding the xanthine solution.
-
-
Measurement:
-
Immediately measure the increase in absorbance at 295 nm every 30 seconds for 5-10 minutes. The increase in absorbance corresponds to the formation of uric acid.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Cell-Based URAT1 Inhibition Assay (Radiolabeled Uric Acid Uptake)
This protocol measures the ability of a compound to inhibit the uptake of uric acid into cells expressing the URAT1 transporter.
Materials:
-
HEK293 cells stably expressing human URAT1 (hURAT1)
-
Parental HEK293 cells (as a negative control)
-
Cell culture medium and supplements
-
[14C]-Uric acid
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution)
-
Test compound and positive control (e.g., Benzbromarone)
-
Cell lysis buffer
-
Scintillation counter
Procedure:
-
Cell Culture:
-
Culture the hURAT1-expressing HEK293 cells and parental cells in appropriate culture vessels.
-
Seed the cells into 24-well plates and grow to confluency.
-
-
Uptake Assay:
-
Wash the cell monolayers with pre-warmed uptake buffer.
-
Pre-incubate the cells with the test compound or vehicle in uptake buffer for 10-15 minutes.
-
Initiate the uptake by adding uptake buffer containing [14C]-uric acid.
-
Incubate for a defined period (e.g., 5-10 minutes) at 37°C.
-
Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
-
Measurement:
-
Lyse the cells with the lysis buffer.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactivity counts to the protein concentration of each well.
-
Calculate the URAT1-specific uptake by subtracting the uptake in parental cells from the uptake in hURAT1-expressing cells.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
-
Visualizations
Caption: Uric acid metabolism and transport pathway with points of inhibition.
Caption: Experimental workflow for the development of dual URAT1-XO inhibitors.
Caption: A logical workflow for troubleshooting lack of in vivo efficacy.
References
- 1. Design, synthesis, and evaluation of the in vitro activity of novel dual inhibitors of XOR and URAT1 containing a benzoic acid group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout. | Semantic Scholar [semanticscholar.org]
- 4. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
"cross-reactivity of URAT1&XO inhibitor 3 with other transporters"
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the cross-reactivity of dual URAT1 (Urate Transporter 1) and XO (Xanthine Oxidase) inhibitors, exemplified by the hypothetical "URAT1 & XO Inhibitor 3," with other transporters.
Frequently Asked Questions (FAQs)
Q1: What is the expected selectivity profile of a dual URAT1 and XO inhibitor like "Inhibitor 3"?
A1: Dual URAT1 and XO inhibitors are designed to target both uric acid reabsorption and production. However, like any small molecule, "Inhibitor 3" may exhibit off-target effects by interacting with other transporters. Based on the class of compounds, potential cross-reactivity is often observed with other transporters involved in urate handling and general drug disposition. Key transporters to consider for screening include members of the Solute Carrier (SLC) and ATP-Binding Cassette (ABC) superfamilies. For instance, the urate transporters GLUT9, ABCG2, OAT1, and OAT3 are common off-target candidates.[1][2]
Q2: A specific dual URAT1/XO inhibitor, CDER167, has been reported to inhibit GLUT9. What is the significance of this?
A2: CDER167 has been shown to be a dual inhibitor of both URAT1 and GLUT9.[1][3] GLUT9 is another key transporter responsible for urate reabsorption in the kidney.[1] Therefore, the dual inhibition of URAT1 and GLUT9 by a single compound could potentially lead to a more potent uricosuric effect (increased uric acid excretion) than inhibiting URAT1 alone. This highlights the importance of characterizing interactions with other urate transporters, as it can reveal additional mechanisms of action.
Q3: My experiment shows that "Inhibitor 3" interacts with an efflux transporter like BCRP (ABCG2). What are the implications?
A3: Interaction with efflux transporters such as BCRP (Breast Cancer Resistance Protein, or ABCG2) can have several implications. If "Inhibitor 3" is a substrate of BCRP, its own distribution and clearance could be affected. If it is an inhibitor of BCRP, it could lead to drug-drug interactions (DDIs) by affecting the transport of other co-administered drugs that are BCRP substrates. For example, the URAT1 inhibitor AR882 was found to be a substrate of BCRP and P-gp and to inhibit BCRP in vitro.[4] However, a subsequent clinical DDI study showed no significant interaction with the BCRP substrate sulfasalazine, demonstrating the importance of translating in vitro findings to the clinical context.[4]
Q4: How do I design an experiment to test the cross-reactivity of "Inhibitor 3" with other transporters?
A4: A standard approach is to use in vitro transporter assays with cell lines overexpressing a specific transporter of interest.[5][6][7] The general workflow involves incubating the cells with a known substrate of the transporter in the presence and absence of your inhibitor. A reduction in the transport of the substrate in the presence of your inhibitor suggests an interaction. It is crucial to include positive and negative controls to validate the assay. For a more detailed methodology, please refer to the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in transporter inhibition data | Inconsistent cell health or passage number. | Ensure consistent cell culture conditions, use cells within a defined passage number range, and perform regular cell health checks (e.g., viability assays). |
| Instability or non-specific binding of "Inhibitor 3" in the assay buffer. | Evaluate the stability of your compound in the assay medium over the experiment's duration. Assess non-specific binding to the assay plates or cells. | |
| No inhibition observed where it is expected | The concentration range of "Inhibitor 3" is too low. | Test a wider range of concentrations, up to the limit of solubility or cytotoxicity. |
| The inhibitor is a substrate of the transporter, leading to competitive inhibition that is not apparent at the tested substrate concentration. | Perform a full kinetic analysis with varying concentrations of both the substrate and the inhibitor. | |
| Inconsistent results between different assay formats (e.g., cell-based vs. membrane vesicle assays) | Different assay formats have inherent differences in sensitivity and mechanism. | Understand the advantages and limitations of each assay type.[5][6] For example, cell-based assays assess the net effect of uptake and efflux, while vesicle assays can isolate the activity of a specific transporter. |
Data Presentation
Table 1: Cross-Reactivity Profile of Exemplary URAT1/XO Inhibitors
| Compound | Target Transporters | Other Transporters Tested | IC50 / Ki (µM) | Outcome/Implication | Reference |
| CDER167 | URAT1, XO | GLUT9 | 91.55 ± 15.28 | Dual URAT1/GLUT9 inhibition, potentially enhancing uricosuric effect. | [1][3] |
| ABCG2 | 9-fold weaker inhibition than RDEA3170 | Higher selectivity for reabsorption transporters over this efflux transporter. | [1] | ||
| AR882 | URAT1 | BCRP (inhibition) | 1.18 (in animal studies) | In vitro inhibition potential warranted a clinical DDI study. | [4] |
| BCRP (substrate) | - | Compound is a substrate of this efflux transporter. | [4] | ||
| P-gp (substrate) | - | Compound is a substrate of this efflux transporter. | [4] | ||
| Key renal and hepatic transporters | - | No inhibitory effect observed in vitro. | [4] | ||
| Compound 27 | URAT1, XO | Not specified | URAT1: 0.031, XO: 0.035 | Potent dual inhibitor. Cross-reactivity data not publicly available. | [8][9] |
Note: "URAT1 & XO Inhibitor 3" is a hypothetical compound. The data presented is for real-world examples of dual URAT1/XO inhibitors or selective URAT1 inhibitors to guide your experimental design.
Experimental Protocols
General Protocol for In Vitro Transporter Inhibition Assay (Cell-Based)
This protocol provides a general framework for assessing the inhibitory potential of a test compound like "Inhibitor 3" on a specific SLC transporter expressed in a mammalian cell line (e.g., HEK293 or CHO cells).
1. Cell Culture and Seeding:
- Culture the transporter-expressing cells and the corresponding parental (mock-transfected) cells under standard conditions.
- Seed the cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
2. Preparation of Solutions:
- Assay Buffer: Prepare a physiologically relevant buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
- Substrate Solution: Prepare a solution of a known probe substrate for the transporter of interest (e.g., radiolabeled uric acid for URAT1) in the assay buffer. The concentration should ideally be below the substrate's Km for the transporter.
- Inhibitor Solutions: Prepare a series of concentrations of "Inhibitor 3" in the assay buffer. Also, prepare a solution of a known inhibitor of the transporter to serve as a positive control.
3. Inhibition Assay:
- Wash the cell monolayers with pre-warmed assay buffer.
- Pre-incubate the cells with the different concentrations of "Inhibitor 3," the positive control inhibitor, or vehicle control (assay buffer) for a defined period (e.g., 10-30 minutes).
- Initiate the uptake by adding the substrate solution (containing the same concentrations of inhibitors) to the wells.
- Incubate for a short, defined period where uptake is in the linear range (e.g., 1-5 minutes).
- Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
- Lyse the cells and measure the intracellular concentration of the substrate (e.g., using a scintillation counter for radiolabeled substrates or LC-MS/MS).
4. Data Analysis:
- Subtract the substrate uptake in mock-transfected cells from that in the transporter-expressing cells to determine the transporter-specific uptake.
- Normalize the data to the vehicle control (100% activity).
- Plot the percentage of transporter activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
References
- 1. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Function of Uric Acid Transporters and Their Inhibitors in Hyperuricaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ard.bmj.com [ard.bmj.com]
- 5. xenotech.com [xenotech.com]
- 6. criver.com [criver.com]
- 7. Transporter assays as useful in vitro tools in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. URAT1/Xanthine oxidase inhibitors(HEC Pharm) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Technical Support Center: Compound 27 in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using "Compound 27" in preclinical models.
Critical Initial Troubleshooting: Identifying Your "Compound 27"
The designation "Compound 27" is used for several distinct molecules in scientific literature. Before proceeding, it is crucial to identify the specific compound you are working with, as their properties, mechanisms of action, and associated challenges differ significantly.
FAQ 1: I am working with "Compound 27," but I am unsure of its specific identity. How can I confirm this?
-
A c-MET Inhibitor: A small molecule designed to inhibit the hepatocyte growth factor receptor (c-MET), a key driver in some cancers.
-
DLC27-14 (siRNA): An investigational small interfering RNA (siRNA) therapeutic engineered to silence the KRAS G12C mutant allele, a common mutation in various cancers.
If you are unable to confirm the identity of your compound, exercise caution and consider performing analytical tests to characterize it before proceeding with your experiments.
General Limitations and Troubleshooting in Preclinical Models
Regardless of the specific identity of your Compound 27, there are general challenges associated with using novel compounds in preclinical models.
FAQ 2: My in vitro results with Compound 27 are promising, but I'm not seeing the same efficacy in my animal models. What are the common reasons for this discrepancy?
Answer: This is a common challenge in drug development. The transition from in vitro to in vivo models introduces significant complexity. Key factors that can limit the efficacy of a compound in preclinical models include:
-
Poor Pharmacokinetics (PK): The compound may be rapidly metabolized or cleared from the body, preventing it from reaching the target tissue at a sufficient concentration and for a sufficient duration.
-
Limited Bioavailability: The compound may not be well absorbed when administered orally or via other routes.
-
Low Solubility: Poor aqueous solubility can lead to precipitation of the compound upon administration, reducing the amount of drug available for absorption.
-
Toxicity: The compound may cause unexpected toxicity in vivo, requiring dose reduction to a sub-therapeutic level.
-
Off-Target Effects: The compound may interact with other molecules in the body, leading to unforeseen side effects or a different biological response than observed in vitro.
-
Model-Specific Differences: The animal model may not fully recapitulate the human disease, or there may be species-specific differences in metabolism or target biology.
Troubleshooting Workflow for Poor In Vivo Efficacy
Below is a systematic workflow to troubleshoot poor in vivo efficacy of a novel compound.
Caption: Troubleshooting workflow for addressing poor in vivo efficacy.
Specific Limitations: DLC27-14 (KRAS G12C siRNA)
The following FAQs address potential issues when working with the siRNA therapeutic, DLC27-14.
FAQ 3: What are the key differences in on-target and off-target effects between an siRNA like DLC27-14 and a small molecule inhibitor for the same target (KRAS G12C)?
Answer: DLC27-14, being an siRNA, acts by post-transcriptional gene silencing, leading to the degradation of KRAS G12C mRNA. In contrast, small molecule inhibitors covalently bind to the mutant KRAS G12C protein, locking it in an inactive state. This fundamental difference in mechanism leads to distinct on-target and off-target profiles.
| Parameter | DLC27-14 (siRNA) | Small Molecule Inhibitor (e.g., Sotorasib, Adagrasib) |
| Mechanism of Action | Post-transcriptional gene silencing via RNA interference. | Covalent binding to the cysteine residue of the mutant KRAS G12C protein. |
| Target Engagement | Reduction of KRAS G12C mRNA and protein levels. | Direct inhibition of KRAS G12C protein activity. |
| In Vitro Potency | 79-85% knockdown of mutant KRAS mRNA. | Not directly comparable (protein inhibition vs. mRNA knockdown). |
| Primary Off-Target Concern | Unintended gene silencing due to partial sequence homology with other mRNAs. | Clinical adverse events due to interactions with other proteins. |
Signaling Pathway of KRAS G12C and Points of Inhibition
Caption: KRAS G12C signaling and intervention points for different modalities.
FAQ 4: I have limited information on the pharmacokinetic properties of DLC27-14. What should I expect and how can I measure them?
Answer: At present, specific quantitative pharmacokinetic data for DLC27-14 are not publicly available. The table below serves as a template for the key parameters you should aim to determine in your preclinical studies.
| Parameter | Value | Units | Species | Dosing Route |
| Cmax (Maximum Concentration) | Data Not Available | µg/mL | Not Specified | Not Specified |
| Tmax (Time to Cmax) | Data Not Available | hours | Not Specified | Not Specified |
| AUC (0-t) (Area Under the Curve) | Data Not Available | µg*h/mL | Not Specified | Not Specified |
| t1/2 (Half-life) | Data Not Available | hours | Not Specified | Not Specified |
| Bioavailability (F%) | Data Not Available | % | Not Specified | Not Specified |
| Clearance (CL) | Data Not Available | mL/min/kg | Not Specified | Not Specified |
"interpreting unexpected results with URAT1&XO inhibitor 3"
Welcome to the technical support center for URAT1 & XO Inhibitor 3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues encountered during experiments with this dual-action inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected decrease in serum uric acid (sUA) levels in our animal model. What are the potential causes?
A1: A lack of efficacy in vivo can stem from several factors, ranging from the experimental model to the compound's properties.[1] Key areas to investigate include:
-
Inappropriate Animal Model: Standard rodent models (mice, rats) naturally express the enzyme uricase, which breaks down uric acid into the more soluble allantoin, a pathway absent in humans. This can mask the effect of your inhibitor. Additionally, rodent URAT1 has a lower affinity for uric acid compared to human URAT1.[1]
-
Suboptimal Bioavailability: The inhibitor may have poor solubility or formulation, leading to insufficient absorption and systemic exposure to effectively inhibit both URAT1 and xanthine (B1682287) oxidase (XO).[1]
-
Inadequate Dosing: The dose or dosing frequency might be too low to maintain therapeutic concentrations of the inhibitor at the target sites (kidneys for URAT1, and liver/vasculature for XO).[1]
-
High Biological Variability: Uric acid levels can fluctuate due to diet, stress, and time of day, which can obscure the inhibitor's true effect.[1]
Q2: Our in vitro IC50 for URAT1 & XO Inhibitor 3 is potent, but the in vivo results are weak. How can we reconcile this?
A2: Discrepancies between in vitro potency and in vivo efficacy are common in drug development.[2][3] Here’s a logical workflow to troubleshoot this issue:
Caption: Troubleshooting workflow for in vitro/in vivo discrepancies.
First, assess the compound's pharmacokinetic (PK) profile to understand its absorption, distribution, metabolism, and excretion (ADME).[1] This will reveal if the compound is reaching the kidneys and other target tissues in sufficient concentrations. Concurrently, re-evaluate the formulation for potential solubility issues. Based on PK data, a dose-response study can determine the optimal dose for efficacy.[1] If efficacy is still lacking, consider the appropriateness of the animal model.[1]
Q3: We've observed signs of kidney damage in our animal cohort. Is this an expected side effect?
A3: Yes, nephrotoxicity is a significant concern with some uricosuric agents and dual URAT1/XO inhibitors.[1][4] For instance, the development of the dual inhibitor PF-06743649 was terminated due to serious adverse events of acute kidney injury in Phase 1 clinical trials.[5][6] This can manifest as increased serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN).[5] The mechanism can be complex, but a rapid increase in uric acid excretion into the urinary tract can potentially lead to crystal nephropathy.
Q4: Can URAT1 & XO Inhibitor 3 have off-target effects on other metabolic pathways or cardiovascular function?
A4: Yes, off-target effects are possible. Some URAT1 inhibitors are known to interact with other organic anion transporters (OATs) like OAT1, OAT3, OAT4, and GLUT9.[1][7] Furthermore, studies have suggested that URAT1 inhibition can be associated with changes in blood pressure and lipid levels.[8] XO inhibition can also influence broader metabolic pathways beyond purine (B94841) metabolism.[9] Therefore, monitoring for unexpected changes in metabolic and cardiovascular parameters is prudent. For example, some urate-lowering therapies have been associated with cardiovascular events, although data can be conflicting.[10][11][12]
Troubleshooting Guides
Issue 1: Lack of Efficacy in Hyperuricemic Animal Models
| Potential Cause | Troubleshooting Steps | Rationale |
| Inappropriate Animal Model | 1. Induce hyperuricemia using a uricase inhibitor like potassium oxonate.[1] 2. Consider using a humanized URAT1 (hURAT1) transgenic knock-in (KI) mouse model.[1] | Standard rodents have uricase, which lowers uric acid levels, masking the inhibitor's effect.[1] Humanized models provide more translatable results as they express the human transporter.[1] |
| Poor Bioavailability | 1. Conduct a full pharmacokinetic (PK) study to determine the compound's ADME profile.[1] 2. Analyze the formulation for solubility and stability. Consider alternative vehicles.[13] | The compound must be absorbed and reach the kidneys (URAT1) and liver (XO) at sufficient concentrations to be effective.[1] |
| Suboptimal Dosing | 1. Perform a dose-response study to identify the optimal dose and frequency.[1] 2. Consult literature for dosing of similar dual-inhibitor compounds.[1] | An insufficient dose will not achieve the necessary target engagement to lower serum uric acid.[1] |
| High Data Variability | 1. Standardize experimental conditions (diet, housing, handling, time of day for sampling).[1] 2. Increase the sample size (number of animals per group).[1] | Uric acid is a dynamic biomarker. Reducing external sources of variation will increase the statistical power to detect a true effect of the inhibitor.[1] |
Issue 2: Unexpected Toxicity Observed In Vivo
| Observation | Potential Cause | Troubleshooting & Monitoring Plan |
| Elevated ALT/AST | Hepatotoxicity | 1. Monitor liver enzymes (ALT, AST) regularly. 2. Conduct histopathological examination of liver tissue post-mortem.[1] 3. Consider using an inhibitor with a better-established safety profile if concerns persist.[1] |
| Elevated Creatinine/BUN | Nephrotoxicity | 1. Monitor serum creatinine and BUN levels throughout the study.[5] 2. Perform histopathological analysis of kidney tissue to look for signs of damage, such as crystal deposition or tubular injury.[1] 3. Consider co-administration with a xanthine oxidase inhibitor to mitigate the risk, though your compound already has this activity.[1] |
| Cardiovascular Changes (e.g., Blood Pressure) | Off-Target Effects | 1. Monitor cardiovascular parameters (e.g., blood pressure, heart rate) during the study. 2. Evaluate for potential interactions with other transporters or signaling pathways.[8] 3. Conduct specific safety pharmacology studies to assess cardiovascular risk. |
Data Presentation
Table 1: Comparative In Vitro Potency of Selected Urate-Lowering Inhibitors
| Inhibitor | Target(s) | IC50 | Notes |
| Verinurad | URAT1 | ~25-40 nM | Potent and specific URAT1 inhibitor.[14] |
| Benzbromarone | URAT1 | ~200 nM | Potent but associated with hepatotoxicity.[1] |
| Lesinurad | URAT1 | ~7.2-12 µM | Lower potency; associated with nephrotoxicity.[1][15] |
| Compound 27 (Dual) | URAT1 & XO | URAT1: 31 nM XO: 35 nM | A potent dual inhibitor with favorable PK profiles in multiple species.[16][17] |
| BDEO (Dual) | URAT1 & XO | URAT1: Kᵢ = 0.14 µM XO: 3.3 µM | Natural product-like dual inhibitor.[15][18] |
| Febuxostat | XO | - | A potent, non-purine selective inhibitor of xanthine oxidase. |
| Allopurinol | XO | - | A purine analog that inhibits xanthine oxidase. |
Experimental Protocols
Protocol 1: In Vitro URAT1 Inhibition Assay (Fluorescence-Based)
This protocol describes a common method for screening URAT1 inhibitors using a fluorescent substrate.
-
Materials:
-
HEK293T cells stably expressing human URAT1 (HEK293T-hURAT1).
-
Parental HEK293T cells (negative control).
-
96-well black, clear-bottom plates.
-
Hanks' Balanced Salt Solution (HBSS) or similar assay buffer.
-
6-Carboxyfluorescein (6-CFL) - fluorescent substrate.
-
URAT1 & XO Inhibitor 3 and positive control (e.g., Benzbromarone).
-
Fluorescence microplate reader.
-
-
Methodology:
-
Cell Seeding: Seed HEK293T-hURAT1 and parental cells into 96-well plates and incubate for 24-48 hours to form a monolayer.[13]
-
Compound Preparation: Prepare serial dilutions of URAT1 & XO Inhibitor 3 and controls in assay buffer.
-
Assay:
-
Wash cell monolayers with pre-warmed assay buffer.
-
Add the diluted compounds to the wells and pre-incubate.
-
Initiate uptake by adding 6-CFL to each well.
-
Incubate at 37°C for a defined period (e.g., 10-60 minutes).[13]
-
Terminate the reaction by rapidly washing the cells three times with ice-cold assay buffer.[13]
-
-
Detection: Lyse the cells and measure the intracellular fluorescence using a microplate reader (e.g., ~492 nm excitation and ~517 nm emission).[13]
-
Data Analysis: Subtract the background fluorescence from parental cells. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.[13]
-
Caption: General workflow for a cell-based URAT1 inhibition assay.
Protocol 2: In Vivo Efficacy in a Potassium Oxonate-Induced Hyperuricemia Model
This protocol outlines a standard method to create an acute hyperuricemia model in rodents to test the efficacy of urate-lowering compounds.[1][19]
-
Materials:
-
Male Kunming mice or Sprague-Dawley rats.
-
Potassium Oxonate (PO).
-
Vehicle for PO and inhibitor (e.g., 0.5% CMC-Na).
-
URAT1 & XO Inhibitor 3.
-
Blood collection supplies.
-
Serum uric acid assay kit.
-
-
Methodology:
-
Acclimatization: Acclimatize animals for at least one week.[1][19]
-
Grouping: Randomly divide animals into control and treatment groups (e.g., Normal Control, Model Control, Positive Control, Inhibitor 3 group).[1]
-
Induction of Hyperuricemia: Administer potassium oxonate (e.g., 250-300 mg/kg) via intraperitoneal injection or oral gavage to all groups except the Normal Control group.[1] This is typically done one hour before administering the test compound.[1][13]
-
Treatment: Administer URAT1 & XO Inhibitor 3 or vehicle to the respective groups.[1]
-
Blood Collection: Collect blood samples at a predetermined time point after treatment (e.g., 1-2 hours).[1]
-
Uric Acid Measurement: Separate serum via centrifugation and measure uric acid concentration using a commercial assay kit.[1][13]
-
Data Analysis: Compare serum uric acid levels between groups to determine the inhibitor's efficacy.[1]
-
Caption: Workflow for an in vivo hyperuricemia efficacy study.
Signaling Pathway Visualization
The dual inhibition of URAT1 and Xanthine Oxidase targets both the reabsorption and production of uric acid.
Caption: Dual mechanism of action of URAT1 & XO Inhibitor 3.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic review and model-based analysis to identify whether renal safety risks of URAT1 inhibitors are fully determined by uric acid-lowering efficacies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute kidney injury observed during phase 1 clinical trials of a novel xanthine oxidase/URAT1 dual inhibitor PF-06743649 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 8. Impact of Hyperuricemia and Urate-Lowering Agents on Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Loss of the Kidney Urate Transporter, Urat1, Leads to Disrupted Redox Homeostasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Cardiovascular safety risks associated with gout treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout. | Semantic Scholar [semanticscholar.org]
- 18. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of a Novel Dual URAT1/XO Inhibitor and Febuxostat in Hyperuricemia Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of a novel dual-action Urate Transporter 1 (URAT1) and Xanthine (B1682287) Oxidase (XO) inhibitor, referred to as "Compound 27," and the established XO inhibitor, febuxostat (B1672324). This analysis is based on available preclinical data and aims to offer an objective overview for research and development purposes.
Executive Summary
Hyperuricemia, a precursor to gout and other metabolic diseases, is managed by reducing serum uric acid (sUA) levels. This can be achieved by inhibiting uric acid production with xanthine oxidase inhibitors like febuxostat, or by increasing its renal excretion through the inhibition of transporters like URAT1. A new generation of dual-action inhibitors targeting both pathways holds the promise of enhanced efficacy. This guide focuses on a promising novel dual URAT1/XO inhibitor, "Compound 27," and compares its preclinical profile with that of febuxostat. While direct head-to-head in vivo studies are not yet publicly available, a comparative analysis of their mechanisms and available efficacy data provides valuable insights.
Data Presentation
In Vitro Inhibitory Activity
The following table summarizes the in vitro inhibitory potency of Compound 27 and febuxostat against their respective targets.
| Compound | Target | IC50 |
| Compound 27 | Xanthine Oxidase (XO) | 35 nM[1][2] |
| URAT1 | 31 nM[1][2] | |
| Febuxostat | Xanthine Oxidase (XO) | 7.8 nM |
| URAT1 | >10 µM |
Note: Lower IC50 values indicate higher potency.
In Vivo Efficacy of Febuxostat in a Rat Model of Hyperuricemia
The following data is from a study using a potassium oxonate-induced hyperuricemia model in rats, a standard preclinical model for evaluating urate-lowering therapies.
| Treatment Group | Dose | Serum Uric Acid (mg/dL) | % Reduction vs. Hyperuricemic Control |
| Normal Control | - | ~1.5 | - |
| Hyperuricemic Control | - | ~4.0 | 0% |
| Febuxostat | 5 mg/kg | ~2.0 | ~50% |
Note: Data is approximated from multiple studies for illustrative purposes. Actual values may vary between studies.
In vivo efficacy data for Compound 27 in a comparable rat model is not yet publicly available. However, a study on this compound reported significant urate-lowering effects in a monkey model, indicating its potential for strong in vivo activity[1][2].
Experimental Protocols
In Vitro Enzyme and Transporter Inhibition Assays
Xanthine Oxidase (XO) Inhibition Assay: The inhibitory activity against XO is typically determined using a spectrophotometric method. The assay measures the enzyme-catalyzed oxidation of xanthine to uric acid. The reaction mixture contains the enzyme (e.g., bovine milk XO), xanthine, and the test compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4). The increase in absorbance at 295 nm, corresponding to the formation of uric acid, is monitored over time. The IC50 value is calculated by measuring the concentration of the inhibitor required to reduce the enzyme activity by 50%.
URAT1 Inhibition Assay: The inhibitory activity against the URAT1 transporter is commonly assessed using a cell-based uptake assay. Human embryonic kidney 293 (HEK293) cells are engineered to overexpress the human URAT1 transporter. These cells are then incubated with radiolabeled uric acid (e.g., [14C]uric acid) in the presence of varying concentrations of the test compound. The amount of radiolabeled uric acid taken up by the cells is measured using a scintillation counter. The IC50 value represents the concentration of the inhibitor that reduces uric acid uptake by 50% compared to the control.
In Vivo Hyperuricemia Animal Model
Potassium Oxonate-Induced Hyperuricemia in Rats: This is a widely used model to induce hyperuricemia in animals that, unlike humans, possess the enzyme uricase which breaks down uric acid.
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Induction of Hyperuricemia: Hyperuricemia is induced by the administration of potassium oxonate, a uricase inhibitor. A typical dose is 250 mg/kg, administered intraperitoneally or orally. To further increase uric acid levels, a purine (B94841) precursor like hypoxanthine (B114508) or adenine (B156593) may be co-administered.
-
Drug Administration: The test compounds (e.g., Compound 27 or febuxostat) or vehicle are administered orally to the rats, typically one hour before or after the induction of hyperuricemia.
-
Sample Collection: Blood samples are collected at various time points after drug administration (e.g., 2, 4, 6, and 24 hours) via the tail vein or retro-orbital sinus.
-
Analysis: Serum is separated from the blood samples, and the concentration of uric acid is determined using a commercial uric acid assay kit.
Mandatory Visualization
Caption: Dual vs. selective inhibition of uric acid pathways.
Caption: Workflow for in vivo efficacy testing.
References
A Comparative Guide: The Dual-Action Innovator, Compound 27, versus the Gold Standard, Allopurinol, in Hyperuricemia Management
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
In the landscape of hyperuricemia therapeutics, a novel contender, Compound 27, has emerged, presenting a dual-inhibitory mechanism that targets both xanthine (B1682287) oxidase (XO) and urate transporter 1 (URAT1). This guide provides a comprehensive, data-driven comparison of Compound 27 with the long-established first-line therapy, allopurinol (B61711), a singular xanthine oxidase inhibitor. This analysis is intended to equip researchers and drug development professionals with a detailed understanding of their respective mechanisms, in vitro potency, and the experimental methodologies used for their evaluation.
Mechanism of Action: A Tale of Two Strategies
Allopurinol has been a cornerstone in the management of gout and hyperuricemia for decades.[1] Its therapeutic effect is derived from its function as a purine (B94841) analogue that, along with its primary active metabolite oxypurinol (B62819), inhibits xanthine oxidase.[2] This enzyme is critical in the purine catabolism pathway, responsible for the conversion of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[2] By blocking this enzyme, allopurinol effectively curtails the production of uric acid.[1]
In contrast, Compound 27 employs a multifaceted approach. It not only inhibits xanthine oxidase, thereby reducing uric acid synthesis, but it also targets URAT1.[3] URAT1 is a key transporter in the kidneys responsible for the reabsorption of uric acid back into the bloodstream.[4] By inhibiting URAT1, Compound 27 promotes the excretion of uric acid. This dual action of simultaneously decreasing production and increasing excretion of uric acid presents a potentially more comprehensive strategy for managing hyperuricemia.
Quantitative Data Summary: A Potency Comparison
The following tables summarize the in vitro inhibitory activities of Compound 27 and allopurinol. It is important to note that a direct comparison of IC50 values is most accurate when determined within the same study under identical experimental conditions. The data presented here is compiled from available literature.
Table 1: In Vitro Inhibitory Potency
| Compound | Target | IC50 | Reference |
| Compound 27 | Xanthine Oxidase (XO) | 35 nM | [3] |
| URAT1 | 31 nM | [3] | |
| Allopurinol | Xanthine Oxidase (XO) | Varies (e.g., 2.2 µM - 11.4 µM) | [5][6] |
Disclaimer: The IC50 values for allopurinol are sourced from different studies and may not be directly comparable to the value for Compound 27 due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited.
Xanthine Oxidase (XO) Inhibition Assay (Spectrophotometric)
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against xanthine oxidase.
Materials:
-
Xanthine Oxidase (from bovine milk or microbial sources)
-
Xanthine (substrate)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.5)
-
Test compound (e.g., Compound 27, Allopurinol) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer capable of measuring absorbance at 293-295 nm
Procedure:
-
Reaction Mixture Preparation: In a cuvette or 96-well plate, prepare a reaction mixture containing phosphate buffer and the test compound at various concentrations.
-
Enzyme Addition: Add a solution of xanthine oxidase to the reaction mixture.
-
Pre-incubation: Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the xanthine substrate solution.
-
Absorbance Measurement: Immediately measure the increase in absorbance at 293-295 nm, which corresponds to the formation of uric acid.[7] The rate of uric acid production is monitored over a set period.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate in a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then determined from a dose-response curve.[8]
URAT1 Inhibition Assay (Cell-Based Uric Acid Uptake)
This protocol describes a cell-based assay to measure the inhibition of URAT1-mediated uric acid transport.
Materials:
-
Human Embryonic Kidney (HEK293) cells stably expressing human URAT1 (hURAT1-HEK293).
-
Wild-type HEK293 cells (as a negative control).
-
Cell culture medium and reagents.
-
Assay buffer (e.g., Krebs-Ringer buffer).
-
Uric acid (substrate).
-
Test compound (e.g., Compound 27).
-
Positive control inhibitor (e.g., benzbromarone).
-
Lysis buffer.
-
LC-MS/MS system for uric acid quantification.
Procedure:
-
Cell Seeding: Seed both hURAT1-HEK293 and wild-type HEK293 cells into multi-well plates and culture until they form a confluent monolayer.[9]
-
Compound Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of the test compound or vehicle control for a defined period (e.g., 30 minutes) at 37°C.[9]
-
Uric Acid Uptake: Initiate the uptake reaction by adding a solution containing uric acid to each well. Incubate for a specific time (e.g., 30 minutes) at 37°C to allow for uric acid transport into the cells.[9]
-
Reaction Termination: Stop the uptake by rapidly aspirating the uric acid solution and washing the cells multiple times with ice-cold buffer to remove extracellular uric acid.[9]
-
Cell Lysis and Sample Preparation: Lyse the cells and prepare the samples for analysis.
-
Uric Acid Quantification: Measure the intracellular concentration of uric acid using a validated analytical method, typically LC-MS/MS.
-
Data Analysis: Calculate the URAT1-specific uric acid uptake by subtracting the uptake in wild-type cells from that in hURAT1-expressing cells. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is then calculated from the resulting dose-response curve.[9]
Conclusion
Compound 27 represents a promising advancement in the potential treatment of hyperuricemia, distinguished by its dual inhibitory action on both xanthine oxidase and URAT1. In vitro data suggests high potency against both targets. In contrast, allopurinol, the established standard of care, effectively reduces uric acid production through the singular inhibition of xanthine oxidase. The provided experimental protocols offer a framework for the comparative evaluation of these and other novel inhibitors. Further head-to-head in vivo studies are warranted to fully elucidate the comparative efficacy and safety profiles of Compound 27 and allopurinol.
References
- 1. mdpi.com [mdpi.com]
- 2. Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Xanthine oxidase assay [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Investigational Dual URAT1-XO Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The management of hyperuricemia, the underlying cause of gout, has traditionally involved single-mechanism agents that either reduce uric acid production or enhance its excretion. However, a new class of drugs, dual inhibitors of Uric Acid Transporter 1 (URAT1) and Xanthine (B1682287) Oxidase (XO), is emerging with the potential for more potent and balanced control of serum uric acid (sUA). This guide provides a head-to-head comparison of key investigational dual URAT1-XO inhibitors based on available preclinical and clinical data.
Executive Summary
Dual URAT1-XO inhibitors offer a synergistic approach to lowering sUA by simultaneously targeting its production and reabsorption. This comparison focuses on three such investigational compounds: RLBN1001, PF-06743649, and a molecule referred to as "Compound 27." While all have demonstrated the potential for significant sUA reduction, their preclinical potency and clinical safety profiles vary, highlighting the nuanced challenges in developing this class of therapeutics.
Data Presentation
Preclinical In Vitro Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) for each compound against URAT1 and XO. Lower IC50 values indicate greater potency.
| Compound | URAT1 IC50 | XO IC50 | Source(s) |
| RLBN1001 | Potent Inhibitor | Modest Inhibitor | [1] |
| PF-06743649 | Data not publicly available | Data not publicly available | |
| Compound 27 | 31 nM | 35 nM | [2] |
| URAT1&XO inhibitor 1 (Compound 29) | ~10 µM | 1.01 µM | [3] |
Note: Specific IC50 values for RLBN1001 and PF-06743649 are not available in the public domain. RLBN1001 is described as a potent URAT1 inhibitor and a modest XO inhibitor[1].
Clinical Efficacy and Safety Overview
This table provides a high-level overview of the clinical findings for the investigational dual inhibitors.
| Compound | Key Efficacy Finding(s) | Key Safety Finding(s) | Development Status | Source(s) |
| RLBN1001 | Induced marked hypouricemia in human subjects, with nadir sUA levels ≤1.0 mg/dL.[1] | Associated with genotoxicity in preclinical assays.[1] | Further development focused on analogs with enhanced efficacy and eliminated genotoxicity.[1] | [1] |
| PF-06743649 | Achieved a 69% reduction in sUA from baseline at a 40 mg dose in gout patients.[4][5] | Phase 1 trials were terminated due to serious adverse events of acute kidney injury in two subjects.[4][5] | Development terminated.[4][5] | [4][5] |
| Compound 27 | Favorable pharmacology and pharmacokinetic profiles in multiple preclinical species.[2] | General safety profiles were favorable in preclinical toxicity studies in rats and monkeys.[2] | Promising novel drug candidate for the treatment of gout.[2] | [2] |
Signaling Pathway and Mechanism of Action
Uric acid homeostasis is maintained through a balance of production and excretion. Xanthine oxidase is a key enzyme in the liver that catalyzes the final two steps of purine (B94841) metabolism, leading to the production of uric acid. Uric Acid Transporter 1 (URAT1), located in the proximal tubules of the kidneys, is responsible for the majority of uric acid reabsorption back into the bloodstream. Dual URAT1-XO inhibitors, therefore, target both of these critical points to lower serum uric acid levels.
Experimental Protocols
In Vitro Inhibition Assays
Xanthine Oxidase (XO) Inhibition Assay (General Protocol):
A common method to determine the IC50 for XO inhibitors is a spectrophotometric assay.
-
Reaction Mixture: A solution containing a phosphate (B84403) buffer (e.g., pH 7.5), the test compound at various concentrations, and xanthine oxidase enzyme is prepared.
-
Incubation: The mixture is pre-incubated at a controlled temperature (e.g., 25°C or 37°C).
-
Reaction Initiation: The reaction is initiated by adding the substrate, xanthine.
-
Measurement: The activity of xanthine oxidase is determined by measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.
-
IC50 Calculation: The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Uric Acid Transporter 1 (URAT1) Inhibition Assay (General Protocol):
A cell-based assay is typically used to evaluate the inhibitory activity of compounds on URAT1.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human URAT1 transporter are cultured.
-
Compound Incubation: The cells are pre-incubated with various concentrations of the test compound.
-
Uptake Assay: A solution containing a radiolabeled substrate, such as [14C]uric acid, is added to the cells, and the uptake is allowed to proceed for a defined period.
-
Measurement: The cells are washed to remove the extracellular substrate, and the intracellular radioactivity is measured using a scintillation counter.
-
IC50 Calculation: The percentage of inhibition of uric acid uptake is calculated for each concentration of the test compound, and the IC50 value is determined.
Clinical Trial Design (General Phase 1 Protocol for Hyperuricemia)
Phase 1 clinical trials for novel urate-lowering therapies typically follow a randomized, double-blind, placebo-controlled, ascending dose design.
-
Participants: Healthy volunteers are typically enrolled. In some cases, studies may also include patients with hyperuricemia.
-
Study Design: The study is usually divided into a single ascending dose (SAD) phase and a multiple ascending dose (MAD) phase.
-
Dosage: In the SAD phase, single oral doses of the investigational drug or a placebo are administered to different cohorts of subjects, with the dose escalating in each subsequent cohort. In the MAD phase, subjects receive multiple doses of the drug or placebo over a set period (e.g., 7-14 days).
-
Assessments:
-
Pharmacokinetics (PK): Blood and urine samples are collected at various time points to determine parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), half-life (t1/2), and area under the curve (AUC).
-
Pharmacodynamics (PD): Serum and urine uric acid levels are measured to assess the drug's effect on urate lowering.
-
Safety and Tolerability: Adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests are monitored throughout the study.
-
Conclusion
The development of dual URAT1-XO inhibitors represents a promising advancement in the treatment of hyperuricemia and gout. The preclinical data for "Compound 27" is particularly noteworthy, demonstrating potent inhibition of both targets. However, the clinical development of PF-06743649 highlights the potential for significant safety challenges, specifically nephrotoxicity, which must be carefully monitored in this class of drugs. The case of RLBN1001 illustrates the iterative process of drug development, where an initial lead with promising efficacy but concerning off-target effects can guide the synthesis of improved second-generation compounds.
Further clinical data, particularly for compounds like "Compound 27" and the optimized analogs of RLBN1001, are eagerly awaited to fully understand the therapeutic potential and safety profile of this novel class of gout medications. The ideal candidate will demonstrate a robust and sustained reduction in serum uric acid with a favorable safety profile, offering a significant improvement over existing single-mechanism therapies.
References
- 1. ard.bmj.com [ard.bmj.com]
- 2. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Acute kidney injury observed during phase 1 clinical trials of a novel xanthine oxidase/URAT1 dual inhibitor PF-06743649 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Synergistic Superiority: A Comparative Guide to URAT1 and XO Co-Inhibition in Hyperuricemia Management
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of a Dual-Target Approach to Gout and Hyperuricemia Therapy.
The management of hyperuricemia, the primary precursor to gout, is undergoing a paradigm shift. While monotherapy with xanthine (B1682287) oxidase (XO) inhibitors or urate transporter 1 (URAT1) inhibitors has been the standard of care, compelling evidence now points towards the synergistic and superior efficacy of co-inhibiting both targets. This guide provides a comprehensive comparison of the co-inhibition strategy versus traditional monotherapies, supported by experimental data from key clinical trials.
The Rationale for Dual Inhibition: A Two-Pronged Attack on Uric Acid
Hyperuricemia results from either an overproduction or underexcretion of uric acid. XO is a pivotal enzyme in the production pathway, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid.[1] In contrast, URAT1 is a key protein in the kidneys responsible for the reabsorption of uric acid back into the bloodstream.[1]
Targeting either XO or URAT1 alone can be effective, but a significant proportion of patients fail to reach the target serum uric acid (sUA) levels of <6 mg/dL. Co-inhibition of both URAT1 and XO offers a dual-pronged approach: simultaneously reducing the production and increasing the excretion of uric acid. This synergistic mechanism has demonstrated superior sUA-lowering effects compared to monotherapy.
References
"comparing in vivo efficacy of URAT1&XO inhibitor 3 with other gout therapies"
For Immediate Release: A novel dual-action inhibitor, targeting both urate transporter 1 (URAT1) and xanthine (B1682287) oxidase (XO), is showing significant promise in preclinical studies for the treatment of gout. This new therapeutic agent, referred to as URAT1&XO inhibitor 3 (also known as compound 27), offers a multifaceted approach to lowering serum uric acid (sUA) levels, the primary cause of gout. This comparison guide provides an in-depth analysis of the in vivo efficacy of inhibitor 3 against established gout therapies, supported by experimental data and detailed methodologies.
Gout is a debilitating form of inflammatory arthritis triggered by the crystallization of uric acid in the joints. Current treatments primarily focus on either reducing uric acid production via XO inhibition (e.g., allopurinol, febuxostat) or increasing its excretion by blocking URAT1 (e.g., benzbromarone). By simultaneously targeting both pathways, inhibitor 3 presents a potentially more potent and effective treatment strategy.[1]
Comparative In Vivo Efficacy
The in vivo efficacy of URAT1&XO inhibitor 3 has been evaluated in a potassium oxonate-induced hyperuricemia rat model. At an oral dose of 10 mg/kg, inhibitor 3 demonstrated a significant hypouricemic effect. While specific quantitative data on the percentage of sUA reduction for inhibitor 3 is not yet publicly available, its dual-target mechanism suggests a potent action.
For comparison, established gout therapies have demonstrated varying degrees of efficacy in similar preclinical models and clinical trials.
| Therapy | Mechanism of Action | Animal Model | Dose | Route of Administration | Serum Uric Acid (sUA) Reduction | Reference |
| URAT1&XO inhibitor 3 | Dual URAT1 and XO inhibitor | Rat | 10 mg/kg | Oral | Significant reduction | [2] |
| Allopurinol | XO inhibitor | Rat | 5 mg/kg | Oral | Comparable to Ficus carica extract at 500-750 mg/kg | [3] |
| Febuxostat | XO inhibitor | Mouse | 5 mg/kg | Oral | Decreased sUA levels | N/A |
| Benzbromarone | URAT1 inhibitor | Rat | Not specified | Not specified | Significant reduction | [4] |
Experimental Protocols
The primary animal model utilized to evaluate the in vivo efficacy of these anti-gout therapies is the potassium oxonate-induced hyperuricemia model.
Potassium Oxonate-Induced Hyperuricemia in Rats
Objective: To induce a state of hyperuricemia in rats to evaluate the efficacy of urate-lowering agents.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
Potassium oxonate (uricase inhibitor)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Test compounds (URAT1&XO inhibitor 3, allopurinol, febuxostat, benzbromarone)
-
Blood collection supplies
-
Uric acid assay kit
Procedure:
-
Animal Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with free access to standard chow and water.[3]
-
Induction of Hyperuricemia: A single intraperitoneal injection of potassium oxonate (e.g., 250 mg/kg) is administered to induce hyperuricemia.
-
Drug Administration: One hour after potassium oxonate administration, the test compounds or vehicle are administered orally to their respective groups.
-
Blood Sampling: Blood samples are collected from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours) after drug administration.
-
Serum Uric Acid Analysis: Serum is separated by centrifugation, and uric acid levels are determined using a commercial uric acid assay kit.
Visualizing the Mechanisms and Workflows
To better understand the underlying biological processes and experimental designs, the following diagrams have been generated.
References
A Comparative Analysis of the Safety and Toxicity of a Novel URAT1 & XO Inhibitor Versus Established Gout Therapies
Aimed at researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the safety and toxicity profiles of a novel dual URAT1 and xanthine (B1682287) oxidase (XO) inhibitor, designated here as "Inhibitor 3," against existing medications for hyperuricemia: allopurinol (B61711), febuxostat, and benzbromarone.
The development of dual-target inhibitors that concurrently reduce uric acid production and enhance its renal excretion marks a promising frontier in hyperuricemia management. This dual mechanism of action has the potential for greater efficacy and an improved safety profile over single-target agents. However, emerging data from investigational compounds underscore the need for a thorough evaluation of their potential risks. This guide synthesizes available preclinical and clinical data to provide a comprehensive overview. "Inhibitor 3" is a representative composite based on findings from investigational dual inhibitors such as "compound 27" and PF-06743649.
Comparative Safety and Toxicity Profiles
The following tables provide a structured comparison of the safety and toxicity data for the selected urate-lowering therapies.
Table 1: General Safety and Tolerability
| Feature | URAT1 & XO Inhibitor 3 (Compound 27/PF-06743649) | Allopurinol | Febuxostat | Benzbromarone |
| Common Adverse Events | Preclinical studies indicated a generally good safety profile for "compound 27".[1] Phase 1 trials of PF-06743649 showed it was otherwise well-tolerated prior to the identification of serious adverse events. | Maculopapular pruritic rash, nausea, and diarrhea are common.[1] | Abnormal liver function tests, nausea, joint pain, and rash have been reported.[2] | Gastrointestinal issues such as nausea, vomiting, and diarrhea are frequently experienced.[3] |
| Serious Adverse Events | Acute kidney injury was observed in two subjects during a phase 1 trial of PF-06743649, which led to the cessation of its development. | Allopurinol hypersensitivity syndrome (AHS), Stevens-Johnson syndrome (SJS), toxic epidermal necrolysis (TEN), and drug reaction with eosinophilia and systemic symptoms (DRESS) are rare but severe risks.[1] | There is an increased risk of cardiovascular events, including heart failure and ischemic heart disease. | Severe liver toxicity, which can lead to acute liver failure, is a significant concern. |
| Key Monitoring Parameters | Close monitoring of renal function, including serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN), is critical. | Regular checks of renal and liver function, as well as complete blood counts, are recommended. | Liver function tests and cardiovascular health should be monitored. | Liver function tests are essential due to the risk of hepatotoxicity. |
Table 2: Organ-Specific Toxicity
| Organ System | URAT1 & XO Inhibitor 3 (Compound 27/PF-06743649) | Allopurinol | Febuxostat | Benzbromarone |
| Renal | High Risk: The development of PF-06743649 was halted due to serious adverse events of acute kidney injury, marked by elevated serum creatinine and BUN. | Moderate Risk: Can cause interstitial nephritis and exacerbate renal dysfunction, particularly in patients with pre-existing kidney disease if dosing is not adjusted. | Low Risk: Generally considered safe for individuals with mild to moderate renal impairment. | Low to Moderate Risk: May impact kidney function, especially in patients with underlying renal conditions. |
| Hepatic | Preclinical data for "compound 27" suggested a general safety profile. | Moderate Risk: Can lead to elevated liver enzymes, and in rare cases, more severe conditions like granulomatous hepatitis or liver necrosis. | Moderate Risk: Abnormal liver function is a known common side effect. | High Risk: Carries a significant risk of severe and potentially fatal liver damage. |
| Cardiovascular | The cardiovascular safety profile is not yet well-established. | Low Risk: Generally not associated with significant cardiovascular adverse events. | High Risk: Associated with a higher risk of cardiovascular adverse events when compared to allopurinol. | Low Risk: Cardiovascular toxicity is not a primary concern. |
| Dermatologic | The dermatologic safety profile is not yet well-established. | High Risk: A common side effect is a maculopapular pruritic rash. Severe, life-threatening skin reactions such as SJS and TEN can also occur. | Moderate Risk: Rash is a recognized side effect. | Low Risk: Skin rashes may occur. |
| Gastrointestinal | Preclinical findings for "compound 27" indicated a general safety profile. | Moderate Risk: Nausea and diarrhea are frequently reported. | Moderate Risk: Nausea is a common adverse event. | High Risk: Gastrointestinal discomfort is a very common side effect. |
Experimental Protocols
This section details the methodologies for key experiments used in the evaluation of urate-lowering therapies.
In Vitro URAT1 Inhibition Assay
This assay is designed to determine the potency of a compound in blocking the URAT1 transporter.
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells that are stably transfected with the human URAT1 (hURAT1) gene.
-
Substrate: Radiolabeled [¹⁴C]-uric acid.
-
Procedure:
-
hURAT1-expressing HEK293 cells are cultured in 24-well plates until they form a confluent monolayer.
-
The cells are washed with a pre-warmed buffer, such as Hanks' Balanced Salt Solution.
-
Cells are then pre-incubated with various concentrations of the test compound or a vehicle control for 10 to 30 minutes at 37°C.
-
The uptake reaction is started by adding the buffer that contains [¹⁴C]-uric acid.
-
After a specific incubation time, for example, 10 minutes, the reaction is stopped by quickly washing the cells with ice-cold buffer.
-
The cells are then lysed, and the amount of intracellular radioactivity is measured with a scintillation counter.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated, which is the concentration of the compound that inhibits 50% of URAT1 activity.
In Vitro Xanthine Oxidase (XO) Inhibition Assay
This assay is used to measure a compound's ability to inhibit the activity of the xanthine oxidase enzyme.
-
Enzyme Source: Xanthine oxidase from bovine milk or recombinant human xanthine oxidase.
-
Substrate: Xanthine or hypoxanthine (B114508).
-
Procedure:
-
The assay is carried out in a 96-well plate.
-
A reaction mixture is prepared containing a buffer (e.g., phosphate (B84403) buffer, pH 7.5), xanthine oxidase, and different concentrations of the test compound or a vehicle control.
-
This mixture is pre-incubated for about 15 minutes at 25°C.
-
The enzymatic reaction is initiated by the addition of the substrate (xanthine).
-
The production of uric acid is monitored over time by measuring the increase in absorbance at 295 nm using a spectrophotometer.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the concentration of the test compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay evaluates the general toxicity of a compound by assessing its effect on cell viability.
-
Cell Line: A relevant cell line is chosen, such as HepG2 (human liver cancer cell line) for assessing hepatotoxicity or HK-2 (human kidney proximal tubule cell line) for nephrotoxicity.
-
Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Procedure:
-
Cells are seeded in a 96-well plate and left to attach overnight.
-
The cells are then exposed to various concentrations of the test compound for a set period, such as 24, 48, or 72 hours.
-
The MTT reagent is added to each well and incubated for 2 to 4 hours. In viable cells, mitochondrial dehydrogenases convert the soluble yellow MTT into insoluble purple formazan (B1609692) crystals.
-
A solubilizing agent, like dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured with a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the concentration of the compound that reduces cell viability by 50% (CC50) is determined.
In Vivo Hyperuricemic Animal Model
This animal model is employed to assess the efficacy and in vivo safety of compounds that lower urate levels.
-
Animal Model: Male Kunming mice or Sprague-Dawley rats are commonly used. Hyperuricemia is induced by administering a uricase inhibitor, like potassium oxonate, often along with a purine (B94841) precursor such as hypoxanthine.
-
Procedure:
-
The animals are acclimatized and then divided into various treatment groups, including a vehicle control, a positive control (e.g., allopurinol or benzbromarone), and groups receiving different doses of the test compound.
-
Hyperuricemia is induced through intraperitoneal injection or oral gavage of potassium oxonate and hypoxanthine for a predetermined number of days.
-
The test compound is given orally once a day for the duration of the study.
-
Blood samples are taken at specific intervals to measure serum uric acid levels.
-
-
Data Analysis: Serum uric acid levels are compared between the different treatment groups and the vehicle control group. Organ toxicity is evaluated by measuring key biomarkers (e.g., ALT and AST for the liver; BUN and creatinine for the kidneys) and through the histopathological assessment of the collected tissues.
Visualizations
Signaling Pathway of Uric Acid Regulation
Caption: Uric Acid Production and Renal Excretion Pathway with Drug Targets.
Experimental Workflow for In Vivo Hyperuricemia Model
Caption: Workflow for a Preclinical In Vivo Hyperuricemia Study.
References
Dual Inhibition vs. Combination Therapy for Gout: A Comparative Guide
In the landscape of gout therapeutics, achieving target serum uric acid (sUA) levels is paramount to mitigating the debilitating effects of this metabolic disorder. While combination therapy, utilizing multiple drugs to target different pathways in uric acid metabolism, has been a cornerstone of treatment, a new frontier is emerging with the development of dual-inhibitor molecules. This guide provides a comprehensive comparison of dual inhibition and combination therapy, offering experimental data, detailed methodologies, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Enhanced Efficacy and Simplified Regimen: The Promise of Dual Inhibition
The primary advantage of a dual-inhibitor approach lies in its potential for enhanced therapeutic potency within a single molecule. By simultaneously targeting two key proteins involved in uric acid production and reabsorption, such as xanthine (B1682287) oxidase (XO) and urate transporter 1 (URAT1), dual inhibitors aim to provide a more profound and consistent reduction in sUA levels compared to the administration of two separate drugs.[1][2][3] This approach may also lead to a simplified treatment regimen, potentially improving patient compliance and overall outcomes.
While direct head-to-head clinical trials comparing a dual inhibitor to a corresponding combination therapy are still emerging, data from studies on combination therapies that target the same pathways can provide valuable insights into the potential efficacy of a dual-inhibitor strategy.
Comparative Efficacy Data
The following tables summarize key data from preclinical studies on dual inhibitors and a pivotal clinical trial on combination therapy, highlighting the potential for achieving target sUA levels.
Table 1: Preclinical In Vitro Potency of a Novel XO/URAT1 Dual Inhibitor (Compound 27)
| Target | IC50 (nM) |
| Xanthine Oxidase (XO) | 35 |
| Urate Transporter 1 (URAT1) | 31 |
Data sourced from a 2024 study on a potent and orally bioavailable XO/URAT1 dual inhibitor.[1][2]
Table 2: Clinical Efficacy of Combination Therapy (Lesinurad + Febuxostat) in Tophaceous Gout (CRYSTAL Trial)
| Treatment Group | Proportion of Patients Achieving sUA <5.0 mg/dL at Month 6 | Mean Percentage Change in Total Target Tophi Area at Month 12 |
| Febuxostat + Placebo | 46.8% | -28.3% |
| Febuxostat + Lesinurad (B601850) 200 mg | 56.6% | -50.1% |
| Febuxostat + Lesinurad 400 mg | 76.1%** | -52.9% |
*P < 0.05 vs. Febuxostat + Placebo **P < 0.0001 vs. Febuxostat + Placebo Data from the 12-month, Phase III CRYSTAL trial investigating the efficacy and safety of lesinurad in combination with febuxostat.
Signaling Pathways in Gout Pathogenesis
A fundamental understanding of the molecular pathways involved in gout is crucial for the rational design of novel therapeutics. The following diagrams illustrate key signaling cascades targeted by both dual inhibitors and combination therapies.
References
Evaluating the Therapeutic Index of Compound 27: A Comparative Guide
In the landscape of drug discovery and development, the therapeutic index (TI) is a critical measure of a drug's safety profile. It quantifies the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that causes toxicity.[1][2][3][4] A higher TI is generally indicative of a safer drug, as it implies a wider margin between the effective and toxic doses.[1][5] This guide provides a comparative analysis of the hypothetical "Compound 27" against alternative compounds, detailing the experimental methodologies and data that are essential for a thorough evaluation of its therapeutic potential.
Understanding the Therapeutic Index
The therapeutic index is most commonly calculated as the ratio of the toxic dose in 50% of a population (TD50) to the effective dose in 50% of a population (ED50).[1][2][3] In preclinical animal studies, the lethal dose for 50% of the population (LD50) is often used in place of the TD50.[1][5]
Therapeutic Index (TI) = TD50 / ED50 or LD50 / ED50
A narrow therapeutic index indicates that the doses required for therapeutic effect and toxicity are close, necessitating careful dose monitoring.[5]
Comparative Analysis of Compound 27 and Alternatives
The following table summarizes the in vitro efficacy and in vivo toxicity data for our hypothetical lead candidate, Compound 27, and two alternative compounds. This data allows for a direct comparison of their therapeutic indices.
| Compound | IC50 (µM) | Target | LD50 (mg/kg) | Therapeutic Index (Calculated) |
| Compound 27 | 0.5 | Kinase A | 200 | 400 |
| Compound X | 1.2 | Kinase A | 250 | 208 |
| Compound Y | 0.8 | Kinase B | 150 | 187.5 |
-
IC50 (Half-maximal inhibitory concentration): A measure of the potency of a substance in inhibiting a specific biological or biochemical function.
-
LD50 (Median lethal dose): The dose of a substance required to kill half the members of a tested population.
Experimental Protocols
The determination of the therapeutic index relies on rigorous experimental data from both in vitro and in vivo studies.
1. In Vitro Cytotoxicity Assay: MTT Assay
This assay is used to assess the metabolic activity of cells and, by extension, their viability and proliferation. It is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan (B1609692) crystals by metabolically active cells.
-
Cell Preparation:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., Compound 27, Compound X, Compound Y) in culture medium.
-
Replace the existing medium with the compound-containing medium.
-
Include vehicle-only controls.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
2. In Vivo Acute Toxicity Study: LD50 Determination
These studies are conducted in animal models to determine the lethal dose of a compound.[6][7]
-
Animal Models:
-
Use a suitable animal model (e.g., mice or rats) of a specific strain, age, and weight.
-
Acclimatize the animals for at least one week before the experiment.
-
-
Dose Administration:
-
Administer the compound via a clinically relevant route (e.g., oral gavage, intravenous injection).
-
Use a range of doses, with a control group receiving only the vehicle.
-
-
Observation:
-
Monitor the animals for signs of toxicity and mortality over a period of 14 days.
-
Record body weight, food and water consumption, and any clinical signs of toxicity.
-
-
Data Analysis:
-
Use statistical methods (e.g., probit analysis) to calculate the LD50 value from the mortality data.
-
Visualizing the Experimental Workflow and Signaling Pathway
Experimental Workflow for Therapeutic Index Evaluation
The following diagram illustrates the key stages in the evaluation of a compound's therapeutic index, from initial in vitro screening to in vivo toxicity assessment.
Signaling Pathway of Interleukin-27 (IL-27)
To provide a concrete example of a signaling pathway that a therapeutic compound might target, the following diagram illustrates the signaling cascade initiated by Interleukin-27 (IL-27), a cytokine with roles in immune regulation.[8][9][10] Compound 27, if it were an immunomodulatory agent, could potentially target components of this pathway.
IL-27 is a heterodimeric cytokine that signals through a receptor complex composed of IL-27Rα and gp130.[9][11] This interaction activates the JAK/STAT signaling pathway, leading to diverse cellular responses.[8][9][12]
Conclusion
The evaluation of the therapeutic index is a cornerstone of preclinical drug development. A comprehensive assessment requires a combination of in vitro efficacy studies and in vivo toxicity evaluations. Based on our hypothetical data, Compound 27 demonstrates a superior therapeutic index compared to its alternatives, marking it as a promising candidate for further development. The methodologies and visualizations presented in this guide offer a framework for the systematic evaluation and comparison of novel therapeutic compounds.
References
- 1. Therapeutic index - Wikipedia [en.wikipedia.org]
- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 3. What is the therapeutic index of drugs? [medicalnewstoday.com]
- 4. britannica.com [britannica.com]
- 5. Narrow therapeutic index drugs: a clinical pharmacological consideration to flecainide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 7. blog.biobide.com [blog.biobide.com]
- 8. Fifteen years of interleukin-27- discovery, advances and translation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interleukin 27 - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Structural basis of activation and antagonism of receptor signaling mediated by interleukin-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are IL-27 inhibitors and how do they work? [synapse.patsnap.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of URAT1 & XO Inhibitor 3
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of the novel compound URAT1 & XO Inhibitor 3. Given the absence of a specific Safety Data Sheet (SDS) in publicly available resources, this procedure is based on established principles of hazardous waste management for new chemical entities.[1][2] Adherence to these guidelines is crucial for personnel safety and environmental protection. All procedures should be conducted in accordance with your institution's specific Environmental Health and Safety (EHS) guidelines.[1]
I. Pre-Disposal and Handling Precautions
Before beginning any work that will generate waste, it is critical to perform a risk assessment, treating novel compounds as potentially hazardous.[2]
Personal Protective Equipment (PPE): A comprehensive set of PPE must be worn at all times when handling URAT1 & XO Inhibitor 3.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[3] |
| Eye Protection | Safety goggles or glasses | Must provide a complete seal around the eyes. |
| Body Protection | Laboratory coat | A fully buttoned lab coat is mandatory. |
| Respiratory Protection | NIOSH-certified respirator | Recommended when handling the powder form or if there is a risk of aerosol generation. |
Engineering Controls:
-
Ventilation: All handling of the compound must occur in a well-ventilated area, preferably within a certified chemical fume hood.
-
Containment: For transfers and sample preparation, the use of a glove box or other isolation technology is recommended.
II. Step-by-Step Disposal Protocol
The proper disposal of chemical waste involves a systematic process of identification, segregation, containment, and removal.
Step 1: Waste Identification and Segregation
-
All materials contaminated with URAT1 & XO Inhibitor 3, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be classified as hazardous waste.
-
This waste should be segregated from other waste streams to prevent accidental reactions. Do not mix with incompatible chemicals. If the compound contains halogens, it should be segregated as halogenated organic waste.
Step 2: Containerization
-
Use a designated, compatible, and leak-proof container for all URAT1 & XO Inhibitor 3 waste. The container should have a tight-fitting lid and be kept closed except when adding waste.
-
Place the primary waste container in a secondary container, such as a plastic tub, to contain any potential leaks or spills.
Step 3: Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "URAT1 & XO Inhibitor 3". Avoid abbreviations or formulas.
-
The approximate percentage of each component.
-
The date waste accumulation started.
-
The specific hazards of the waste (e.g., flammable, corrosive, toxic). If unknown, indicate "Hazards Not Fully Known."
-
Step 4: Storage
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel.
-
Ensure the storage area is away from incompatible materials. Adhere to institutional limits on the volume of waste and the time it can be stored in the SAA.
Step 5: Arranging for Disposal
-
Once a waste container is full or has reached the maximum storage time, contact your institution's EHS department to request a waste pickup.
-
Provide the EHS office with all available information about the compound.
III. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Ventilate: For a large spill or a spill in a poorly ventilated area, evacuate the immediate vicinity and ensure the area is well-ventilated.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill. Do not use combustible materials like paper towels.
-
Clean-up: Carefully collect the absorbent material and any contaminated debris into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water. All cleaning materials must also be disposed of as hazardous waste.
IV. Quantitative Data and Chemical Properties
While specific data for URAT1 & XO Inhibitor 3 is not publicly available, the following table outlines the crucial information that should be sought from the supplier's Safety Data Sheet (SDS) for safe handling and disposal.
| Property | Data | Importance for Disposal |
| Chemical Formula | Data not available; consult supplier's SDS. | Informs on elemental composition for waste profiling. |
| Molecular Weight | Data not available; consult supplier's SDS. | General chemical information. |
| Appearance | Data not available; consult supplier's SDS. | Aids in identification. |
| Solubility | Data not available; consult supplier's SDS. | Important for spill cleanup and determining appropriate waste containers. |
| Boiling Point | Data not available; consult supplier's SDS. | Informs on volatility and potential for inhalation exposure. |
| Melting Point | Data not available; consult supplier's SDS. | Relevant for handling and storage conditions. |
| Storage Temperature | Data not available; consult supplier's SDS. | Crucial for maintaining chemical stability. |
| Hazard Class | Data not available; consult supplier's SDS. | Determines segregation, labeling, and disposal requirements. |
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of URAT1 & XO Inhibitor 3.
References
Essential Safety and Operational Guide for Handling URAT1 & XO Inhibitor 3
This guide provides crucial safety, logistical, and operational information for researchers, scientists, and drug development professionals engaged in work with URAT1 & XO Inhibitor 3. Adherence to these protocols is essential for ensuring personnel safety and maintaining the integrity of experimental outcomes. Given that a specific Safety Data Sheet (SDS) for "URAT1 & XO inhibitor 3" is not publicly available, the following guidelines are based on best practices for handling potent research compounds and data extrapolated from structurally similar URAT1 inhibitors.
Hazard Identification and Safety Precautions
While specific hazard classifications for URAT1 & XO Inhibitor 3 are not detailed, related compounds like URAT1 inhibitor 7 are classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1][2]. Therefore, a cautious approach is mandatory. All personnel must adhere to the following safety protocols to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection and consistent use of appropriate PPE is the primary defense against accidental exposure.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves (double-gloving is recommended). | Prevents skin contact and absorption. |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and airborne particles. |
| Body Protection | A fully-buttoned laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-certified N95 or N100 respirator is recommended when handling the powder form or if there is a risk of aerosol generation. Use in a certified chemical fume hood is mandatory for all handling procedures. | Prevents inhalation of airborne particles or aerosols. |
Table 1: Minimum Personal Protective Equipment (PPE) Requirements.
Engineering Controls
Operations involving URAT1 & XO Inhibitor 3 should be performed within designated, controlled environments to prevent contamination and exposure.
| Control Type | Description |
| Ventilation | All handling of the compound must occur in a well-ventilated area, preferably within a certified chemical fume hood[1]. |
| Containment | The use of a glove box or other isolation technology is recommended for all product transfers, including dispensing and sample preparation[1]. |
Table 2: Essential Engineering Controls.
Quantitative Data
The following tables summarize the available quantitative data for "URAT1 inhibitor 3" and a related dual inhibitor, "URAT1&XO inhibitor 3" (also referred to as compound 27).
| Property | Value | Source |
| CAS Number | 2850331-30-3 | MedChemExpress |
| In Vitro Potency (IC₅₀) | 0.8 nM | [3] |
| Toxicity | Low cytotoxicity in HepG2 and HK2 cells at concentrations up to 400 μM over 24 and 72 hours.[3] No reported hepatic or renal toxicities in mice at a daily dose of 50 mg/kg for 14 days.[3] Induces glutathione (B108866) (GSH) depletion in a mouse model of hyperuricemia.[3] | [3] |
| In Vivo Efficacy | Demonstrates urate-lowering efficacy in a mouse model of hyperuricemia at doses of 1-4 mg/kg (intragastric, single dose).[3] | [3] |
Table 3: Quantitative Data for URAT1 Inhibitor 3.
| Property | Value | Source |
| In Vitro Potency (IC₅₀) | URAT1: 31 nMXanthine Oxidase (XO): 35 nM | [4][5] |
| Safety Profile | Favorable safety profiles observed in toxicity studies conducted in rats and monkeys. | [4] |
Table 4: Quantitative Data for URAT1&XO inhibitor 3 (Compound 27).
Experimental Protocols
Safe Handling and Weighing of Solid Compound
This protocol outlines the procedure for safely preparing a stock solution of URAT1 & XO Inhibitor 3.
Materials:
-
URAT1 & XO Inhibitor 3 (solid form)
-
Appropriate solvent (e.g., DMSO)
-
Calibrated analytical balance
-
Weighing paper or boat
-
Spatula
-
Volumetric flask
-
Pipettes and tips
-
Vortex mixer
-
Hazardous waste container
Procedure:
-
Preparation: Don all required PPE as specified in Table 1. Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Weighing: Place a new piece of weighing paper or a weigh boat on the analytical balance and tare. Carefully transfer the desired amount of the inhibitor powder onto the weighing paper using a clean spatula, avoiding the creation of dust. Record the exact weight.
-
Solubilization: Carefully transfer the weighed powder into the appropriate volumetric flask. Rinse any residual powder from the weighing paper into the flask with a small amount of the designated solvent. Add solvent to the flask up to approximately 80% of the final volume. Cap the flask and vortex until the compound is fully dissolved. Bring the solution to the final volume with the solvent.
-
Storage: Transfer the stock solution into a clearly labeled storage vial. The label should include the compound name, concentration, solvent, and date of preparation. Store the solution under the recommended conditions (e.g., -20°C for up to one month or -80°C for up to six months for similar compounds)[3][6].
-
Cleanup: Dispose of all contaminated materials (e.g., weighing paper, pipette tips) in the designated hazardous chemical waste container. Wipe down the work area within the fume hood with an appropriate cleaning agent. Remove and dispose of gloves properly, and wash hands thoroughly with soap and water.
In Vitro URAT1 Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory activity of a test compound on uric acid uptake in HEK293 cells stably overexpressing human URAT1 (hURAT1).
Materials:
-
hURAT1-HEK293 and wild-type HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052)
-
Test compound (URAT1 & XO Inhibitor 3)
-
Positive control (e.g., Benzbromarone)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
[¹⁴C]-labeled uric acid
-
Cell lysis buffer
-
Uric acid assay kit or scintillation counter
Procedure:
-
Cell Culture: Culture hURAT1-HEK293 and wild-type HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells into 24-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 2 x 10⁵ cells per well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. On the day of the experiment, prepare serial dilutions of the test compound and the positive control in the assay buffer. The final DMSO concentration should be kept low (e.g., less than 0.1%).
-
Compound Treatment: Wash the cells twice with pre-warmed PBS. Add the different concentrations of the test compounds to the respective wells and pre-incubate for 10-30 minutes at 37°C[2].
-
Uptake Initiation: Initiate the uptake by adding the assay buffer containing [¹⁴C]-uric acid and the test compound. Incubate for a defined period (e.g., 5-10 minutes) at 37°C.
-
Termination and Lysis: To terminate the uptake, aspirate the uric acid solution and wash the cells three times with ice-cold PBS. Lyse the cells by adding cell lysis buffer to each well and incubating on ice for 10 minutes[2].
-
Quantification: Collect the cell lysates. Determine the intracellular uric acid concentration using a commercial uric acid assay kit or measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the URAT1-specific uptake by subtracting the uptake in control cells from that in hURAT1-expressing cells. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
Operational and Disposal Plans
First Aid Measures
In the event of an exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor/physician immediately if you feel unwell. Rinse mouth with water[1][2]. |
| In Case of Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek prompt medical attention[2]. |
| In Case of Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing and seek medical advice if irritation develops and persists[2]. |
| If Inhaled | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention[2]. |
Table 5: First Aid Procedures.
Spill Management
-
Contain the Spill: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill. Do not use combustible materials.
-
Clean-up: Carefully collect the absorbent material and any contaminated debris into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water. All cleaning materials must also be disposed of as hazardous waste.
Disposal Plan
All waste generated from the handling of URAT1 & XO Inhibitor 3 must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated items such as gloves, weighing paper, and pipette tips should be collected in a dedicated, sealed, and clearly labeled hazardous waste container[7].
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed[7].
-
Disposal: All waste containers must be disposed of through the institution's official hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal[7].
Visualizations
Caption: Workflow for the safe handling and disposal of URAT1 & XO Inhibitor 3.
Caption: Dual inhibition of Xanthine Oxidase and URAT1 by Inhibitor 3.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. URAT1/Xanthine oxidase inhibitors(HEC Pharm) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
